molecular formula C8H6ClFO B1580554 3'-Chloro-4'-fluoroacetophenone CAS No. 2923-66-2

3'-Chloro-4'-fluoroacetophenone

Cat. No.: B1580554
CAS No.: 2923-66-2
M. Wt: 172.58 g/mol
InChI Key: PCJPESKRPOTNGU-UHFFFAOYSA-N
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Description

3'-Chloro-4'-fluoroacetophenone is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJPESKRPOTNGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334344
Record name 3'-Chloro-4'-fluoroacetophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2923-66-2
Record name 1-(3-Chloro-4-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2923-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3'-Chloro-4'-fluoroacetophenone CAS number 2923-66-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3'-Chloro-4'-fluoroacetophenone (CAS No. 2923-66-2)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. It is intended for researchers, medicinal chemists, and process development scientists who utilize halogenated aromatic ketones in organic synthesis and drug discovery. This guide delves into the compound's fundamental properties, synthesis, characterization, and applications, grounding all information in established scientific principles and authoritative data.

Introduction: Strategic Importance in Synthesis

This compound is a disubstituted aromatic ketone whose value lies in the strategic placement of its functional groups. The electron-withdrawing nature of the chlorine and fluorine atoms activates the aromatic ring for certain transformations while also influencing the regioselectivity of subsequent reactions. The acetyl group provides a reactive handle for a multitude of chemical modifications, making this compound a versatile building block for more complex molecular architectures.[1] Its application spans pharmaceutical development, agrochemical formulation, and material science, underscoring its industrial and research significance.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is paramount for its effective use in experimental work. These properties dictate appropriate storage conditions, solvent selection, and the analytical methods best suited for reaction monitoring and quality control.

Physical and Chemical Properties

The key physicochemical data for this compound are summarized in the table below. The compound presents as a white to light-yellow crystalline solid with a melting point that makes it easy to handle at room temperature.[1][2] Its solubility in common organic solvents facilitates its use in a wide range of reaction conditions.[1]

PropertyValueSource(s)
CAS Number 2923-66-2[2][3][4]
Molecular Formula C₈H₆ClFO[1][3][5]
Molecular Weight 172.58 g/mol [1][3][5]
Appearance White to light yellow powder/crystal[1][2]
Melting Point 41 - 45 °C[1]
Boiling Point 127 °C @ 15 mmHg[1][2]
IUPAC Name 1-(3-chloro-4-fluorophenyl)ethanone[3]
InChIKey PCJPESKRPOTNGU-UHFFFAOYSA-N[3][4][6]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected data from key analytical techniques are outlined below.

TechniqueKey Data and InterpretationSource(s)
Mass Spectrometry (GC-MS) Molecular Ion (M⁺): m/z ≈ 172. A characteristic [M+2]⁺ isotope peak at m/z ≈ 174 (approx. 1/3 the intensity of M⁺) confirms the presence of a single chlorine atom. Key fragments include [M-CH₃]⁺ at m/z 157 and [M-COCH₃]⁺ at m/z 129.[3][4]
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. C-F and C-Cl stretching bands are typically observed in the 1200-1300 cm⁻¹ and 700-800 cm⁻¹ regions, respectively.[3]
¹H NMR The spectrum will show a singlet for the methyl protons (-COCH₃) around δ 2.6 ppm. The aromatic protons will appear as complex multiplets in the δ 7.0-8.0 ppm range, with coupling patterns dictated by the chloro and fluoro substituents.[7]
¹³C NMR The carbonyl carbon resonance is expected around δ 195-197 ppm. The methyl carbon will appear at approximately δ 26 ppm. The aromatic carbons will show distinct signals, with their chemical shifts and splitting patterns influenced by the attached halogens.[7]

Synthesis Pathway: The Friedel-Crafts Acylation

The most common and industrially viable method for synthesizing this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.[8] This electrophilic aromatic substitution reaction provides a direct route to forming the crucial carbon-carbon bond between the aromatic ring and the acetyl group.

Mechanistic Considerations

The causality behind this experimental choice is rooted in well-established reaction mechanisms. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used as a catalyst. Its role is to abstract the chloride from acetyl chloride, generating a highly reactive electrophile, the acylium ion ([CH₃CO]⁺).[9][10] The electron-rich π-system of the 1-chloro-2-fluorobenzene ring then attacks this acylium ion. The halogen substituents on the ring are deactivating but act as ortho, para-directors.[9] Due to steric hindrance from the chlorine atom at the 3-position, the acylation occurs predominantly at the sterically more accessible C-5 position (para to the fluorine and meta to the chlorine), yielding the desired this compound product.

G Friedel-Crafts Acylation Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Workup & Purification R1 1-Chloro-2-fluorobenzene P1 1. Charge AlCl₃ in anhydrous solvent (e.g., DCM) R2 Acetyl Chloride Cat Anhydrous AlCl₃ P2 2. Cool to 0 °C P1->P2 P3 3. Add Acetyl Chloride dropwise (Forms Acylium Ion Complex) P2->P3 P4 4. Add 1-Chloro-2-fluorobenzene dropwise P3->P4 P5 5. Warm to RT and stir (Reaction completion) P4->P5 W1 6. Quench reaction (Pour onto ice/HCl) P5->W1 W2 7. Separate organic layer W1->W2 W3 8. Wash with H₂O, NaHCO₃, and brine W2->W3 W4 9. Dry over MgSO₄ and concentrate W3->W4 P 10. Purify (Recrystallization or Chromatography) W4->P Product This compound P->Product G Synthetic Utility of the Topic Compound cluster_chalcone Claisen-Schmidt Condensation cluster_pyrazoline Cyclization Reaction Start 3'-Chloro-4'-fluoro- acetophenone Condition1 Base (NaOH/KOH) Ethanol Start->Condition1 Reagent1 Aromatic Aldehyde (Ar-CHO) Reagent1->Condition1 Product1 Chalcone Intermediate Condition1->Product1 Condition2 Acetic Acid Reflux Product1->Condition2 Reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent2->Condition2 Product2 Pyrazoline Derivative Condition2->Product2 End Bioactive Molecules (Anti-inflammatory, etc.) Product2->End

References

An In-depth Technical Guide to 3'-Chloro-4'-fluoroacetophenone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3'-Chloro-4'-fluoroacetophenone, a key building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. This document delves into its fundamental properties, detailed synthetic and analytical protocols, spectroscopic characterization, and its utility in the synthesis of bioactive molecules.

Section 1: Core Molecular Attributes

This compound is an aromatic ketone characterized by the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts unique reactivity and makes it a valuable precursor in medicinal chemistry.

Molecular Formula and Weight

The chemical formula for this compound is C₈H₆ClFO .[1][2][3] Its molecular weight is approximately 172.58 g/mol .[1][3][4]

Chemical Structure and IUPAC Name

The structure consists of an acetophenone core substituted with a chlorine atom at the 3' position and a fluorine atom at the 4' position of the phenyl ring.

IUPAC Name: 1-(3-Chloro-4-fluorophenyl)ethanone[3]

CAS Number: 2923-66-2[3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below for quick reference.

PropertyValueReference(s)
Molecular Formula C₈H₆ClFO[1][2][3]
Molecular Weight 172.58 g/mol [1][3][4]
Appearance White to light yellow crystalline powder[4]
Melting Point 41-45 °C[4]
Boiling Point 127 °C at 15 mmHg[4]
Solubility Soluble in organic solvents like methanol.

Section 2: Synthesis and Mechanism

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene. This electrophilic aromatic substitution reaction is a cornerstone of aromatic ketone synthesis.

Reaction Scheme

G 1-chloro-2-fluorobenzene 1-chloro-2-fluorobenzene This compound This compound 1-chloro-2-fluorobenzene->this compound Acetyl Chloride, AlCl3

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Detailed Synthetic Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of similar substrates.[2]

Materials:

  • 1-Chloro-2-fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel.

  • After the addition is complete, add 1-chloro-2-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in the subsequent aromatic substitution.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Acetyl_chloride Acetyl Chloride Acylium_ion Acylium Ion (Electrophile) Acetyl_chloride->Acylium_ion + AlCl3 AlCl3 AlCl3 AlCl4- [AlCl4]- Sigma_complex Sigma Complex (Resonance Stabilized) Aromatic_ring 1-Chloro-2-fluorobenzene Aromatic_ring->Sigma_complex + Acylium Ion Product This compound Sigma_complex->Product - H+

Caption: Mechanism of Friedel-Crafts acylation.

Section 3: Analytical Characterization

Thorough analytical characterization is crucial for confirming the identity and purity of the synthesized this compound.

Spectroscopic Analysis

3.1.1 Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its functional groups. A gas-phase IR spectrum is available from the NIST Chemistry WebBook.[5]

  • Aromatic C-H Stretch: Peaks are expected in the 3100-3000 cm⁻¹ region.[1]

  • Aliphatic C-H Stretch (CH₃): Vibrations are typically observed around 2950-2850 cm⁻¹.[1]

  • C=O Stretch (Carbonyl): A strong, sharp absorption band is predicted around 1690 cm⁻¹, characteristic of an aryl ketone.[1]

  • Aromatic C=C Stretch: Multiple bands are expected in the 1600-1450 cm⁻¹ range.

  • C-F Stretch: A distinct band is anticipated around 1250 cm⁻¹.[1]

  • C-Cl Stretch: A band in the lower frequency region, around 830 cm⁻¹, is expected.[1]

3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • A singlet for the methyl protons (-COCH₃) is expected around δ 2.6 ppm.

    • The aromatic region (δ 7.0-8.0 ppm) will show a complex splitting pattern due to the three aromatic protons and their coupling to each other and to the fluorine atom.

  • ¹³C NMR:

    • The carbonyl carbon (C=O) is expected to appear around δ 195-197 ppm.

    • The methyl carbon (-CH₃) will be observed at approximately δ 26-27 ppm.

    • The aromatic carbons will resonate in the δ 115-140 ppm region, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.

3.1.3 Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST Chemistry WebBook.[8]

  • Molecular Ion (M⁺): A prominent peak at m/z 172, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in an M+2 peak at m/z 174 with approximately one-third the intensity of the molecular ion peak.

  • Major Fragment Ion: A base peak is expected at m/z 157, corresponding to the loss of a methyl group ([M-CH₃]⁺).

Chromatographic Methods

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.

Typical GC-MS Parameters:

  • Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250-280 °C.

  • Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure the separation of components with different boiling points.

  • MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

3.2.2 High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method for determining the purity of non-volatile organic compounds.

Illustrative HPLC Method:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Column Temperature: 30-40 °C.

Section 4: Applications in Drug Development

This compound is a valuable precursor for the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.[4][9] Its utility often lies in its role as a scaffold for constructing heterocyclic systems.

Precursor to Pyrazole Derivatives

A common synthetic application involves the reaction of this compound with hydrazine derivatives to form pyrazole rings. Pyrazoles are a class of heterocyclic compounds that are prevalent in many marketed drugs, including the selective COX-2 inhibitor, Celecoxib.[10]

Proposed Synthesis of a Celecoxib Analog

The following workflow illustrates a plausible synthetic route to an analog of Celecoxib starting from this compound.

G Start This compound Diketone 1-(3-Chloro-4-fluorophenyl)-4,4,4-trifluoro-1,3-butanedione Start->Diketone Claisen Condensation with Ethyl Trifluoroacetate Celecoxib_Analog Celecoxib Analog Diketone->Celecoxib_Analog Cyclocondensation with 4-Sulfamoylphenylhydrazine

Caption: Proposed synthetic pathway to a Celecoxib analog.

Mechanism of Pyrazole Formation: The formation of the pyrazole ring proceeds via a condensation reaction between the 1,3-diketone intermediate and a hydrazine, followed by cyclization and dehydration.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization and Dehydration Diketone 1,3-Diketone Intermediate Hydrazone Intermediate Diketone->Intermediate + Hydrazine Hydrazine Hydrazine Derivative Pyrazole Pyrazole Ring Intermediate->Pyrazole - H2O

Caption: General mechanism for pyrazole ring formation.

Section 5: Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Precautionary Measures:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

References

A Comprehensive Technical Guide to the Physicochemical Characterization of 3'-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the melting and boiling points of 3'-Chloro-4'-fluoroacetophenone (CAS No. 2923-66-2), a key intermediate in the pharmaceutical and agrochemical industries. The accurate determination of these fundamental physical properties is critical for process development, quality control, and ensuring the compound's stability and purity. This document outlines both reported values and the rigorous experimental methodologies required for their verification, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

This compound is a substituted aromatic ketone whose structural features, including chlorine and fluorine atoms, make it a versatile building block in organic synthesis.[1] Its application in the development of novel therapeutic agents and crop protection chemicals necessitates a thorough understanding of its physicochemical characteristics. The melting and boiling points are not merely data points; they are indicators of purity, influence reaction kinetics, and dictate storage and handling conditions.

Physicochemical Properties of this compound

The melting and boiling points of this compound have been reported in various chemical databases and by commercial suppliers. A summary of these values is presented below. It is important to note the variability in reported melting points, which can be attributed to different analytical methods and sample purities.

PropertyReported ValueSource
Melting Point 41 - 45 °CChem-Impex[1]
42 °CChemicalBook[2]
43 °CTCI America (via Fisher Scientific)[3]
311.82 K (38.67 °C) (Predicted)Cheméo (Joback Method)[4]
Boiling Point 127 °C at 15 mmHgChem-Impex[1]
126 °CChemicalBook[2]
509.65 K (236.5 °C) (Normal - Predicted)Cheméo (Joback Method)[4]

Part 1: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly precise thermoanalytical technique for determining the melting temperature (T*) of a substance.[5][6] It functions by measuring the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] The melting process results in an endothermic peak on the DSC curve, the onset of which is a highly accurate representation of the melting point.[7] Furthermore, the shape and breadth of the peak can provide valuable information regarding the purity of the sample.[7][8]

Experimental Protocol for DSC Analysis

The following protocol outlines the steps for determining the melting point of this compound using a heat-flux DSC instrument.

  • Instrument Preparation:

    • Ensure the DSC instrument is calibrated using certified reference standards (e.g., indium, tin).

    • Purge the system with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a stable and inert atmosphere.[8]

  • Sample Preparation:

    • Accurately weigh approximately 2-5 mg of this compound into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

    • Prepare an empty, sealed aluminum pan to be used as a reference.

  • Experimental Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the temperature program:

      • Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 2-10 °C/min) to a temperature above the expected melting point (e.g., 60 °C).[8] A slower ramp rate generally provides better resolution.

  • Data Acquisition and Analysis:

    • Initiate the temperature program and record the heat flow as a function of temperature.

    • The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

    • Determine the onset temperature of the melting peak, which is taken as the melting point. The peak temperature and the area under the curve (enthalpy of fusion) should also be recorded.

Visualizing the DSC Workflow

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Calibrate Calibrate DSC Prepare_Sample Prepare & Weigh Sample Calibrate->Prepare_Sample Load_Sample Load Sample & Reference Prepare_Sample->Load_Sample Set_Program Set Temperature Program Load_Sample->Set_Program Run_DSC Run DSC Analysis Set_Program->Run_DSC Acquire_Data Acquire Thermogram Run_DSC->Acquire_Data Analyze_Peak Analyze Melting Peak Acquire_Data->Analyze_Peak Report_Tm Report Melting Point (Tm) Analyze_Peak->Report_Tm

Caption: Workflow for Melting Point Determination using DSC.

Part 2: Determination of Boiling Point via Ebulliometry

Ebulliometry is a technique used to accurately measure the boiling point of a liquid by observing the temperature at which the liquid and vapor phases are in equilibrium.[9] An ebulliometer is designed to measure this temperature precisely, often under controlled pressure conditions.[9] For substances like this compound, which have relatively high boiling points at atmospheric pressure, it is common to determine the boiling point at a reduced pressure to prevent thermal decomposition.

Experimental Protocol for Ebulliometry

The following protocol describes the determination of the boiling point of this compound at a reduced pressure.

  • Apparatus Setup:

    • Assemble the ebulliometer, which typically consists of a boiling flask, a condenser, and a port for a thermometer or temperature probe.

    • Connect the apparatus to a vacuum pump with a pressure gauge and a bleed valve to control the pressure.

  • Sample Introduction:

    • Introduce a small volume of this compound into the boiling flask, along with a boiling chip or a magnetic stir bar to ensure smooth boiling.

  • Procedure:

    • Carefully evacuate the system to the desired pressure (e.g., 15 mmHg).

    • Begin heating the sample gently.

    • As the liquid approaches its boiling point at the set pressure, observe for the formation of a steady stream of bubbles.

    • The temperature of the vapor condensing on the thermometer bulb will stabilize; this equilibrium temperature is the boiling point at that specific pressure.[10]

    • Record both the stable temperature reading and the precise pressure.

  • Post-Analysis:

    • Allow the apparatus to cool down before carefully releasing the vacuum.

    • Clean the ebulliometer thoroughly.

Visualizing the Ebulliometry Workflow

Ebulliometry_Workflow cluster_setup Setup cluster_measurement Measurement cluster_data Data Recording Assemble Assemble Ebulliometer Add_Sample Add Sample & Boiling Chip Assemble->Add_Sample Set_Pressure Set Reduced Pressure Add_Sample->Set_Pressure Heat_Sample Gently Heat Sample Set_Pressure->Heat_Sample Equilibrate Achieve Vapor-Liquid Equilibrium Heat_Sample->Equilibrate Record_Temp Record Stable Temperature Equilibrate->Record_Temp Record_Pressure Record Precise Pressure Equilibrate->Record_Pressure Report_Bp Report Boiling Point @ Pressure Record_Temp->Report_Bp Record_Pressure->Report_Bp

Caption: Workflow for Boiling Point Determination using Ebulliometry.

Conclusion

The accurate determination of the melting and boiling points of this compound is fundamental for its effective use in research and development. This guide has provided both a compilation of reported values and detailed, field-proven protocols for their experimental verification using DSC and ebulliometry. By adhering to these rigorous methodologies, researchers and scientists can ensure the quality and consistency of their work, leading to more reliable and reproducible outcomes in the synthesis and application of this important chemical intermediate.

References

Solubility Profile of 3'-Chloro-4'-fluoroacetophenone: A Method-Driven Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Chloro-4'-fluoroacetophenone is a key building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1] Its utility in these fields is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility characteristics in various organic solvents a critical prerequisite for efficient process development, formulation, and purification. This guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of this compound. Rather than presenting a simple dataset, this document focuses on equipping researchers with the foundational knowledge and experimental frameworks necessary to generate reliable solubility data tailored to their specific applications. We will delve into the theoretical underpinnings of solubility, provide detailed, self-validating experimental protocols, and discuss the interpretation of solubility data in the context of physicochemical properties.

Introduction to this compound

This compound (CAS No. 2923-66-2) is an aromatic ketone distinguished by its halogenated phenyl group.[2] This substitution pattern enhances its reactivity and makes it a versatile intermediate in synthetic chemistry.[1] Its physical and chemical properties are crucial for predicting its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆ClFO[1][2][3]
Molecular Weight 172.58 g/mol [1][2][3]
Melting Point 41 - 45 °C[1]
Boiling Point 127 °C @ 15 mmHg[1]
Appearance White to light yellow powder/crystal[1]
logP (Octanol/Water) 2.682 (Crippen Method)[3]

The compound's logP value of 2.682 indicates a preference for lipophilic (organic) environments over aqueous ones, suggesting poor water solubility but favorable solubility in many organic solvents.[3] Understanding the nuances of its solubility across a spectrum of these solvents is essential for its practical application.

Theoretical Foundations of Solubility

The solubility of a solid solute in a liquid solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" serves as a fundamental guideline: a solute will dissolve best in a solvent that has a similar polarity and hydrogen-bonding capability.[4]

  • Polarity and Dipole Moment : this compound possesses a polar carbonyl group (C=O) and polar carbon-halogen bonds, creating a significant molecular dipole. Therefore, it is expected to be more soluble in polar organic solvents (e.g., alcohols, acetone) than in nonpolar solvents (e.g., hexane).

  • Hydrogen Bonding : The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor.[5] This allows for favorable interactions with protic solvents like ethanol and methanol, which are hydrogen bond donors.

  • Hansen Solubility Parameters (HSP) : For a more quantitative prediction, Hansen Solubility Parameters can be employed. HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6] A solute is most likely to dissolve in a solvent when their respective HSP values are closely matched.

The following diagram illustrates the logical relationship between solute/solvent properties and solubility.

solute Solute Properties (this compound) solute_polarity High Polarity (Carbonyl, C-Halogen bonds) solute->solute_polarity solute_hbond H-Bond Acceptor (Carbonyl Oxygen) solute->solute_hbond solvent Solvent Properties solvent_polarity Matching Polarity (e.g., Acetone, Ethanol) solvent->solvent_polarity solvent_hbond H-Bond Donor/Acceptor (e.g., Alcohols) solvent->solvent_hbond interactions Favorable Solute-Solvent Interactions solubility High Solubility interactions->solubility solute_polarity->interactions 'Like Dissolves Like' solute_hbond->interactions solvent_polarity->interactions 'Like Dissolves Like' solvent_hbond->interactions

Caption: Logical flow from solute and solvent properties to solubility outcome.

Experimental Determination of Solubility

Gravimetric Method (Shake-Flask)

The isothermal shake-flask gravimetric method is a classic and highly reliable technique for determining thermodynamic solubility.[9][10][11] It relies on preparing a saturated solution at a constant temperature and then quantifying the dissolved solute by mass after solvent evaporation.[12]

Protocol: Gravimetric Solubility Determination

  • Preparation : To a series of sealed vials, add a fixed volume (e.g., 5.0 mL) of the desired organic solvent.

  • Solute Addition : Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial as it ensures that the solution is saturated.

  • Equilibration (Trustworthiness Step) : Place the sealed vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 48-72 hours) to allow the system to reach equilibrium.

    • Causality Insight: A long equilibration time is necessary to ensure the dissolution process has reached its thermodynamic endpoint. To validate this, samples can be taken at different time points (e.g., 24, 48, 72 hours); equilibrium is confirmed when consecutive measurements yield the same concentration.[9]

  • Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to permit the excess solid to settle.

  • Sampling : Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a pre-heated or temperature-equilibrated volumetric pipette. Transfer the aliquot to a pre-weighed, labeled evaporating dish.

    • Causality Insight: Using a temperature-equilibrated pipette prevents temperature fluctuations that could cause the solute to precipitate out of the saturated solution, which would lead to an underestimation of solubility.

  • Solvent Evaporation : Place the evaporating dishes in a fume hood to allow the solvent to evaporate at ambient temperature. For higher-boiling solvents, a vacuum oven at a temperature well below the solute's melting point may be used.

  • Drying and Weighing : Once the solvent has evaporated, place the dishes in a vacuum oven at a moderate temperature (e.g., 40 °C) and dry to a constant weight. This is achieved by cycles of drying, cooling in a desiccator, and weighing until the mass no longer changes between cycles.[9][12]

  • Calculation :

    • Mass of dissolved solute = (Final weight of dish + residue) - (Initial weight of dish).

    • Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of aliquot) * 100.

UV-Visible Spectroscopic Method

For compounds with a strong chromophore, like this compound, UV-Visible spectroscopy offers a rapid and high-throughput alternative to the gravimetric method.[13][14][15] This technique relies on Beer-Lambert Law, where absorbance is directly proportional to concentration.

Protocol: UV-Spectroscopic Solubility Determination

  • Solvent Selection & Wavelength Determination : Choose a solvent that is transparent in the UV region where the solute absorbs.[16] Dissolve a small amount of this compound in the chosen solvent and scan its UV spectrum to determine the wavelength of maximum absorbance (λ_max).

  • Calibration Curve Construction :

    • Prepare a concentrated stock solution of the compound in the chosen solvent with a precisely known concentration.

    • Perform a series of serial dilutions to create a set of at least five calibration standards of decreasing concentration.

    • Measure the absorbance of each standard at λ_max.

    • Plot absorbance versus concentration. A linear regression of this data yields the calibration curve and its equation (y = mx + c), which must have a correlation coefficient (R²) > 0.99 for accuracy.

  • Saturated Solution Preparation : Prepare saturated solutions by following steps 1-4 of the Gravimetric Method protocol.

  • Sampling and Dilution : Withdraw a small, precise volume of the clear supernatant (e.g., 100 µL). Dilute this aliquot with a known volume of fresh solvent to bring its concentration into the linear range of the calibration curve. A high dilution factor will likely be necessary.

    • Causality Insight: Direct measurement of a saturated solution is impossible as its absorbance would be far too high. A precise and significant dilution is the critical step to enable accurate quantification.

  • Absorbance Measurement : Measure the absorbance of the diluted sample at λ_max.

  • Calculation :

    • Use the calibration curve equation to calculate the concentration of the diluted sample from its absorbance.

    • Solubility = (Concentration of diluted sample) * (Dilution Factor).

The following diagram outlines the typical experimental workflow for determining solubility.

cluster_grav Gravimetric Method cluster_spec Spectroscopic Method prep 1. Preparation (Add excess solute to solvent) equil 2. Equilibration (Isothermal agitation, 48-72h) prep->equil settle 3. Settling (Allow excess solid to sediment) equil->settle sample 4. Sampling (Withdraw clear supernatant) settle->sample grav_weigh1 5a. Weigh Aliquot sample->grav_weigh1 spec_dilute 5b. Dilute Aliquot sample->spec_dilute grav_evap 6a. Evaporate Solvent grav_weigh1->grav_evap grav_weigh2 7a. Dry & Weigh Residue grav_evap->grav_weigh2 grav_calc 8a. Calculate Solubility grav_weigh2->grav_calc spec_measure 6b. Measure Absorbance spec_dilute->spec_measure spec_calc 7b. Calculate Concentration (via Calibration Curve) spec_measure->spec_calc

Caption: Experimental workflow for solubility determination via two common methods.

Data Presentation and Interpretation

Once determined, solubility data should be compiled into a structured table for easy comparison and analysis.

Table 2: Illustrative Solubility Data for this compound at 25°C

SolventSolvent TypeDielectric Constant (ε)Expected Solubility Trend
n-HexaneNonpolar1.88Very Low
TolueneAromatic2.38Low to Moderate
Diethyl EtherPolar Aprotic4.34Moderate
ChloroformPolar Aprotic4.81Moderate to High
Ethyl AcetatePolar Aprotic6.02High
AcetonePolar Aprotic20.7Very High
EthanolPolar Protic24.5Very High
MethanolPolar Protic32.7Very High

Note: The "Expected Solubility Trend" is a qualitative prediction based on physicochemical principles. Actual quantitative data must be determined experimentally.

Interpretation : The trend would likely show that solubility increases with solvent polarity (dielectric constant). Protic solvents like ethanol and methanol are expected to be excellent solvents due to their high polarity and ability to act as hydrogen bond donors to the solute's carbonyl group.[17] Polar aprotic solvents like acetone should also be very effective. Nonpolar solvents like hexane are expected to be poor solvents, as the energy required to break the solute's crystal lattice is not sufficiently compensated by weak solute-solvent interactions.[18]

Safety and Handling

According to safety data, this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2][19] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.[19][20]

Conclusion

A comprehensive understanding of the solubility of this compound in organic solvents is paramount for its effective use in research and development. This guide has outlined the core theoretical principles governing solubility and provided detailed, robust protocols for its experimental determination using gravimetric and spectroscopic methods. By applying these methodologies, researchers can generate the high-quality, application-specific data required to optimize reaction conditions, develop purification strategies, and design effective formulations, thereby accelerating the pace of innovation in the pharmaceutical and chemical industries.

References

A Comprehensive Spectroscopic Guide to 3'-Chloro-4'-fluoroacetophenone: 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Chloro-4'-fluoroacetophenone is a halogenated aromatic ketone that serves as a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] Its utility in medicinal chemistry is noteworthy, where the specific placement of the chloro and fluoro substituents on the phenyl ring can significantly influence the biological activity of the resulting molecules. Accurate structural elucidation and purity assessment of this intermediate are paramount for ensuring the quality and efficacy of the final products. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful and definitive method for the unambiguous characterization of such organic molecules.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound. As a Senior Application Scientist, the aim is to present not just the data, but also the underlying scientific principles and practical considerations for acquiring and interpreting these spectra. This guide is designed to be a valuable resource for researchers and professionals involved in organic synthesis, quality control, and drug development, enabling them to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the atoms of this compound are numbered as follows:

Figure 1: Molecular structure and atom numbering of this compound.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The acquisition of high-resolution and artifact-free NMR spectra is foundational to accurate structural analysis. The following protocol outlines a robust methodology for the preparation and analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis a Weigh ~10-20 mg of This compound b Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl3) a->b c Add internal standard (e.g., TMS) b->c d Transfer to a 5 mm NMR tube c->d e Insert sample into NMR spectrometer d->e f Lock, Tune, and Shim e->f g Acquire 1H NMR spectrum f->g h Acquire 13C NMR spectrum g->h i Fourier Transform h->i j Phase Correction i->j k Baseline Correction j->k l Integration and Peak Picking k->l m Spectral Interpretation and Assignment l->m

Figure 2: General experimental workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 10-20 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry vial. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during data acquisition.

    • Tune and shim the probe to optimize the homogeneity of the magnetic field, which ensures sharp and well-resolved NMR signals.

  • ¹H NMR Data Acquisition:

    • Set the appropriate acquisition parameters, including the spectral width (typically -2 to 12 ppm), pulse width (e.g., 90° pulse), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

    • Acquire the Free Induction Decay (FID) signal. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Set appropriate acquisition parameters, including a wider spectral width (typically 0 to 220 ppm). Due to the low natural abundance of ¹³C, a larger number of scans is usually required to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Reference the spectrum using the internal standard (TMS at 0 ppm) or the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the methyl protons of the acetyl group. The predicted ¹H NMR spectral data is summarized in the table below.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2'8.05Doublet of Doublets (dd)J(H2'-H6') ≈ 2.5, J(H2'-F) ≈ 5.0
H-5'7.85Doublet of Doublets (dd)J(H5'-H6') ≈ 8.5, J(H5'-F) ≈ 2.0
H-6'7.25Triplet (t)J(H6'-H5') ≈ 8.5, J(H6'-F) ≈ 8.5
-COCH₃2.60Singlet (s)-

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Analysis of the ¹H NMR Spectrum
  • Methyl Protons (-COCH₃): The three protons of the acetyl methyl group are chemically equivalent and do not have any neighboring protons to couple with. Consequently, they appear as a sharp singlet at approximately 2.60 ppm. This downfield shift from a typical alkane methyl group is due to the deshielding effect of the adjacent carbonyl group.

  • Aromatic Protons (H-2', H-5', and H-6'): The three aromatic protons are in distinct chemical environments due to the different substituents on the ring, leading to three separate signals.

    • H-2': This proton is ortho to the electron-withdrawing acetyl group and meta to the chloro group. The acetyl group's deshielding effect is most pronounced at the ortho position. Furthermore, it exhibits coupling to both H-6' (meta-coupling) and the fluorine atom at C-4' (through-space or long-range coupling). This results in a doublet of doublets at the most downfield region of the aromatic signals, around 8.05 ppm.

    • H-5': This proton is ortho to the chloro group and meta to the acetyl group. It experiences deshielding from both groups. It is coupled to the adjacent H-6' (ortho-coupling) and shows a smaller coupling to the fluorine atom. This leads to a doublet of doublets at approximately 7.85 ppm.

    • H-6': This proton is ortho to the fluorine atom and para to the chloro group. The fluorine atom is highly electronegative and exerts a significant influence on the chemical shift and coupling of this proton. It is coupled to the adjacent H-5' (ortho-coupling) and also shows a significant coupling to the fluorine atom. The signal for H-6' is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants) around 7.25 ppm. The upfield shift compared to the other aromatic protons is due to the electron-donating resonance effect of the fluorine atom.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound displays eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The predicted chemical shifts are presented in the table below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Note
C=O195.5Carbonyl carbon, highly deshielded
C-1'135.0Attached to the acetyl group
C-2'130.5
C-3'128.0 (d, J(C-F) ≈ 10 Hz)Attached to chlorine, coupled to fluorine
C-4'162.0 (d, J(C-F) ≈ 255 Hz)Attached to fluorine, large C-F coupling
C-5'125.0 (d, J(C-F) ≈ 4 Hz)Coupled to fluorine
C-6'117.0 (d, J(C-F) ≈ 22 Hz)Coupled to fluorine
-COCH₃26.5Methyl carbon

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Analysis of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom, appearing at a chemical shift of approximately 195.5 ppm.

  • Aromatic Carbons (C-1' to C-6'): The chemical shifts of the aromatic carbons are influenced by the electronic effects (inductive and resonance) of the substituents.

    • C-4': The carbon atom directly bonded to the highly electronegative fluorine atom (C-4') is significantly deshielded and exhibits a large one-bond carbon-fluorine coupling constant (¹JCF) of around 255 Hz. This large coupling is a characteristic feature for carbons directly attached to fluorine.

    • C-3': The carbon attached to the chlorine atom (C-3') is also deshielded. It will appear as a doublet due to two-bond coupling with the fluorine atom (²JCF).

    • C-1', C-2', C-5', and C-6': The remaining aromatic carbons show distinct chemical shifts based on their position relative to the substituents. The acetyl group has a deshielding effect, particularly on the ipso-carbon (C-1') and the ortho-carbon (C-2'). The fluorine and chlorine atoms also influence the chemical shifts of the other carbons through their inductive and resonance effects. The carbons at positions C-5' and C-6' will also exhibit coupling to the fluorine atom.

  • Methyl Carbon (-COCH₃): The methyl carbon of the acetyl group appears at a characteristic chemical shift of around 26.5 ppm.

Conclusion

This in-depth technical guide has provided a detailed overview of the ¹H and ¹³C NMR spectral data of this compound. By understanding the principles of chemical shifts and coupling constants, and by following a systematic experimental protocol, researchers and scientists can confidently utilize NMR spectroscopy for the structural verification and purity assessment of this important chemical intermediate. The provided predicted data and their interpretation serve as a valuable reference for anyone working with this compound, ensuring the integrity and quality of their research and development endeavors.

References

Mass Spectrum Analysis of 3'-Chloro-4'-fluoroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3'-Chloro-4'-fluoroacetophenone is a halogenated aromatic ketone with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a substituted phenyl ring attached to a carbonyl group, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for researchers in drug development and organic synthesis for reaction monitoring, purity assessment, and structural confirmation. This guide provides an in-depth technical overview of the mass spectrum analysis of this compound, focusing on the principles of electron ionization (EI) mass spectrometry and the predictable fragmentation pathways that enable its identification.

This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of mass spectrometry. It aims to provide not just a procedural outline but also the underlying scientific rationale for the observed fragmentation, thereby enabling a deeper understanding of the data generated.

I. Molecular Properties and Expected Mass Spectrum

Before delving into the analysis, it is essential to establish the fundamental properties of the target molecule.

Molecular Formula: C₈H₆ClFO[2]

Molecular Weight: 172.58 g/mol [1]

Structure: Chemical structure of this compound

Image Source: PubChem CID 520422[2]

Based on this structure, under electron ionization (EI), we can predict the formation of a molecular ion (M⁺•) and several key fragment ions. The presence of chlorine is particularly noteworthy, as it will produce a characteristic isotopic pattern (M+2 peak) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

II. The Rationale of Electron Ionization GC-MS

For a volatile, thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the analytical method of choice.[3] EI is a "hard" ionization technique that uses high-energy electrons to bombard the analyte molecule.[4] This process not only creates a molecular ion but also induces extensive and reproducible fragmentation. This fragmentation "fingerprint" is highly characteristic of the molecule's structure and is invaluable for identification.[4]

The GC component separates the analyte from the sample matrix based on its boiling point and interaction with the column's stationary phase, ensuring that a pure compound enters the mass spectrometer.[3]

Logical Workflow for GC-MS Analysis

The process follows a systematic and validated sequence to ensure data integrity and accuracy.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Sample Acquisition Dissolution 2. Dissolution in Volatile Solvent Sample->Dissolution Filtration 3. Filtration/Centrifugation Dissolution->Filtration Vial 4. Transfer to GC Vial Filtration->Vial Injection 5. Autosampler Injection Vial->Injection Separation 6. GC Separation Injection->Separation Ionization 7. Electron Ionization Separation->Ionization Detection 8. Mass Analysis (m/z) Ionization->Detection TIC 9. Total Ion Chromatogram Detection->TIC Spectrum 10. Mass Spectrum Extraction TIC->Spectrum Interpretation 11. Fragmentation Analysis Spectrum->Interpretation Report 12. Final Report Interpretation->Report

Caption: A typical workflow for GC-MS analysis of small molecules.

III. Predicted Fragmentation Pathways

The fragmentation of this compound in an EI source is governed by the stability of the resulting ions and neutral losses. The primary fragmentation occurs via alpha-cleavage, a characteristic pathway for ketones.[5]

Key Fragmentation Steps:
  • Molecular Ion Formation: The initial impact of an electron ejects another electron from the molecule, forming the molecular ion, M⁺•.

    • C₈H₆ClFO + e⁻ → [C₈H₆ClFO]⁺• + 2e⁻

  • Alpha-Cleavage (α-Cleavage): This is the most favorable initial fragmentation for aromatic ketones.[6] The bond between the carbonyl carbon and the methyl group breaks, leading to the loss of a methyl radical (•CH₃). This forms a very stable acylium ion.

    • [C₈H₆ClFO]⁺• → [C₇H₃ClFO]⁺ + •CH₃

  • Loss of Carbon Monoxide (Decarbonylation): The acylium ion can further fragment by losing a neutral carbon monoxide (CO) molecule. This results in a substituted chlorofluorophenyl cation.

    • [C₇H₃ClFO]⁺ → [C₆H₃ClF]⁺ + CO

The following diagram illustrates these primary fragmentation pathways.

Fragmentation_Pathway MolIon Molecular Ion (M⁺•) [C₈H₆ClFO]⁺• m/z = 172/174 MethylRadical - •CH₃ (15 Da) MolIon->MethylRadical AcyliumIon Acylium Ion [C₇H₃ClFO]⁺ m/z = 157/159 CO_Loss - CO (28 Da) AcyliumIon->CO_Loss PhenylIon Phenyl Cation [C₆H₃ClF]⁺ m/z = 129/131 MethylRadical->AcyliumIon CO_Loss->PhenylIon

Caption: Predicted EI fragmentation of this compound.

Summary of Predicted Key Ions
m/z (³⁵Cl / ³⁷Cl)Proposed Ion StructureFragmentation StepNotes
172 / 174[C₈H₆ClFO]⁺•Molecular Ion (M⁺•)The M+2 peak at m/z 174 should be approximately one-third the intensity of the M peak at m/z 172, characteristic of a single chlorine atom.
157 / 159[C₇H₃ClFO]⁺α-cleavage (Loss of •CH₃)Expected to be the base peak due to the high stability of the acylium ion.
129 / 131[C₆H₃ClF]⁺Loss of CO from acylium ionA significant fragment resulting from decarbonylation.

Note: The NIST WebBook confirms the presence of an electron ionization mass spectrum for 3-Chloro-4-fluoroacetophenone, which can be used as a reference.[7]

IV. Experimental Protocol: GC-MS Analysis

This section outlines a self-validating protocol for the analysis of this compound.

Materials and Reagents
  • This compound standard (≥98% purity)[1]

  • Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate), HPLC or GC grade

  • Calibrant standard for MS (e.g., PFTBA)

  • Clean glass containers and GC vials with septa[3]

Instrumentation
  • Gas Chromatograph with a capillary column suitable for aromatic compounds (e.g., DB-5ms or equivalent).

  • Mass Spectrometer with an EI source.

  • Autosampler for precision injection.

Step-by-Step Methodology

A. Instrument Calibration and Blank Run

  • MS Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines using the appropriate calibrant. This ensures mass accuracy.

  • Solvent Blank: Prepare a vial containing only the analysis solvent.

  • Blank Injection: Inject the solvent blank using the same GC method as the samples. This is a critical step to verify that the system (solvent, vial, syringe, GC column) is free from contamination.

B. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in the chosen solvent.

  • Working Solution: Create a working solution by diluting the stock solution to a final concentration of ~10-50 µg/mL.

  • Filtration: If any particulates are visible, filter the working solution through a 0.22 µm syringe filter into a clean GC vial.[3]

C. GC-MS Parameters

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Split Ratio: 20:1 (can be adjusted based on concentration)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)[8]

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at 20 °C/min.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temp: 280 °C

  • Ion Source Temp: 230 °C

  • Ionization Energy: 70 eV (standard for EI)

  • Scan Range: m/z 35-350 amu[8]

D. Data Acquisition and Validation

  • Acquire Data: Inject the prepared sample and acquire the data.

  • Total Ion Chromatogram (TIC): Examine the TIC. A successful separation should yield a single, sharp peak at a specific retention time for the target compound.

  • Extract Mass Spectrum: Obtain the mass spectrum from the apex of the chromatographic peak.

  • Validate Spectrum: Compare the obtained spectrum against the predicted fragmentation pattern and reference spectra (e.g., from the NIST library). The presence of the molecular ion pair (172/174) and the base peak at m/z 157 is a primary confirmation.

Data_Validation Start Obtain Mass Spectrum Check_M Molecular Ion (m/z 172) Present? Start->Check_M Check_Isotope Isotope Peak (m/z 174) ~33% of m/z 172? Check_M->Check_Isotope Yes Invalid Spectrum Invalid / Re-evaluate Check_M->Invalid No Check_Base Base Peak at m/z 157? Check_Isotope->Check_Base Yes Check_Isotope->Invalid No Check_Fragments Other Key Fragments (e.g., m/z 129) Present? Check_Base->Check_Fragments Yes Check_Base->Invalid No Valid Spectrum Validated Check_Fragments->Valid Yes Check_Fragments->Invalid No

Caption: Decision tree for validating the mass spectrum of the analyte.

V. Conclusion

The mass spectrum analysis of this compound by EI-GC-MS is a robust and reliable method for its identification. The fragmentation is dominated by a predictable alpha-cleavage, leading to a stable acylium ion at m/z 157/159, which typically serves as the base peak. The presence of the molecular ion pair at m/z 172/174, with the characteristic 3:1 isotopic ratio for chlorine, provides definitive confirmation of the elemental composition. By following a validated experimental protocol, researchers can confidently identify this compound, ensuring the integrity of their synthetic and analytical workflows.

References

FT-IR spectrum of 3'-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 3'-Chloro-4'-fluoroacetophenone

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and drug development professionals, this document delves into the principles of FT-IR spectroscopy as applied to this specific molecule. It outlines a robust experimental protocol for data acquisition, offers a detailed interpretation of the resulting spectrum with peak assignments grounded in established vibrational theory, and explains the causal relationships between molecular structure and spectral features. The guide serves as a practical reference for the structural elucidation and quality control of substituted acetophenones.

Introduction: The Molecular Profile of this compound

This compound (C₈H₆ClFO) is an aromatic ketone that serves as a critical building block in the synthesis of various pharmaceutically active compounds.[1][2][3][4][5] Its structure, featuring a disubstituted phenyl ring with both chloro and fluoro groups, presents a unique vibrational profile that is ideally suited for characterization by FT-IR spectroscopy.

FT-IR spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[6][7][8] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. This fingerprint allows for the unambiguous identification of functional groups and provides insights into the overall molecular architecture, making it a cornerstone of chemical analysis in research and industrial settings.[9][10]

Molecular Structure and Predicted Vibrational Modes

The is dictated by the vibrational modes of its constituent functional groups. Understanding these groups is key to predicting and interpreting the spectrum.

molecular_structure cluster_ring Aromatic Core cluster_substituents Functional Groups C1 C C2 C C1->C2 Carbonyl_C C C1->Carbonyl_C C-C Stretch C3 C C2->C3 C4 C C3->C4 Chlorine Cl C3->Chlorine C-Cl Stretch C5 C C4->C5 Fluorine F C4->Fluorine C-F Stretch C6 C C5->C6 C6->C1 Oxygen O Carbonyl_C->Oxygen C=O Stretch Methyl_C CH₃ Carbonyl_C->Methyl_C C-C Stretch C-H Bends

Caption: Molecular structure of this compound with key functional groups.

The primary vibrational modes expected are:

  • Carbonyl (C=O) Stretching: A strong, sharp absorption characteristic of ketones. In acetophenone, conjugation with the aromatic ring lowers this frequency from the typical ~1715 cm⁻¹ for aliphatic ketones to the 1680-1700 cm⁻¹ range.[8][11][12]

  • Aromatic C-H Stretching: Weak to medium intensity bands appearing just above 3000 cm⁻¹.[13][14][15]

  • Aliphatic C-H Stretching: From the acetyl methyl group, these bands appear just below 3000 cm⁻¹.[13][16]

  • Aromatic C=C Ring Stretching: A series of medium to strong bands in the 1400-1600 cm⁻¹ region.[12][13][14][15]

  • Halogen Stretches: The C-F bond gives a strong absorption typically in the 1100-1400 cm⁻¹ range, while the C-Cl stretch is found at lower wavenumbers, generally between 550-850 cm⁻¹.[17][18]

  • Bending Vibrations: In-plane and out-of-plane (oop) C-H bending vibrations provide structural information. The C-H oop bands in the 900-675 cm⁻¹ region are particularly diagnostic of the aromatic substitution pattern.[13][15]

Experimental Protocol: A Self-Validating Workflow for FT-IR Data Acquisition

To ensure spectral accuracy and reproducibility, a rigorous and self-validating experimental protocol is essential. The following methodology is recommended for analyzing solid samples like this compound.

experimental_workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis start Start: Obtain Sample instrument_purge Purge Spectrometer (N₂ or Dry Air) start->instrument_purge background_scan Acquire Background Spectrum (Empty Sample Compartment) instrument_purge->background_scan Removes H₂O/CO₂ sample_prep Prepare Sample (ATR Crystal or KBr Pellet) background_scan->sample_prep place_sample Mount Sample in Spectrometer sample_prep->place_sample set_params Set Parameters: - Range: 4000-400 cm⁻¹ - Resolution: 4 cm⁻¹ - Scans: 32-64 place_sample->set_params acquire_spectrum Acquire Sample Spectrum set_params->acquire_spectrum process_data Process Data: - Background Subtraction - ATR Correction (if applicable) acquire_spectrum->process_data Raw Interferogram peak_picking Peak Picking & Integration process_data->peak_picking interpretation Spectral Interpretation & Functional Group Assignment peak_picking->interpretation report Generate Report interpretation->report

Caption: A validated workflow for FT-IR spectral acquisition and analysis.

Step-by-Step Methodology
  • Instrumentation Setup:

    • Spectrometer: Utilize a calibrated FT-IR spectrometer (e.g., Bruker Tensor series, PerkinElmer Spectrum Two).

    • Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal is highly recommended for its minimal sample preparation and high-quality data. Alternatively, the KBr pellet method can be used.

    • Causality: The choice of an ATR accessory is driven by efficiency and the need for excellent sample contact, which ensures strong signal intensity and minimizes scattering effects often seen with solid samples.

  • Background Measurement (Self-Validation Step):

    • Ensure the sample compartment is empty and the ATR crystal is impeccably clean.

    • Acquire a background spectrum (typically 32-64 scans).

    • Trustworthiness: This step is critical as it measures the ambient atmosphere (H₂O, CO₂). By subtracting this background from the sample spectrum, any observed absorptions can be confidently attributed to the sample itself, not the environment.

  • Sample Preparation and Measurement:

    • Place a small amount of this compound powder onto the ATR crystal.

    • Apply consistent pressure using the ATR anvil to ensure intimate contact between the sample and the crystal.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32-64 scans).

    • Causality: Co-adding multiple scans is performed to improve the signal-to-noise ratio (S/N), ensuring that weak spectral features are resolved from the baseline noise.

  • Data Processing:

    • The instrument software automatically performs a Fourier transform on the raw interferogram and ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

    • If using ATR, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the IR beam. This makes the spectrum appear more like a traditional transmission spectrum.

Spectral Analysis and Interpretation

The is characterized by several distinct absorption bands. The following table summarizes the key peaks and their assignments, based on established correlation charts and spectral databases.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Authoritative Grounding
~3080 - 3050Medium-WeakAromatic C-H StretchAbsorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as in an aromatic ring.[13][14][15]
~2930WeakAliphatic C-H StretchCorresponds to the asymmetric stretching of the C-H bonds in the acetyl methyl group.[7][16]
~1688 Strong, Sharp C=O (Ketone) Stretch This is the most prominent peak. Its position below 1700 cm⁻¹ confirms conjugation with the phenyl ring, which weakens the C=O bond.[8][11][12][19] The electron-withdrawing nature of the halogens slightly increases this frequency compared to unsubstituted acetophenone.[20][21]
~1595, ~1560Strong-MediumAromatic C=C Ring StretchAromatic rings exhibit multiple in-ring C=C stretching vibrations, which are sensitive to substitution.[12][13][14]
~1470, ~1420MediumAromatic C=C Ring Stretch / CH₃ Asymmetric BendThese bands arise from further ring vibrations and the asymmetric bending (scissoring) of the methyl group C-H bonds.
~1360MediumCH₃ Symmetric BendThe characteristic "umbrella" mode of a methyl group.
~1255 Strong Aromatic C-F Stretch The C-F stretching vibration typically produces a strong absorption in this region of the infrared spectrum.[18]
~1220StrongAcetyl C-C Stretch & Aromatic C-H In-Plane BendA complex region where stretching of the C-C bond between the carbonyl and the ring is coupled with in-plane C-H bending modes.
~880, ~820StrongAromatic C-H Out-of-Plane (oop) BendThese strong bands are highly diagnostic for the 1,2,4-trisubstitution pattern on the benzene ring.[13][15]
~760 Medium Aromatic C-Cl Stretch The C-Cl stretching frequency for aryl chlorides appears in this portion of the fingerprint region.[17]

Conclusion: A Vibrational Fingerprint for Quality and Identity

The provides a definitive and information-rich fingerprint for its structural verification. The strong, sharp carbonyl absorption near 1688 cm⁻¹, coupled with the characteristic strong C-F stretch at ~1255 cm⁻¹ and the diagnostic C-H out-of-plane bending bands, allows for rapid and confident identification. For professionals in drug development and chemical synthesis, this technical guide provides the foundational knowledge and a validated protocol to effectively utilize FT-IR spectroscopy for quality control, reaction monitoring, and the structural elucidation of this important pharmaceutical intermediate.

References

A Comprehensive Technical Guide to the Safe Handling of 3'-Chloro-4'-fluoroacetophenone for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of the safety protocols, handling procedures, and essential Material Safety Data Sheet (MSDS) information for 3'-Chloro-4'-fluoroacetophenone (CAS No. 2923-66-2). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this important chemical intermediate in a laboratory setting.

Understanding this compound: A Profile

This compound is an aromatic ketone that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1][2] Its molecular structure, featuring both chlorine and fluorine substituents on the acetophenone backbone, imparts unique reactivity that is valuable in medicinal chemistry for creating molecules with specific biological activities.[1][2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is foundational to its safe handling.

PropertyValueSource
CAS Number 2923-66-2
Molecular Formula C₈H₆ClFO
Molecular Weight 172.58 g/mol
Appearance White to light yellow to dark green powder to crystal[1]
Melting Point 41 - 45 °C[1]
Boiling Point 252.4 ± 25.0 °C at 760 mmHg[3]
Flash Point 106.5 ± 23.2 °C[3]
Density 1.3 ± 0.1 g/cm³[3]

Hazard Identification and Risk Assessment: A Proactive Approach

Based on available safety data, this compound is classified as an irritant. A comprehensive risk assessment should be conducted before any new or modified experimental protocol involving this compound.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A hierarchy of controls is essential for mitigating exposure to hazardous chemicals. Engineering controls should always be the primary line of defense, supplemented by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[4]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should also be worn when there is a risk of splashing.[5]

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves.[6] Always inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against skin contact.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator may be necessary.[3] Consult with your institution's environmental health and safety (EHS) department for guidance on respirator selection and fit-testing.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Assess Risks of Experiment fume_hood Work in a Chemical Fume Hood start->fume_hood goggles Wear Chemical Safety Goggles fume_hood->goggles face_shield Wear Face Shield (if splash risk) goggles->face_shield gloves Wear Chemically Resistant Gloves face_shield->gloves lab_coat Wear Flame-Resistant Lab Coat gloves->lab_coat respirator Consider Respirator (if needed) lab_coat->respirator proceed Proceed with Experiment respirator->proceed

Caption: PPE protocol for handling this compound.

Safe Handling and Storage: Best Practices in the Laboratory

Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the integrity of the compound.

Step-by-Step Handling Procedures

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the label is intact and legible.

  • Store the unopened container in a designated, secure area.

Weighing and Transferring the Solid:

  • Perform all weighing and transfer operations within a chemical fume hood.[4]

  • Use a dedicated, clean spatula or scoop for this compound.[7]

  • To weigh, place a weighing boat or paper on the analytical balance and tare it.[8]

  • Carefully add the desired amount of this compound to the weighing container.[8] Avoid creating dust.

  • To transfer the weighed solid into a reaction vessel, use a powder funnel or carefully pour from the creased weighing paper.[1]

  • If any solid is spilled, clean it up immediately following the spill response procedures outlined below.

Preparing Solutions:

  • Add the weighed this compound to the chosen solvent in the reaction vessel.

  • Ensure the solvent is compatible with the compound and the intended reaction.

  • If necessary, gently stir or sonicate to dissolve the solid.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, reducing agents, and amines.[3]

  • Do not store with food, drink, or animal feed.[9]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is critical for responding effectively to any incidents involving this compound.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical attention.[3]

  • Eye Contact: If the compound enters the eyes, flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Ingestion: If swallowed, wash out the mouth with water.[3] Do not induce vomiting. Seek immediate medical attention.[3]

Accidental Release Measures
  • Small Spills:

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled container for disposal.[3]

    • Avoid generating dust.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's EHS department or emergency response team.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Spill_Response_Workflow cluster_spill Spill Response Decision Tree spill Spill of this compound Occurs assess_size Assess Spill Size and Location spill->assess_size small_spill Small, Contained Spill assess_size->small_spill Small large_spill Large or Uncontained Spill assess_size->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate the Area large_spill->evacuate cleanup Clean up spill using appropriate kit ppe->cleanup dispose Dispose of waste in a labeled container cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate end Incident Resolved decontaminate->end alert Alert Supervisor and EHS evacuate->alert secure Secure the Area alert->secure secure->end

Caption: Decision tree for responding to spills.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[3]

  • Specific Hazards: In case of fire, hazardous decomposition products such as hydrogen chloride, chlorine, carbon monoxide, carbon dioxide, fluorine, and hydrogen fluoride gas may be produced.[3]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[8]

  • Conditions to Avoid: Incompatible materials.[3]

  • Incompatible Materials: Strong oxidizing agents, reducing agents, and amines.[3]

Toxicological and Ecological Information: A Word of Caution

As previously mentioned, there is a lack of comprehensive toxicological and ecological data for this compound.

  • Toxicological Information: The primary known hazards are irritation to the skin, eyes, and respiratory system.[3] The potential for chronic effects, carcinogenicity, mutagenicity, or reproductive toxicity has not been fully investigated.[8] Therefore, it is imperative to handle this compound with the utmost care to minimize exposure.

  • Ecological Information: There is no specific data available on the ecotoxicity of this compound.[8] It should not be released into the environment.[8] All waste materials must be disposed of according to local, state, and federal regulations.

Disposal Considerations

  • Dispose of waste in accordance with all applicable environmental regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.[10]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.

Conclusion

This compound is a valuable chemical intermediate for research and development. However, its safe use is contingent upon a thorough understanding of its hazards and the strict implementation of appropriate safety protocols. By adhering to the guidelines outlined in this document, researchers and scientists can mitigate the risks associated with this compound and maintain a safe laboratory environment. Always consult the most up-to-date Safety Data Sheet from your supplier and your institution's EHS guidelines before working with this or any other chemical.

References

An In-depth Technical Guide to the Toxicological Profile of 3'-Chloro-4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Chemical and Physical Properties

PropertyValueSource
CAS Number 2923-66-2[1][3]
Molecular Formula C8H6ClFO[1][3]
Molecular Weight 172.58 g/mol [1][3]
Appearance White to light yellow to dark green powder to crystal[1][2]
Melting Point 41 - 45 °C[1]
Boiling Point 127 °C at 15 mmHg[1]
Synonyms 1-(3-Chloro-4-fluorophenyl)ethanone[3]

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), 3'-Chloro-4'-fluoroacetophenone is classified as a hazardous substance. The primary hazards identified are:

  • Skin Irritation (Category 2): Causes skin irritation.[3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4]

GHS Pictogram:

    Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

    Precautionary Statements:

    A comprehensive list of precautionary statements, including those for prevention, response, storage, and disposal, can be found in the compound's Safety Data Sheet.[3][4] Key handling precautions include wearing protective gloves, eye protection, and ensuring adequate ventilation.[5]

    Proposed Toxicological Evaluation Workflow

    For a novel or data-poor compound such as this compound, a tiered approach to toxicological testing is recommended. This workflow prioritizes in vitro methods to minimize animal testing, in line with the 3Rs (Replacement, Reduction, and Refinement) principles, before proceeding to more complex in vivo studies.

    toxicological_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment genotoxicity Genotoxicity Screening (Ames Test, in vitro Micronucleus Assay) decision1 Genotoxicity Positive? genotoxicity->decision1 cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) cytotoxicity->genotoxicity acute_toxicity Acute Oral Toxicity (OECD 423/425) decision2 Significant Acute Toxicity? acute_toxicity->decision2 repeat_dose Repeat-Dose Toxicity (Sub-acute/Sub-chronic) reproductive_toxicity Reproductive/Developmental Toxicity repeat_dose->reproductive_toxicity carcinogenicity Carcinogenicity Studies reproductive_toxicity->carcinogenicity risk_assessment Comprehensive Risk Assessment and Safe Handling Guidelines carcinogenicity->risk_assessment start Compound Identification (this compound) in_silico In Silico Toxicity Prediction (Structure-Activity Relationship) start->in_silico in_silico->cytotoxicity decision1->acute_toxicity No decision1->risk_assessment Yes (Further investigation needed) decision2->repeat_dose No decision2->risk_assessment Yes (Hazardous) micronucleus_workflow cell_culture Cell Culture (e.g., CHO, TK6) treatment Treatment with This compound (+/- S9 fraction) cell_culture->treatment cyto_b Addition of Cytochalasin B treatment->cyto_b harvest Cell Harvesting & Slide Preparation cyto_b->harvest staining Staining (e.g., Giemsa) harvest->staining scoring Microscopic Scoring of Micronuclei in Binucleated Cells staining->scoring analysis Data Analysis (Statistical Significance) scoring->analysis

    References

    Methodological & Application

    Application Note & Protocol: Synthesis of 3'-Chloro-4'-fluoroacetophenone via Friedel-Crafts Acylation

    Author: BenchChem Technical Support Team. Date: January 2026

    For: Researchers, scientists, and drug development professionals.

    Abstract

    This document provides a comprehensive guide to the synthesis of 3'-Chloro-4'-fluoroacetophenone, a key building block in the development of various pharmaceutical and agrochemical agents.[1] The protocol details a robust Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with acetyl chloride, utilizing aluminum chloride as the Lewis acid catalyst. Beyond a mere recitation of steps, this note elucidates the underlying chemical principles, addresses critical safety considerations, and offers insights into optimizing reaction parameters to ensure a high-yield, high-purity synthesis.

    Introduction: The Significance of a Halogenated Ketone

    This compound is a versatile aromatic ketone whose structural motifs—a chlorinated and fluorinated phenyl ring—are pivotal in medicinal chemistry.[1] These halogen substituents can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. Consequently, this compound serves as a crucial starting material for synthesizing a range of biologically active molecules, including anti-inflammatory drugs and analgesics.[1]

    The Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in aromatic chemistry.[2][3] Its application here provides a direct and efficient route to the target ketone, a process that is both scalable and economically viable for industrial applications.[4]

    The Chemistry: Mechanism and Regioselectivity

    The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism, a classic example of a Friedel-Crafts acylation.[2][5][6]

    2.1. Generation of the Electrophile: The Acylium Ion

    The reaction is initiated by the activation of acetyl chloride with the Lewis acid catalyst, aluminum chloride (AlCl₃).[5][6] The aluminum atom in AlCl₃ is electron-deficient and readily accepts a lone pair of electrons from the chlorine atom of acetyl chloride.[7][8] This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a highly reactive and resonance-stabilized electrophile known as the acylium ion (CH₃CO⁺).[6][9]

    2.2. Electrophilic Attack and Aromaticity Restoration

    The electron-rich π system of the 1-chloro-2-fluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6][9] This step temporarily disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex.[7][9] To restore the energetically favorable aromatic system, a proton (H⁺) is abstracted from the carbon atom where the acyl group has attached.[6][7] The tetrachloroaluminate ion (AlCl₄⁻), formed in the initial step, acts as the base, removing the proton and regenerating the AlCl₃ catalyst.[6][7] The process concludes with the formation of hydrogen chloride (HCl) as a byproduct.[6]

    2.3. A Note on Regioselectivity

    The directing effects of the existing substituents on the benzene ring—chlorine and fluorine—are crucial in determining the position of the incoming acyl group. Both chlorine and fluorine are ortho-, para-directing groups due to the electron-donating resonance effect of their lone pairs, which outweighs their electron-withdrawing inductive effect in stabilizing the arenium ion intermediate.[10] In the case of 1-chloro-2-fluorobenzene, the incoming electrophile will preferentially add to the positions ortho or para to the activating fluorine atom. Steric hindrance from the adjacent chlorine atom will favor substitution at the para position relative to the fluorine atom, leading to the desired this compound.

    Detailed Experimental Protocol

    3.1. Reagents and Materials

    Reagent/MaterialGradeSupplierCAS No.Notes
    1-Chloro-2-fluorobenzeneReagentPlus®, ≥99%Sigma-Aldrich348-51-6Starting aromatic substrate.
    Acetyl chlorideAnhydrous, 99%Sigma-Aldrich75-36-5Acylating agent.
    Aluminum chlorideAnhydrous, powder, ≥99.99%Sigma-Aldrich7446-70-0Lewis acid catalyst.
    Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific75-09-2Reaction solvent.
    Hydrochloric acid (HCl)Concentrated (37%)VWR7647-01-0For workup.
    Sodium bicarbonate (NaHCO₃)Saturated solutionLabChem144-55-8For neutralization.
    Anhydrous magnesium sulfate (MgSO₄)GranularEMD Millipore7487-88-9Drying agent.

    3.2. Equipment

    • Three-neck round-bottom flask (500 mL)

    • Reflux condenser with a drying tube (filled with CaCl₂)

    • Pressure-equalizing dropping funnel

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    3.3. Reaction Setup and Execution

    Anhydrous conditions are critical for the success of this reaction. All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon. [11][12]

    • Catalyst Suspension: To the three-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add anhydrous dichloromethane (150 mL). Carefully add anhydrous aluminum chloride (40.0 g, 0.30 mol) in portions to the solvent with stirring. The suspension will become warm.

    • Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.[13]

    • Addition of Acetyl Chloride: In the pressure-equalizing dropping funnel, prepare a solution of acetyl chloride (21.5 mL, 0.30 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the cooled AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.[13]

    • Addition of Substrate: After the complete addition of acetyl chloride, add 1-chloro-2-fluorobenzene (30.0 g, 0.23 mol) dropwise to the reaction mixture over 30 minutes, again ensuring the temperature remains below 10 °C.

    • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Quenching: After the reaction is complete, cool the mixture again in an ice-water bath. Very slowly and carefully, quench the reaction by adding crushed ice (approx. 150 g) in small portions. This is a highly exothermic process that will generate HCl gas; ensure the setup is in a well-ventilated fume hood.[12]

    • Aqueous Workup: Transfer the mixture to a separatory funnel. Add 100 mL of cold, dilute hydrochloric acid (2M) and shake vigorously.

    • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Neutralization and Drying: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 75 mL) until the effervescence ceases, followed by a wash with brine (75 mL). Dry the organic layer over anhydrous magnesium sulfate.[13]

    • Solvent Removal and Purification: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a solid.

    Visualization of the Process

    G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-dry all glassware prep_reagents Use anhydrous reagents and solvent suspend_alcl3 Suspend AlCl3 in anhydrous DCM prep_reagents->suspend_alcl3 Inert Atmosphere cool_mixture Cool to 0-5 °C suspend_alcl3->cool_mixture Stirring add_acetyl_chloride Add Acetyl Chloride solution dropwise cool_mixture->add_acetyl_chloride Maintain T < 10 °C add_substrate Add 1-Chloro-2-fluorobenzene dropwise add_acetyl_chloride->add_substrate Maintain T < 10 °C react_rt Stir at room temperature for 2-3h add_substrate->react_rt Warm to RT quench Quench with crushed ice react_rt->quench Monitor by TLC acid_wash Wash with dilute HCl quench->acid_wash extract Extract with DCM acid_wash->extract neutralize Wash with NaHCO3 and brine extract->neutralize dry Dry over MgSO4 neutralize->dry evaporate Remove solvent via rotary evaporation dry->evaporate purify Purify by distillation/recrystallization evaporate->purify product product purify->product Pure this compound

    Caption: Workflow for the synthesis of this compound.

    Expected Results and Characterization

    PropertyExpected Value
    Appearance White to light yellow crystalline solid[1]
    Yield 75-85% (typical)
    Melting Point 41-45 °C[1]
    Molecular Formula C₈H₆ClFO[14][15]
    Molecular Weight 172.58 g/mol [14][15]
    Boiling Point 127 °C at 15 mmHg[1]
    ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95-7.85 (m, 2H), 7.20 (t, 1H), 2.60 (s, 3H)
    ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 195.5, 162.0 (d, J=255 Hz), 135.0, 131.5 (d, J=8 Hz), 129.0 (d, J=5 Hz), 122.0 (d, J=18 Hz), 117.0 (d, J=22 Hz), 26.5
    IR (KBr, cm⁻¹) ν: 1680 (C=O), 1590, 1500 (C=C aromatic), 1230 (C-F), 820 (C-Cl)

    Safety and Hazard Management

    This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.

    • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride gas.[16][17][18][19] It can cause severe burns to the skin, eyes, and respiratory tract.[16][17][18] Handle in a dry, inert atmosphere and avoid contact with moisture.[20] In case of fire, use dry chemical or CO₂ extinguishers; DO NOT USE WATER .[16][18]

    • Acetyl Chloride (CH₃COCl): A highly flammable, corrosive, and lachrymatory liquid.[21][22] It reacts violently with water and alcohols.[21][23] Causes severe skin burns and eye damage.[22][24] Vapors can form explosive mixtures with air.[25] Keep away from ignition sources and handle under an inert atmosphere.[22][23]

    • Dichloromethane (CH₂Cl₂): A volatile solvent and a suspected carcinogen.[11] Avoid inhalation and skin contact.

    • Quenching: The quenching of the reaction with ice is extremely exothermic and produces large volumes of HCl gas. This step must be performed slowly and with extreme caution in a well-ventilated fume hood.

    G cluster_mechanism Friedel-Crafts Acylation Mechanism step1 Step 1: Acylium Ion Formation Acetyl Chloride + AlCl₃ → [Complex] step2 Resonance-Stabilized Acylium Ion [CH₃-C⁺=O ↔ CH₃-C≡O⁺] step1->step2 Cleavage of C-Cl bond step3 Step 2: Electrophilic Attack 1-Chloro-2-fluorobenzene + Acylium Ion → Arenium Ion Intermediate step2->step3 Nucleophilic attack by aromatic ring step4 Step 3: Deprotonation Arenium Ion + AlCl₄⁻ → this compound + HCl + AlCl₃ step3->step4 Restoration of aromaticity

    Caption: The three key stages of the Friedel-Crafts acylation mechanism.

    Troubleshooting and Field Insights

    • Low Yield: The most common cause of low yield is the deactivation of the aluminum chloride catalyst by moisture.[11] Ensure all reagents, solvents, and glassware are scrupulously dry. Sub-optimal reaction temperature or insufficient reaction time can also lead to incomplete conversion.[11]

    • Formation of Side Products: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, using a large excess of the acylating agent can lead to the formation of diacylated products.[26] Careful control of stoichiometry is key.

    • Difficult Workup: The formation of a thick, viscous complex between the ketone product and AlCl₃ can sometimes complicate the workup.[27] Vigorous stirring during quenching and the addition of sufficient acid and organic solvent are necessary to break up this complex and ensure efficient extraction.

    By adhering to this detailed protocol and understanding the underlying chemical principles, researchers can reliably synthesize high-purity this compound for their drug discovery and development programs.

    References

    A Comprehensive Guide to the Laboratory-Scale Synthesis of 2-Chloro-4'-fluoroacetophenone

    Author: BenchChem Technical Support Team. Date: January 2026

    An Application Note for Researchers and Drug Development Professionals

    Abstract: 2-Chloro-4'-fluoroacetophenone is a pivotal chemical intermediate, recognized for its utility as a versatile building block in the synthesis of numerous Active Pharmaceutical Ingredients (APIs), including antiviral, antifungal, and anti-inflammatory agents.[1][2] Its structure, featuring a fluorinated aromatic ring and a reactive alpha-chloro ketone functional group, allows for precise molecular modifications essential in drug discovery and development.[1] This document provides a detailed, two-part protocol for the laboratory-scale preparation of 2-chloro-4'-fluoroacetophenone, designed for researchers, chemists, and drug development professionals. The guide emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations to ensure a reproducible and safe synthesis.

    Introduction to the Synthetic Strategy

    The synthesis of 2-chloro-4'-fluoroacetophenone (CAS: 456-04-2) is most reliably achieved in a laboratory setting via a two-step process. This approach ensures high purity of the intermediate and final products, which is paramount for pharmaceutical applications.[1]

    • Part I: Friedel-Crafts Acylation. The synthesis begins with the electrophilic aromatic substitution of fluorobenzene with acetyl chloride, catalyzed by anhydrous aluminum chloride (AlCl₃), to yield 4'-fluoroacetophenone.

    • Part II: Alpha-Chlorination. The intermediate, 4'-fluoroacetophenone, is then selectively chlorinated at the alpha-position using sulfuryl chloride (SO₂Cl₂) to produce the final target compound, 2-chloro-4'-fluoroacetophenone.

    This guide will elaborate on the mechanistic details, step-by-step protocols, and safety requirements for each part of this synthetic sequence.

    Part I: Synthesis of 4'-Fluoroacetophenone via Friedel-Crafts Acylation

    Principle and Mechanism

    The Friedel-Crafts acylation is a cornerstone of organic chemistry for forming carbon-carbon bonds with an aromatic ring.[3][4] The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, anhydrous aluminum chloride, plays a crucial role by reacting with the acetyl chloride to generate a highly electrophilic acylium ion.[4] This ion is then attacked by the electron-rich fluorobenzene ring.

    A critical aspect of this reaction is that the AlCl₃ catalyst forms a complex with the carbonyl oxygen of the resulting ketone product.[5] This deactivates the product, preventing further acylation, but also means that a stoichiometric amount of the catalyst is required rather than a catalytic amount.[5] The complex is subsequently hydrolyzed during the aqueous workup to release the final ketone.

    Experimental Protocol: 4'-Fluoroacetophenone

    Materials and Reagents:

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Fluorobenzene

    • Acetyl Chloride (CH₃COCl)

    • Dichloromethane (DCM), anhydrous

    • Hydrochloric Acid (HCl), concentrated

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Ice

    Procedure:

    • Reaction Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler or a drying tube). Ensure all glassware is oven-dried to prevent moisture contamination.

    • Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride and anhydrous dichloromethane.

    • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

    • Addition of Acetyl Chloride: Add acetyl chloride dropwise to the suspension via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.

    • Addition of Fluorobenzene: Subsequently, add fluorobenzene dropwise over 30-40 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Reaction Quenching: Cool the reaction mixture back to 0 °C and very cautiously quench the reaction by slowly adding crushed ice, followed by the slow addition of concentrated HCl. This step is highly exothermic and will release HCl gas; perform it slowly in an efficient fume hood.

    • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

    • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4'-fluoroacetophenone.

    • Purification: The crude product can be purified by vacuum distillation to obtain a clear, colorless to pale yellow liquid.[6]

    Data Presentation: Reagent Quantities and Yield
    ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
    Fluorobenzene96.10e.g., 10.0 g~0.1041.0
    Acetyl Chloride78.50e.g., 8.9 g (6.3 mL)~0.1131.1
    Aluminum Chloride133.34e.g., 15.3 g~0.1151.1
    Product 4'-Fluoroacetophenone 138.14 Expected Yield: 80-90%
    Safety Precautions for Friedel-Crafts Acylation
    • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing significant heat and toxic HCl gas.[7][8] Always handle in a fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, a lab coat, and chemical-resistant gloves.[7][9] Keep away from moisture at all times. In case of a spill, do NOT use water; smother with dry sand.[7]

    • Acetyl Chloride: Corrosive and reacts with moisture. Handle with care in a fume hood.

    • Quenching: The quenching process is extremely exothermic. Add ice and acid very slowly to a well-chilled reaction mixture to control the reaction rate.

    Part II: Synthesis of 2-Chloro-4'-fluoroacetophenone via Alpha-Chlorination

    Principle and Mechanism

    The alpha-halogenation of ketones is a fundamental transformation that proceeds via an enol or enolate intermediate.[10] Under acidic conditions, the reaction is catalyzed by the protonation of the carbonyl oxygen, which facilitates the tautomerization to the enol form.[11][12] This enol is the active nucleophile in the reaction.[13] The pi bond of the enol attacks the electrophilic chlorine source (in this case, derived from sulfuryl chloride), forming the new C-Cl bond at the alpha-position.[13]

    Sulfuryl chloride (SO₂Cl₂) is an excellent reagent for this purpose as it serves as a convenient source of chlorine and the byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.

    Experimental Protocol: 2-Chloro-4'-fluoroacetophenone

    Materials and Reagents:

    • 4'-Fluoroacetophenone (from Part I)

    • Sulfuryl Chloride (SO₂Cl₂)

    • Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Hexanes or Ethanol for recrystallization

    Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 4'-fluoroacetophenone from Part I in an appropriate anhydrous solvent like dichloromethane.

    • Addition of Chlorinating Agent: Add sulfuryl chloride dropwise to the stirred solution at room temperature. The reaction may be slightly exothermic. Effervescence (release of SO₂ and HCl gas) will be observed. Ensure the setup is in a well-ventilated fume hood.

    • Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

    • Workup: Once the reaction is complete, slowly pour the mixture into a beaker containing a stirred, cold saturated solution of sodium bicarbonate to neutralize the acidic byproducts. Continue stirring until gas evolution ceases.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Washing and Drying: Combine the organic layers, wash with water, and then dry over anhydrous magnesium sulfate.

    • Concentration: Filter and remove the solvent under reduced pressure to obtain the crude 2-chloro-4'-fluoroacetophenone as a solid.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of hexanes and ethyl acetate) to yield the final product as white to off-white crystals.[14]

    Data Presentation: Reagent Quantities and Yield
    ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
    4'-Fluoroacetophenone138.14e.g., 10.0 g~0.0721.0
    Sulfuryl Chloride134.97e.g., 10.2 g (6.1 mL)~0.0761.05
    Product 2-Chloro-4'-fluoroacetophenone 172.58 Expected Yield: 85-95%
    Safety Precautions for Alpha-Chlorination
    • Sulfuryl Chloride (SO₂Cl₂): A highly corrosive, toxic, and fuming liquid.[15][16] It reacts violently with water, producing hazardous acidic fumes.[15][17] All manipulations must be performed in a well-ventilated fume hood.[18] Wear robust PPE, including a face shield, chemical-resistant gloves (neoprene or nitrile), and a lab coat.[15] Ensure no contact with water or moisture.[19] Spills should be absorbed with a non-combustible material like dry sand.[15]

    Characterization of Final Product

    The identity and purity of the synthesized 2-chloro-4'-fluoroacetophenone should be confirmed using standard analytical techniques.

    • Melting Point: 47-50 °C (literature value).[20]

    • ¹H NMR, ¹³C NMR: To confirm the molecular structure.[21]

    • IR Spectroscopy: To identify the carbonyl (C=O) stretching frequency.

    • Mass Spectrometry: To confirm the molecular weight (172.58 g/mol ).[22][23]

    Workflow Visualization

    The following diagram illustrates the complete synthetic workflow from starting materials to the final purified product.

    Synthesis_Workflow cluster_part1 Part I: Friedel-Crafts Acylation cluster_part2 Part II: Alpha-Chlorination FB Fluorobenzene Reaction1 Reaction Flask (0°C to RT) FB->Reaction1 AC Acetyl Chloride AC->Reaction1 AlCl3 Anhydrous AlCl3 in DCM AlCl3->Reaction1 Quench Quench (Ice / HCl) Reaction1->Quench Workup1 Extraction & Wash Quench->Workup1 Purify1 Vacuum Distillation Workup1->Purify1 Intermediate 4'-Fluoroacetophenone Purify1->Intermediate Reaction2 Reaction Flask (RT) Intermediate->Reaction2 Intermediate Product SO2Cl2 Sulfuryl Chloride in DCM SO2Cl2->Reaction2 Workup2 Neutralization & Extraction Reaction2->Workup2 Purify2 Recrystallization Workup2->Purify2 FinalProduct 2-Chloro-4'-fluoroacetophenone Purify2->FinalProduct

    Caption: Overall workflow for the two-step synthesis.

    References

    Application Notes: The Strategic Role of 3'-Chloro-4'-fluoroacetophenone in Pharmaceutical Intermediate Synthesis

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine, into molecular scaffolds is a cornerstone of rational drug design. Halogenated aromatic ketones are a class of versatile building blocks, and among them, 3'-Chloro-4'-fluoroacetophenone (CAS No. 2923-66-2) has emerged as a particularly valuable intermediate.[1] Its unique electronic signature—defined by the interplay between the electron-withdrawing chloro and fluoro substituents and the meta-directing acetyl group—provides a powerful tool for chemists to construct complex pharmaceutical agents.[1][2]

    The presence of a fluorine atom at the 4'-position and a chlorine atom at the 3'-position creates distinct reactive centers. The carbon-fluorine bond, being the strongest single bond to carbon, often enhances metabolic stability and binding affinity in the final active pharmaceutical ingredient (API). Simultaneously, the fluoro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the acetyl group's α-carbon and carbonyl offer sites for a wide range of classical transformations.[1][3] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

    Physicochemical Properties

    A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to successful and reproducible synthesis. The key properties of this compound are summarized below.

    PropertyValueSource(s)
    CAS Number 2923-66-2[1][4]
    Molecular Formula C₈H₆ClFO[1][4]
    Molecular Weight 172.58 g/mol [1][4]
    Appearance White to light yellow powder/crystal[1][5]
    Melting Point 41 - 45 °C[1]
    Boiling Point 126-127 °C / 15 mmHg[1][5]
    IUPAC Name 1-(3-chloro-4-fluorophenyl)ethanone
    Solubility Soluble in methanol and other organic solvents[1][5]

    Core Applications in Pharmaceutical Synthesis

    The strategic placement of the chloro and fluoro substituents makes this compound a precursor for a variety of pharmaceutical scaffolds. Its utility is most pronounced in the synthesis of kinase inhibitors, anti-inflammatory agents, and novel antibiotic analogues.[1][6]

    Synthesis of Oxazolidinone Antibiotic Analogues

    The oxazolidinone class of antibiotics, which includes the notable drug Linezolid, represents a critical line of defense against multidrug-resistant Gram-positive bacteria.[7] The synthesis of novel Linezolid analogues can leverage the this compound scaffold. The key transformation involves a nucleophilic aromatic substitution (SNAr) reaction, where the highly activated 4'-fluoro position is displaced by a nitrogen nucleophile, such as morpholine. This reaction is thermodynamically favored due to the strong electron-withdrawing nature of the adjacent acetyl and chloro groups, which stabilize the negatively charged Meisenheimer intermediate.[3][8]

    The resulting 1-(3-chloro-4-morpholinophenyl)ethanone can then undergo further modifications at the acetyl group to build the core oxazolidinone ring structure, essential for antibacterial activity.[9][10]

    Construction of Heterocyclic Scaffolds (e.g., Pyrazoles)

    The acetyl group of this compound serves as a versatile handle for constructing various heterocyclic systems. A prominent example is the synthesis of substituted pyrazoles, a common motif in medicinal chemistry known for analgesic and anti-inflammatory properties.[6][11]

    The synthesis typically begins with an α-bromination of the acetophenone to yield the highly reactive 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone. This intermediate readily undergoes a condensation and cyclization reaction with hydrazine hydrate or substituted hydrazines to form the pyrazole ring.[6] The resulting scaffold retains the halogenated phenyl ring, which can be crucial for modulating the pharmacokinetic properties of the final drug candidate.

    Experimental Protocols & Methodologies

    Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Synthesis of 1-(3-chloro-4-morpholinophenyl)ethanone

    This protocol details the displacement of the fluoride atom from this compound using morpholine. This reaction is a foundational step for creating intermediates used in the synthesis of Linezolid analogues.[9][10]

    Materials:

    • This compound (1.0 eq)

    • Morpholine (2.5 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethyl Sulfoxide (DMSO)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    Procedure:

    • To a flame-dried round-bottom flask, add this compound and potassium carbonate.

    • Add DMSO to the flask to create a stirrable suspension (approx. 5 mL of DMSO per gram of acetophenone).

    • Add morpholine to the reaction mixture.

    • Heat the mixture to 120 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 1-(3-chloro-4-morpholinophenyl)ethanone.

    Causality: The choice of a polar aprotic solvent like DMSO is critical as it effectively solvates the potassium carbonate, enhancing the nucleophilicity of the morpholine. The elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a practical rate. The electron-withdrawing acetyl and chloro groups are essential for activating the C-F bond towards nucleophilic attack.[3]

    Workflow Diagram: Pharmaceutical Intermediate Synthesis

    The following diagram illustrates a generalized workflow for utilizing this compound in the synthesis of two distinct pharmaceutical scaffolds.

    G cluster_0 Pathway A: Oxazolidinone Precursors cluster_1 Pathway B: Heterocycle Synthesis A This compound (Starting Material) B Nucleophilic Aromatic Substitution (e.g., with Morpholine) A->B F α-Bromination A->F C 1-(3-chloro-4-morpholinophenyl)ethanone (Intermediate A1) B->C K₂CO₃, DMSO D Further Functionalization (e.g., Reduction, Cyclization) C->D E Linezolid Analogue Scaffold D->E G 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone (Intermediate B1) F->G Br₂, AlCl₃ H Condensation/Cyclization (e.g., with Hydrazine) G->H I Substituted Pyrazole Scaffold H->I

    References

    Application Notes & Protocols: Nucleophilic Reactions of 3'-Chloro-4'-fluoroacetophenone for Synthetic Chemistry

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    Overview of 3'-Chloro-4'-fluoroacetophenone

    This compound is a highly versatile aromatic ketone that serves as a pivotal building block in modern organic synthesis.[1] Its structure is characterized by a phenyl ring substituted with an acetyl group, a fluorine atom, and a chlorine atom. This unique combination of functional groups imparts a nuanced reactivity profile, making it an invaluable intermediate for constructing complex molecular architectures.[1] The presence of two different halogen atoms and an electron-withdrawing acetyl group allows for selective, site-specific modifications, a crucial feature for the targeted synthesis of high-value compounds.[2]

    PropertyValueSource
    CAS Number 2923-66-2[3][4]
    Molecular Formula C₈H₆ClFO[3][4]
    Molecular Weight 172.58 g/mol [3]
    Appearance White to light yellow crystalline powder[1]
    Melting Point 41 - 45 °C[1]
    Boiling Point 127 °C / 15 mmHg[1]
    Significance in Synthesis

    The strategic importance of this compound lies in its widespread application in the development of pharmaceuticals and agrochemicals.[1] The fluorinated aromatic motif is a common feature in many active pharmaceutical ingredients (APIs), where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[5] This starting material is a precursor for various therapeutic agents, including anti-inflammatory drugs and analgesics.[1][5] Its utility stems from its capacity to undergo a range of chemical transformations, most notably nucleophilic substitution and metal-catalyzed coupling reactions.[1]

    Core Reactivity Principles

    The synthetic utility of this compound is dictated by the interplay of its three primary functional components: the aromatic ring with its halogen substituents and the acetyl group. A chemist must understand these competing reactivities to achieve the desired synthetic outcome.

    Competing Reaction Sites

    There are three principal sites for nucleophilic attack:

    • C4-F Bond: The carbon atom bonded to fluorine.

    • C3-Cl Bond: The carbon atom bonded to chlorine.

    • Acetyl Group: The electrophilic carbonyl carbon or the adjacent α-carbon.

    The electron-withdrawing nature of the acetyl group and the halogens makes the aromatic ring electron-deficient and thus susceptible to Nucleophilic Aromatic Substitution (SNAr) .[2] Simultaneously, the acetyl group itself can react with nucleophiles at the carbonyl carbon or be functionalized at the α-carbon.

    Caption: Key reactive sites on this compound.

    Nucleophilic Aromatic Substitution (SNAr)

    The SNAr reaction is a primary pathway for functionalizing this molecule. Its efficiency is highly dependent on two factors: the presence of an electron-withdrawing group (EWG) and the nature of the leaving group.[6]

    • Activating Group: The acetyl group is a strong EWG. It powerfully activates the ring for nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.[7]

    • Regioselectivity (F vs. Cl): In this compound, the acetyl group is para to the fluorine atom and meta to the chlorine atom. Consequently, the C4 position (attached to fluorine) is significantly more activated towards SNAr than the C3 position. The negative charge of the intermediate formed upon nucleophilic attack at C4 can be delocalized onto the carbonyl oxygen, providing substantial stabilization. This effect is absent when the attack occurs at the meta C3 position.[7] Therefore, under typical SNAr conditions, nucleophiles will selectively displace the fluoride ion.

    Palladium-Catalyzed Cross-Coupling

    While the C3-Cl bond is relatively inert to SNAr, it can be effectively functionalized using transition metal catalysis. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a premier method for forming carbon-nitrogen bonds by coupling aryl halides with amines.[8][9] This reaction is not governed by the electronic activation of the ring in the same way as SNAr and provides a powerful complementary strategy to selectively functionalize the C3 position.[10]

    Application I: Nucleophilic Aromatic Substitution (SNAr) at C4

    This section details the selective displacement of the fluoride leaving group, leveraging the powerful activating effect of the para-acetyl group.

    Mechanistic Insight: The Meisenheimer Complex

    The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[7] The stability of this intermediate is the key to the reaction's facility. The subsequent loss of the leaving group (fluoride ion) restores the aromaticity of the ring.

    G start Start: this compound + Nucleophile (Nu⁻) intermediate Rate-Determining Step: Formation of Meisenheimer Complex (Resonance Stabilized Anion) start->intermediate Addition elimination Fast Step: Elimination of Leaving Group intermediate->elimination Stabilized Intermediate product Product: 4-Nu-3-chloroacetophenone + Fluoride Ion (F⁻) elimination->product Restores Aromaticity

    Caption: Workflow for the SNAr reaction mechanism.

    Protocol: Synthesis of 3'-Chloro-4'-methoxyacetophenone (O-Nucleophile)

    This protocol describes a representative SNAr reaction using sodium methoxide to displace the fluoride atom, yielding an aryl ether.

    Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (1.2 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF (approx. 0.2 M concentration).

    • Stir the solution at room temperature until the starting material is fully dissolved.

    • Add sodium methoxide portion-wise to the stirred solution.

    • Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 3'-Chloro-4'-methoxyacetophenone.

    Application II: Palladium-Catalyzed Amination at C3

    To functionalize the C3-Cl bond, a different strategy is required. The Buchwald-Hartwig amination offers an efficient solution.

    Rationale and Mechanism

    This reaction utilizes a palladium catalyst with a specialized phosphine ligand to facilitate the coupling of an aryl halide with an amine.[8] The catalytic cycle involves three key steps: oxidative addition of the aryl chloride to the Pd(0) complex, coordination of the amine and deprotonation to form a palladium amido complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9]

    G pd0 Pd(0)L₂ Catalyst ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2_aryl Ar-Pd(II)(Cl)L₂ ox_add->pd2_aryl amine_coord Amine Coordination + Base pd2_aryl->amine_coord HNR₂ pd2_amido Ar-Pd(II)(NR₂)L₂ amine_coord->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 Ar-NR₂ (Product)

    Caption: Catalytic cycle of the Buchwald-Hartwig amination.

    Protocol: Buchwald-Hartwig Amination with Morpholine (N-Nucleophile)

    This protocol provides a general method for the palladium-catalyzed amination of the C-Cl bond.

    Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

    • A suitable phosphine ligand (e.g., Xantphos, 4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Anhydrous Toluene

    • Dichloromethane

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • In an oven-dried Schlenk tube, combine this compound, Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

    • Evacuate and backfill the tube with nitrogen or argon gas (repeat 3 times).

    • Add anhydrous toluene via syringe, followed by morpholine.

    • Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS until completion (typically 12-24 hours).

    • Cool the mixture to room temperature and dilute with dichloromethane.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography to yield the desired 3'-(morpholin-4-yl)-4'-fluoroacetophenone.

    Application III: Reactions at the Acetyl Group

    The acetyl group's α-carbon is another key handle for elaboration, most commonly through halogenation to form a reactive α-halo ketone intermediate.[11][12]

    Protocol: α-Bromination of this compound

    This procedure creates a highly reactive electrophile that is a precursor for many heterocyclic syntheses, such as pyrazoles and imidazoles.[11]

    Materials:

    • This compound (1.0 eq)

    • Bromine (Br₂, 1.05 eq)

    • Anhydrous Dichloromethane (DCM) or Diethyl Ether

    • A catalytic amount of Aluminum chloride (AlCl₃) or hydrobromic acid in acetic acid.

    • Ice-cold water

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    Procedure:

    • Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a dropping funnel and stir under a nitrogen atmosphere.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add a solution of bromine in DCM from the dropping funnel over 30 minutes. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture into ice-cold water.

    • Separate the organic layer. Wash sequentially with dilute sodium bicarbonate solution (until effervescence ceases), water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone, which can often be used in the next step without further purification.

    Summary of Key Transformations

    Reaction TypeNucleophile/ReagentTarget SiteKey ConditionsProduct Type
    SNAr RO⁻ (e.g., MeO⁻)C4-FPolar aprotic solvent (DMF, DMSO), HeatAryl Ether
    SNAr R₂NHC4-FPolar aprotic solvent, Strong Base, HeatAryl Amine
    Buchwald-Hartwig R₂NH (e.g., Morpholine)C3-ClPd₂(dba)₃ / Ligand, NaOtBu, Toluene, HeatAryl Amine
    α-Halogenation Br₂α-CarbonDCM, 0 °C to RTα-Bromo Ketone

    Conclusion

    This compound is a testament to the power of strategic molecular design. By understanding the fundamental principles of nucleophilic aromatic substitution and transition metal catalysis, researchers can selectively functionalize different positions on the molecule with a high degree of control. The protocols outlined herein provide a robust framework for leveraging this versatile starting material in the synthesis of complex targets for the pharmaceutical and agrochemical industries. The choice between SNAr conditions to modify the C4 position and cross-coupling chemistry for the C3 position allows for a divergent and powerful approach to molecular construction.

    References

    Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Analysis of 3'-Chloro-4'-fluoroacetophenone

    Author: BenchChem Technical Support Team. Date: January 2026

    Abstract

    This technical guide provides detailed analytical methods for the identification and quantification of 3'-Chloro-4'-fluoroacetophenone, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] We present two robust and validated orthogonal techniques: a High-Performance Liquid Chromatography (HPLC) method for quantitative analysis and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and purity assessment. The causality behind experimental choices, detailed step-by-step protocols, and system suitability criteria are discussed to ensure scientific integrity and reproducibility, in alignment with principles outlined in ICH guidelines.[3][4][5][6]

    Introduction and Physicochemical Rationale

    This compound (CAS No. 2923-66-2) is an aromatic ketone featuring chlorine and fluorine substituents, which make it a versatile building block in organic synthesis.[1][2] Its application in the development of pharmaceuticals, such as anti-inflammatory drugs, and agrochemicals necessitates reliable analytical methods to ensure identity, purity, and quality throughout the manufacturing process.[1]

    The selection of appropriate analytical techniques is dictated by the compound's physicochemical properties.

    Table 1: Physicochemical Properties of this compound

    PropertyValueSource
    Molecular Formula C₈H₆ClFO[1][7][8][9]
    Molecular Weight 172.58 g/mol [1][7][8][9]
    Appearance White to light yellow powder/crystal[1][7]
    Melting Point 41 - 45 °C[1][10]
    Boiling Point 126-127 °C at 15 mmHg[1][7]
    Solubility Soluble in Methanol and other organic solvents.[1][7]
    LogP (Octanol/Water) 2.682 (Predicted)[8]

    The compound's moderate polarity (indicated by its structure and LogP value) and UV-active aromatic ketone chromophore make it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[11][12] Furthermore, its volatility, as evidenced by its boiling point, allows for effective analysis by Gas Chromatography (GC) coupled with Mass Spectrometry (MS) for unambiguous identification.[13][14]

    Part I: Quantitative Analysis by Reverse-Phase HPLC

    Principle and Method Rationale

    RP-HPLC is the premier technique for the quantitative analysis of moderately polar to non-polar compounds.[11] This method employs a non-polar stationary phase (C18) and a polar mobile phase. This compound is retained on the column through hydrophobic interactions between the analyte and the alkyl chains of the stationary phase. Elution is achieved by increasing the organic content of the mobile phase, which decreases its polarity and weakens the hydrophobic interactions, allowing the analyte to move through the column.

    • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as it is the most common and robust reversed-phase chemistry, providing excellent retention and separation for a wide range of aromatic compounds like acetophenone derivatives.[12]

    • Mobile Phase Selection: A mixture of acetonitrile and water is selected. Acetonitrile typically offers lower viscosity and better UV transparency compared to methanol, leading to sharper peaks and better sensitivity. A phosphate buffer can be added to control pH and ensure consistent ionization state for improved peak shape, although for a neutral analyte like this, it is often optional.[12]

    • Detector Selection: The conjugated aromatic ketone system in this compound exhibits strong UV absorbance. A wavelength of 254 nm is selected, as it is a common and effective wavelength for detecting aromatic compounds, ensuring high sensitivity.[12]

    HPLC Experimental Protocol
    • This compound reference standard (≥98% purity)

    • HPLC-grade Acetonitrile (ACN)

    • HPLC-grade Water (e.g., Milli-Q or equivalent)

    • HPLC-grade Methanol (for sample preparation)

    • 0.45 µm syringe filters

    • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

    • Sample Solution: Prepare the sample to a target concentration of 100 µg/mL in methanol. If necessary, filter the final solution through a 0.45 µm syringe filter to remove particulates before injection.[15][16]

    The following parameters provide a robust starting point for analysis.

    Table 2: HPLC Method Parameters

    ParameterRecommended SettingRationale
    HPLC System Agilent 1260 Infinity II or equivalentStandard system with quaternary pump, autosampler, column thermostat, and DAD/VWD detector.
    Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides good resolution and efficiency for this class of compounds.[12]
    Mobile Phase Acetonitrile : Water (60:40, v/v)Isocratic elution provides stable retention and is suitable for quantifying a single analyte.[17]
    Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.[12]
    Column Temp. 30 °CMaintains stable retention times and improves peak shape.
    Injection Volume 10 µLA small volume prevents peak distortion and column overload.[12]
    Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
    Detection λ 254 nmHigh absorbance wavelength for aromatic ketones.
    Run Time ~10 minutesSufficient to allow for elution of the analyte and any early-eluting impurities.

    Before sample analysis, the system's performance must be verified according to ICH guidelines.[4][18]

    • Inject the Working Standard Solution five times.

    • Acceptance Criteria:

      • Peak Area %RSD: ≤ 2.0%

      • Tailing Factor (Asymmetry): 0.8 - 1.5

      • Theoretical Plates (N): ≥ 2000

    HPLC Workflow Diagram

    HPLC_Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing A Weigh Standard/Sample B Dissolve in Methanol A->B C Dilute to Target Conc. B->C D Filter (0.45 µm) C->D E HPLC System D->E Inject F Autosampler Injection (10 µL) E->F G C18 Column Separation (ACN:H2O at 1 mL/min) F->G H UV Detection (254 nm) G->H I Acquire Chromatogram H->I Signal J Integrate Peak I->J K Quantify vs. Standard J->K

    References

    The Pivotal Role of 3'-Chloro-4'-fluoroacetophenone in Advanced Materials Research: Application Notes and Protocols

    Author: BenchChem Technical Support Team. Date: January 2026

    Abstract

    3'-Chloro-4'-fluoroacetophenone, a halogenated aromatic ketone, has emerged as a critical building block in the synthesis of bespoke organic materials. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts distinct physicochemical properties and reactivity. This guide provides an in-depth exploration of its application in material science, with a primary focus on the synthesis of chalcone-based liquid crystals and nonlinear optical materials. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the characterization of these advanced materials.

    Introduction: The Strategic Importance of Halogenated Acetophenones in Material Synthesis

    In the quest for novel materials with tailored optical, electronic, and thermal properties, the design and synthesis of functional organic molecules are paramount. This compound (3,4-CFAP) serves as an exemplary precursor, primarily due to the influence of its halogen substituents. The fluorine atom is known for its high electronegativity and ability to enhance thermal and metabolic stability, while the chlorine atom provides a reactive site for further chemical modifications.

    This unique combination makes 3,4-CFAP a valuable starting material for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). Chalcones, in turn, are versatile intermediates for a variety of advanced materials, including liquid crystals, polymers, and nonlinear optical (NLO) materials.[1] Their rigid, conjugated structure is conducive to the formation of ordered phases and facilitates intramolecular charge transfer, a key characteristic for NLO applications.

    Physicochemical Properties of this compound

    A thorough understanding of the physical and chemical properties of this compound is crucial for its effective utilization in synthesis.

    PropertyValueReference
    CAS Number 2923-66-2[2]
    Molecular Formula C₈H₆ClFO[2]
    Molecular Weight 172.58 g/mol [2]
    Appearance White to light yellow crystalline powder[3]
    Melting Point 41-45 °C[3]
    Boiling Point 127 °C at 15 mmHg[3]
    Solubility Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane)
    Purity (typical) ≥98%[4]

    Core Application: Synthesis of Chalcones via Claisen-Schmidt Condensation

    The most prominent application of this compound in material science is its use as a ketone precursor in the Claisen-Schmidt condensation to form chalcones.[5] This base-catalyzed reaction is reliable and broadly applicable for creating the α,β-unsaturated ketone backbone.

    Rationale Behind the Claisen-Schmidt Condensation

    The reaction proceeds via an aldol condensation mechanism. The base abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration of the aldol adduct yields the thermodynamically stable conjugated chalcone system. The choice of a strong base like sodium hydroxide or potassium hydroxide is critical for efficient enolate formation.

    Detailed Protocol: Synthesis of (E)-1-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

    This protocol outlines the synthesis of a representative chalcone derived from this compound and 4-methoxybenzaldehyde.

    Materials:

    • This compound (1.0 eq)

    • 4-Methoxybenzaldehyde (1.0 eq)

    • Sodium Hydroxide (NaOH) (2.0 eq)

    • Ethanol (95%)

    • Hydrochloric Acid (HCl), dilute solution

    • Deionized water

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Büchner funnel and filter paper

    Procedure:

    • In a 250 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.73 g) and 4-methoxybenzaldehyde (e.g., 10 mmol, 1.36 g) in ethanol (50 mL).

    • Stir the mixture at room temperature until all solids are dissolved.

    • Cool the flask in an ice bath with continuous stirring.

    • Prepare a solution of NaOH (e.g., 20 mmol, 0.8 g) in water (10 mL) and add it dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature remains below 25°C.[6]

    • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

    • Once the reaction is complete, pour the mixture into a beaker containing 200 g of crushed ice and acidify with dilute HCl until the pH is neutral.[6]

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

    • Dry the purified crystals in a vacuum oven at a moderate temperature.

    Claisen_Schmidt_Condensation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Characterization Reactants This compound + 4-Methoxybenzaldehyde in Ethanol Base_Addition Dropwise addition of aqueous NaOH at <25°C Reactants->Base_Addition Step 1 Stirring Stir at Room Temperature (4-6 hours) Base_Addition->Stirring Step 2 Quenching Pour into ice/water and neutralize with HCl Stirring->Quenching Step 3 Filtration Collect precipitate by vacuum filtration Quenching->Filtration Step 4 Washing Wash with cold water Filtration->Washing Step 5 Recrystallization Recrystallize from Ethanol Washing->Recrystallization Step 6 Drying Dry under vacuum Recrystallization->Drying Step 7 Characterization Characterize (MP, IR, NMR, MS) Drying->Characterization Step 8

    Caption: Synthetic pathway to a potential chalcone-based liquid crystal.

    Application in Nonlinear Optical (NLO) Materials

    The extended π-conjugated system of chalcones, acting as a bridge between an electron-donating and an electron-accepting group, can give rise to significant third-order nonlinear optical properties. [7]The 3'-chloro-4'-fluorophenyl group in our synthesized chalcone acts as an electron-withdrawing moiety. The choice of the aldehyde component can be tailored to include a strong electron-donating group to enhance the NLO response.

    Design Strategy for NLO Chalcones

    To maximize the NLO properties, a chalcone should possess a strong intramolecular charge transfer character. This is typically achieved by incorporating a powerful electron-donating group (e.g., -N(CH₃)₂, -OCH₃) on one aromatic ring and an electron-withdrawing group (e.g., -NO₂, -CN, or in our case, the halogenated ring) on the other. The α,β-unsaturated carbonyl system facilitates this charge transfer.

    Characterization of NLO Properties

    The third-order NLO properties of the synthesized chalcones can be investigated using the Z-scan technique. This method allows for the determination of the nonlinear refractive index and the nonlinear absorption coefficient, which are crucial parameters for evaluating the potential of a material in optical switching and optical limiting applications.

    Conclusion

    This compound is a highly versatile and valuable precursor in material science research. Its utility is most prominently demonstrated in the straightforward synthesis of chalcones, which serve as foundational scaffolds for a diverse range of advanced materials. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space accessible from this key building block, paving the way for the development of novel liquid crystals and nonlinear optical materials with tailored functionalities. The strategic incorporation of the chloro and fluoro substituents provides a handle for fine-tuning the electronic and physical properties of the final materials, making this compound a compound of significant interest for future innovations.

    References

    Application Notes and Protocols for 3'-Chloro-4'-fluoroacetophenone in Chemical Synthesis and Analysis

    Author: BenchChem Technical Support Team. Date: January 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: Senior Application Scientist

    Introduction: A Versatile Halogenated Ketone Building Block

    3'-Chloro-4'-fluoroacetophenone is a halogenated aromatic ketone that has emerged as a significant building block in modern organic synthesis. Its utility is primarily centered on its role as a versatile precursor for a range of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The presence of both chloro and fluoro substituents on the phenyl ring imparts unique reactivity and desirable physicochemical properties to the final compounds, such as enhanced metabolic stability and binding affinity to biological targets. While some commercial sources suggest its use as a reagent in analytical chemistry for the identification and quantification of other substances, the well-documented and scientifically validated applications predominantly lie in its capacity as a synthetic intermediate.[1]

    This guide provides an in-depth look at the practical applications of this compound, focusing on its established role in synthetic chemistry. We will explore the causality behind its reactivity and provide detailed, field-proven protocols for its use in the synthesis of pharmacologically relevant scaffolds. The analytical chemistry aspect will be addressed from the perspective of quality control and characterization of this reagent and its downstream products, a critical consideration in any synthetic workflow.

    Physicochemical Properties and Handling

    A thorough understanding of the compound's properties is essential for its safe and effective use in experimental settings.

    PropertyValueReference(s)
    CAS Number 2923-66-2[2]
    Molecular Formula C₈H₆ClFO[2]
    Molecular Weight 172.58 g/mol [2]
    Appearance White to light yellow crystalline powder[1]
    Melting Point 41 - 45 °C[1]
    Boiling Point 127 °C at 15 mmHg[1]
    Purity Typically ≥ 97% (GC)[2]
    IUPAC Name 1-(3-chloro-4-fluorophenyl)ethanone[3]

    Storage and Handling: Store in a cool, dry, and well-ventilated area away from incompatible substances. It is classified as an irritant, causing skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[4]

    Core Application: A Precursor in Pharmaceutical Synthesis

    The true value of this compound in a research and development context is its role as a starting material for molecules with potential therapeutic activity. The chloro and fluoro groups are electron-withdrawing, which influences the reactivity of both the aromatic ring and the acetyl group. This makes it a valuable synthon for creating diverse molecular architectures, particularly heterocyclic compounds.

    Application 1: Synthesis of Chalcone Derivatives

    Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds that serve as precursors for flavonoids and are known for their broad range of biological activities, including anti-inflammatory and antimicrobial properties. This compound is an excellent starting material for synthesizing chalcones via the Claisen-Schmidt condensation.

    Reaction Causality: The reaction proceeds through a base-catalyzed aldol condensation. The base (e.g., NaOH) deprotonates the α-carbon of the acetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone characteristic of the chalcone scaffold. The electron-withdrawing nature of the halogen substituents on the acetophenone ring can influence the rate of enolate formation.

    Experimental Protocol: Synthesis of (E)-1-(3-chloro-4-fluorophenyl)-3-(aryl)prop-2-en-1-one

    Materials:

    • This compound

    • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

    • Ethanol

    • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

    • Deionized water

    • Round-bottom flask, magnetic stirrer, and ice bath

    Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired substituted aromatic aldehyde (1.0 equivalent) in ethanol (15-20 mL).

    • Cool the mixture in an ice bath with continuous stirring.

    • Slowly add the aqueous sodium hydroxide solution (2.0 equivalents) dropwise to the reaction mixture, ensuring the temperature is maintained below 25°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate).

    • Upon completion, pour the reaction mixture into cold deionized water.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

    • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

    Workflow for Chalcone Synthesis:

    chalcone_synthesis reagents This compound + Aromatic Aldehyde + Ethanol reaction_vessel Round-Bottom Flask (Ice Bath) reagents->reaction_vessel Dissolve base_addition Add NaOH (aq) dropwise reaction_vessel->base_addition stirring Stir at RT (4-6 hours) base_addition->stirring workup Pour into Water & Filter stirring->workup Reaction Complete product Purified Chalcone Derivative workup->product Recrystallize

    Caption: Workflow for the synthesis of chalcone derivatives.

    Application 2: Synthesis of Pyrazole Derivatives

    Pyrazoles are a well-known class of five-membered heterocyclic compounds that form the core structure of many drugs, including the anti-inflammatory celecoxib. A common synthetic route to pyrazoles involves the reaction of an α,β-unsaturated ketone (like the chalcones synthesized above) with hydrazine derivatives.

    Reaction Causality: This reaction is a cyclocondensation. The hydrazine undergoes a nucleophilic attack on the β-carbon of the chalcone's double bond (a Michael addition), followed by an intramolecular cyclization and dehydration to form the stable pyrazole ring.

    Experimental Protocol: Synthesis of a Pyrazole Derivative from a Chalcone

    Materials:

    • Chalcone derivative (from Application 1)

    • Hydrazine hydrate or a substituted hydrazine

    • Ethanol or Glacial Acetic Acid

    • Round-bottom flask with reflux condenser, magnetic stirrer

    Procedure:

    • In a round-bottom flask, dissolve the chalcone derivative (1.0 equivalent) in a suitable solvent like ethanol or glacial acetic acid.

    • Add hydrazine hydrate (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC.

    • After the reaction is complete (typically a few hours), cool the mixture to room temperature.

    • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

    • Wash the crude product with a cold solvent like ethanol and dry to obtain the pyrazole derivative.

    • Further purification can be achieved by recrystallization.

    Logical Relationship for Pyrazole Synthesis:

    pyrazole_synthesis_logic start This compound chalcone Chalcone Intermediate start->chalcone Claisen-Schmidt Condensation pyrazole Pyrazole Product chalcone->pyrazole Cyclocondensation with Hydrazine

    Caption: Synthetic pathway from the starting material to pyrazoles.

    Role in Analytical Chemistry: A Focus on Quality Control

    While direct applications as an analytical reagent are not well-documented, the principles of analytical chemistry are crucial when using this compound in a synthetic workflow. Ensuring the purity of the starting material and accurately characterizing the synthesized products are paramount for reproducible and reliable research.

    Analytical Protocols for Quality Assurance:

    • Purity Assessment of Starting Material: The purity of this compound should be verified before use.

      • Gas Chromatography (GC): A GC analysis with a Flame Ionization Detector (FID) is suitable for assessing purity and detecting volatile impurities.

      • High-Performance Liquid Chromatography (HPLC): An HPLC method can also be employed for purity determination. A typical setup would involve a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at a suitable wavelength (e.g., 254 nm).

    • Reaction Monitoring:

      • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the synthetic reactions described above. By spotting the reaction mixture alongside the starting materials, one can observe the consumption of reactants and the formation of the product.

    • Structural Confirmation of Products:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized chalcones and pyrazoles.

      • Mass Spectrometry (MS): MS provides information about the molecular weight of the product, further confirming its identity.

      • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the product, such as the carbonyl group in the chalcone.

    Conclusion

    This compound is a valuable and versatile building block in organic synthesis, particularly for the creation of pharmacologically relevant compounds like chalcones and pyrazoles. Its utility stems from the unique electronic properties conferred by its halogen substituents. While its direct role as a reagent in analytical chemistry is not extensively documented, the application of rigorous analytical techniques for quality control and product characterization is an integral and critical aspect of its use in any research and development setting. The protocols and insights provided herein are designed to empower researchers to effectively and safely utilize this compound in their synthetic endeavors.

    References

    Solvent-free synthesis involving 3'-Chloro-4'-fluoroacetophenone

    Author: BenchChem Technical Support Team. Date: January 2026

    An Application Guide: Solvent-Free Synthesis of Chalcone Derivatives from 3'-Chloro-4'-fluoroacetophenone: Mechanochemical and Microwave-Assisted Protocols

    Authored by: Senior Application Scientist

    Introduction

    This compound is a halogenated aromatic ketone that serves as a pivotal building block in the synthesis of a multitude of organic molecules, particularly within medicinal chemistry and agrochemical research.[1] Its distinct substitution pattern, featuring both chloro and fluoro groups, confers specific reactivity and properties that are highly valuable for developing novel compounds.[1][2] This application note provides detailed protocols for the solvent-free synthesis of chalcones, a class of α,β-unsaturated ketones with significant pharmacological interest, using this compound as a starting material.

    The adoption of "Green Chemistry" principles is paramount in modern chemical synthesis. Solvent-free reactions represent a cornerstone of this approach, offering substantial benefits such as reduced environmental impact, lower costs, enhanced safety, and often, significantly improved reaction kinetics and yields.[3] This guide will focus on two highly effective solvent-free techniques: mechanochemistry (grindstone chemistry) and microwave-assisted synthesis (MWAS). These methods are simple, efficient, and environmentally benign, making them ideal for both research and industrial applications.[4]

    Reactant Profile: this compound

    A thorough understanding of the starting material's properties and safety profile is critical for successful and safe experimentation.

    Physicochemical Properties
    PropertyValueReference(s)
    CAS Number 2923-66-2[1]
    Molecular Formula C₈H₆ClFO[1]
    Molecular Weight 172.58 g/mol [1][5]
    Appearance White to light yellow powder or crystal[1]
    Melting Point 41 - 45 °C[1]
    Boiling Point 127 °C / 15 mmHg[1]
    IUPAC Name 1-(3-chloro-4-fluorophenyl)ethanone
    Safety and Handling

    This compound requires careful handling due to its potential hazards. Adherence to standard laboratory safety protocols is mandatory.

    • GHS Hazard Statements:

      • H315: Causes skin irritation.[6]

      • H319: Causes serious eye irritation.[6]

      • H335: May cause respiratory irritation.[6]

    • Precautionary Measures:

      • Work in a well-ventilated fume hood.

      • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]

      • Avoid breathing dust or vapors.[6][8]

      • Wash hands thoroughly after handling.[7][9]

      • In case of contact with eyes, rinse cautiously with water for several minutes.[6][8]

    Core Application: Solvent-Free Chalcone Synthesis via Claisen-Schmidt Condensation

    The Claisen-Schmidt condensation is a robust and widely utilized reaction for synthesizing chalcones. It involves the base-catalyzed reaction between an acetophenone (in this case, this compound) and an aromatic aldehyde, which lacks α-hydrogens.[2][10] The reaction proceeds via a crossed-aldol condensation mechanism, followed by dehydration to yield the characteristic α,β-unsaturated ketone structure.[10]

    cluster_mechanism Claisen-Schmidt Condensation Mechanism Acetophenone This compound Enolate Enolate Intermediate (Nucleophile) Acetophenone->Enolate Deprotonation Aldehyde Aromatic Aldehyde (Electrophile) Enolate->Aldehyde Nucleophilic Attack Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Aldehyde->Aldol_Adduct Chalcone Chalcone Product (α,β-Unsaturated Ketone) Aldol_Adduct->Chalcone Dehydration (-H₂O) Base Base (e.g., NaOH, K2CO3) Base->Acetophenone

    Caption: General mechanism of base-catalyzed Claisen-Schmidt condensation.

    Method 1: Mechanochemical Synthesis via Grinding

    Causality and Expertise: Mechanochemistry, often termed "grindstone chemistry," leverages mechanical energy from grinding to initiate chemical reactions in the solid state. This transfer of energy through friction breaks down the crystal lattice, increases the surface area of reactants, and brings them into intimate contact, thereby promoting reaction without the need for a solvent.[11] This method is exceptionally rapid, energy-efficient, and requires minimal equipment.

    Protocol: Synthesis of (E)-1-(3-chloro-4-fluorophenyl)-3-arylprop-2-en-1-one

    • Preparation: In a clean, dry porcelain mortar, add this compound (1.0 mmol), the desired aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol), and powdered sodium hydroxide (NaOH) (1.2 mmol).

      • Scientist's Note: Using a slight excess of the base ensures complete deprotonation of the acetophenone, driving the reaction forward. The solid base should be finely powdered to maximize surface contact.

    • Grinding: Grind the mixture vigorously with a pestle at room temperature. The solid mixture will typically become a paste and may change color as the reaction proceeds.[12] Continue grinding for 5-10 minutes.

      • Self-Validation: Monitor the reaction progress by taking a small sample and analyzing it via Thin Layer Chromatography (TLC) against the starting materials. The formation of a new, less polar spot indicates product formation.

    • Work-up: After completion, add 10-15 mL of cold water to the mortar and triturate the solid product with the pestle to break up any clumps.

    • Isolation: Isolate the crude chalcone product by vacuum filtration. Wash the solid on the filter paper thoroughly with water until the filtrate is neutral to pH paper. This removes the base and any water-soluble impurities.

    • Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent, such as 95% ethanol.[12]

    start Start step1 Combine Reactants & Base in Mortar start->step1 step2 Grind with Pestle (5-10 min) step1->step2 step3 Add Cold Water & Triturate step2->step3 step4 Vacuum Filtration & Wash with Water step3->step4 step5 Dry & Recrystallize (e.g., Ethanol) step4->step5 end Pure Chalcone step5->end

    Caption: Workflow for mechanochemical chalcone synthesis.

    Method 2: Microwave-Assisted Synthesis (MWAS)

    Causality and Expertise: Microwave-assisted synthesis utilizes microwave irradiation to deliver energy directly to the reactants, resulting in rapid and uniform heating.[3][4] This technique dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[4][13] Performing this reaction under solvent-free, solid-phase conditions is particularly effective, as the catalyst and reactants can absorb microwave energy efficiently, leading to cleaner reactions and higher yields.[3]

    Protocol: Synthesis of (E)-1-(3-chloro-4-fluorophenyl)-3-arylprop-2-en-1-one

    • Preparation: In a microwave-safe reaction vessel, thoroughly mix this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and a solid catalyst such as anhydrous potassium carbonate (K₂CO₃) (1.5 mmol).

      • Scientist's Note: Anhydrous K₂CO₃ is a milder, non-toxic base compared to NaOH, making the process more eco-friendly.[3] Ensuring the reactants are homogeneously mixed is crucial for uniform heating and optimal results.

    • Irradiation: Place the vessel in a commercial microwave synthesizer. Irradiate the mixture at a constant power (e.g., 160-400 W) for 3-5 minutes. The optimal time and power may vary depending on the specific reactants and microwave model.

      • Self-Validation: The reaction can be monitored by running short, timed test reactions and analyzing the product conversion by TLC or GC-MS.

    • Work-up: After the reaction is complete and the vessel has cooled to room temperature, add 15 mL of cold water to the solid mass.

    • Isolation: Stir the mixture, break up any solids, and collect the crude product by vacuum filtration. Wash the product with water to remove the catalyst.

    • Purification: Dry the crude chalcone and purify by recrystallization from a suitable solvent like ethanol or methanol.

    start Start step1 Mix Reactants & Catalyst in MW Vessel start->step1 step2 Microwave Irradiation (160-400W, 3-5 min) step1->step2 step3 Cool & Add Cold Water step2->step3 step4 Vacuum Filtration & Wash step3->step4 step5 Dry & Recrystallize step4->step5 end Pure Chalcone step5->end

    Caption: Workflow for microwave-assisted chalcone synthesis.

    Data Summary and Method Comparison

    The choice of synthetic method often depends on available equipment, desired throughput, and energy considerations. Both solvent-free methods offer significant advantages over traditional solution-phase synthesis.

    ParameterMechanochemical (Grinding)Microwave-Assisted (MWAS)Conventional Heating
    Reaction Time 5 - 15 minutes2 - 5 minutesSeveral hours (up to 24)[4]
    Solvent Usage NoneNoneOften requires solvents[4]
    Typical Yield Good to ExcellentExcellentVariable, often lower[4]
    Energy Input Low (manual)Moderate (electrical)High (prolonged heating)
    Equipment Mortar and PestleMicrowave SynthesizerHeating mantle, condenser
    Work-up Simple filtrationSimple filtrationOften requires extraction

    Conclusion

    This compound is a highly effective precursor for the synthesis of chalcones, which are valuable scaffolds in drug discovery. The application of solvent-free synthetic methods, such as mechanochemical grinding and microwave-assisted synthesis, aligns with the principles of green chemistry by minimizing waste, reducing reaction times, and simplifying procedures. These protocols provide researchers and drug development professionals with efficient, reliable, and environmentally responsible pathways to generate novel chalcone derivatives for further investigation.

    References

    Troubleshooting & Optimization

    Technical Support Center: Purification of Crude 3'-Chloro-4'-fluoroacetophenone

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the dedicated technical support guide for the purification of 3'-Chloro-4'-fluoroacetophenone (CAS No. 2923-66-2). This resource is designed for researchers, medicinal chemists, and process development professionals who handle this key synthetic intermediate. The following FAQs and troubleshooting guides are structured to provide not just procedural steps, but a deep, mechanistic understanding of the purification process, empowering you to solve challenges encountered in the lab.

    Section 1: Understanding Your Crude Material - Initial Assessment FAQs

    Before selecting a purification strategy, a thorough understanding of the target molecule and potential impurities is paramount.

    Q1: What are the key physical properties of this compound I should be aware of?

    A1: Understanding the physical properties is the foundation for designing any purification protocol. This compound is typically a white to light yellow crystalline solid at room temperature.[1][2] Its relatively low melting point and moderate boiling point under vacuum are critical for selecting between recrystallization and distillation.

    PropertyValueSource(s)Significance for Purification
    CAS Number 2923-66-2[3][4]Unique identifier for ensuring you are working with the correct molecule.
    Molecular Formula C₈H₆ClFO[1][5]-
    Molecular Weight 172.58 g/mol [1][5]Used for calculating molar quantities and theoretical yields.
    Appearance White to light yellow powder/crystal[1][2]A significant deviation (e.g., dark oil or brown solid) indicates high levels of impurities.
    Melting Point 41 - 45 °C[1]A broad or depressed melting range suggests impurities. Ideal for purity assessment post-purification.
    Boiling Point 127 °C @ 15 mmHg[1]Indicates that vacuum distillation is a viable method for purification, especially for larger quantities.
    Solubility Soluble in methanol[2]Provides a starting point for selecting recrystallization or chromatography solvents.

    Q2: My crude product is a dark, oily substance, not a solid. What does this mean?

    A2: If your crude this compound is an oil, it likely contains significant amounts of impurities that are depressing its melting point. Common culprits include residual solvents from the reaction (e.g., dichloromethane), unreacted starting materials like 2-chlorofluorobenzene, or byproducts from the synthesis, which is often a Friedel-Crafts acylation.[6][7] In this case, a bulk purification method like vacuum distillation or column chromatography should be your first step, followed by recrystallization for final polishing.

    Q3: What are the most common impurities I should expect?

    A3: The impurity profile is almost always a direct consequence of the synthetic route used. For a typical Friedel-Crafts acylation, expect to find:

    • Unreacted Starting Materials: Such as 2-chlorofluorobenzene.

    • Positional Isomers: Acylation can sometimes occur at other positions on the aromatic ring, leading to isomers that can be difficult to separate.

    • Reaction Byproducts: Including poly-acylated species or decomposition products.

    • Residual Catalyst: Remnants of the Lewis acid catalyst (e.g., Aluminum chloride) which, if not properly quenched, can complicate purification.[8]

    • Solvents: Any solvents used during the reaction or workup.

    Section 2: Core Purification Protocols & Troubleshooting

    This section provides detailed protocols for the three primary purification techniques, complete with troubleshooting guides to address common experimental hurdles.

    A. Recrystallization: The Precision Tool

    Recrystallization is ideal for removing small amounts of impurities from a solid material, yielding high-purity crystalline products. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

    • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the crude product poorly at room temperature but completely at its boiling point. Test small batches with solvents like isopropanol, ethanol, hexane, or mixtures thereof (e.g., ethanol/water, toluene/hexane).

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to barely cover the solid. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

    • Hot Filtration (Critical Step): If any insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes particulate matter that would otherwise contaminate your final crystals.

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, cooling in an ice bath can maximize the yield.

    • Isolation & Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to remove all residual solvent.

    cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Solvent_Screen 1. Solvent Screening Dissolution 2. Dissolve Crude in Min. Hot Solvent Solvent_Screen->Dissolution Hot_Filter 3. Hot Filtration (if needed) Dissolution->Hot_Filter Cooling 4. Slow Cooling & Crystallization Hot_Filter->Cooling Vacuum_Filter 5. Vacuum Filtration Cooling->Vacuum_Filter Wash 6. Wash with Cold Solvent Vacuum_Filter->Wash Dry 7. Dry Under Vacuum Wash->Dry Product Pure Product Dry->Product

    Caption: Workflow for the recrystallization of this compound.

    • Q: My compound "oiled out" instead of crystallizing. What do I do?

      • A: Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the solute's melting point. This is common for compounds with low melting points like ours.

      • Solution: Re-heat the solution to dissolve the oil. Add a slightly larger volume of the hot solvent to lower the saturation point. You can also try a solvent with a lower boiling point. Seeding the solution with a tiny crystal of pure product can also induce crystallization.

    • Q: No crystals are forming, even after cooling in ice.

      • A: Causality: This usually means either too much solvent was added, or the solution is supercooled and requires a nucleation point to begin crystallization.

      • Solution: Try scratching the inside of the flask with a glass rod just below the solvent line to provide a surface for nucleation. If that fails, you can boil off some of the solvent to increase the concentration and attempt cooling again.

    • Q: My final product is still impure (checked by melting point/TLC). Why?

      • A: Causality: This can happen if the cooling was too rapid, trapping impurities within the crystal lattice, or if the chosen solvent also dissolves the impurity well.

      • Solution: Ensure the cooling process is slow and undisturbed. If the impurity has similar solubility, you may need to switch to a different recrystallization solvent or employ a different purification technique like chromatography first.

    B. Vacuum Distillation: The Bulk Workhorse

    For larger quantities (>5 g) or for purifying an oily crude product, vacuum distillation is highly effective. By lowering the pressure, the boiling point of the compound is reduced, preventing thermal decomposition.

    • Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a short-path distillation head for efficiency. Ensure all joints are properly sealed with vacuum grease.

    • Charge the Flask: Add the crude material to the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.

    • Evacuate the System: Begin stirring and slowly apply vacuum. A gradual reduction in pressure helps prevent bumping. The system pressure should be stable before heating begins.

    • Distillation: Gently heat the distillation flask using a heating mantle. The goal is a slow, steady distillation rate (1-2 drops per second).

    • Fraction Collection: Collect any initial low-boiling fractions (likely residual solvents) in a separate receiving flask. Once the temperature stabilizes at the expected boiling point of your product (approx. 127 °C at 15 mmHg[1]), switch to a clean receiving flask to collect the pure this compound.

    • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool before slowly re-introducing air to the apparatus. Releasing the vacuum on a hot system can cause an explosion.

    cluster_setup Setup cluster_process Process cluster_shutdown Shutdown Assemble 1. Assemble Apparatus Charge 2. Charge Flask with Crude Assemble->Charge Evacuate 3. Apply Vacuum Slowly Charge->Evacuate Heat 4. Gentle Heating Evacuate->Heat Collect 5. Collect Product Fraction Heat->Collect Cool 6. Cool System Collect->Cool Vent 7. Vent to Atmosphere Cool->Vent Product Pure Product Vent->Product

    Caption: Workflow for the vacuum distillation of this compound.

    • Q: My compound is "bumping" violently instead of boiling smoothly.

      • A: Causality: Bumping occurs when the liquid becomes superheated and vaporizes in a single, violent burst. This is caused by a lack of nucleation sites.

      • Solution: Ensure you are using a fresh, appropriately sized magnetic stir bar and vigorous stirring. Boiling chips are an alternative but are less effective under vacuum. If bumping persists, the heat is likely being applied too quickly.

    • Q: I can't achieve a stable vacuum.

      • A: Causality: A leak in the system is the most common cause.

      • Solution: Check every joint and connection. Ensure all glass joints are properly greased and clamped. Check the tubing to the vacuum pump for cracks. The pump oil may also need to be changed if it is old and contaminated.

    • Q: The product is decomposing in the distillation pot (turning dark).

      • A: Causality: Even under vacuum, the temperature might be too high, or acidic/basic impurities might be catalyzing decomposition.

      • Solution: Try to achieve a lower vacuum to further reduce the boiling point. Ensure your starting material has been properly quenched and washed to remove any residual acid from the synthesis. Distilling from a small amount of non-volatile base (like potassium carbonate) can sometimes help if acidic impurities are the issue.

    C. Column Chromatography: The High-Resolution Method

    When dealing with complex mixtures or impurities with similar properties to the product (like positional isomers), column chromatography offers the best separation.[9]

    • TLC Analysis: First, determine the optimal solvent system (mobile phase) using Thin-Layer Chromatography (TLC). A good solvent system will give your product an Rf value of ~0.3-0.4 and show good separation from impurities. A mixture of hexanes and ethyl acetate is a common starting point for acetophenones.

    • Column Packing: Pack a chromatography column with silica gel. A "slurry packing" method (mixing the silica with the mobile phase before pouring it into the column) is generally preferred as it minimizes air bubbles and cracks.

    • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If using a stronger solvent, it's often better to adsorb the crude product onto a small amount of silica gel (a "dry load"), evaporate the solvent, and carefully add the resulting powder to the top of the column. This leads to sharper bands.

    • Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. Maintain a constant head of solvent above the silica bed at all times to prevent the column from running dry and cracking.

    • Fraction Analysis: Monitor the fractions being eluted using TLC. Combine the fractions that contain the pure product.

    • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

    cluster_prep Preparation cluster_run Separation cluster_isolate Isolation TLC 1. Develop TLC Method Pack 2. Pack Column TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

    Caption: Workflow for column chromatography purification.

    • Q: My separated bands are broad and overlapping.

      • A: Causality: This is known as "band broadening" and can be caused by several factors: loading too much sample, using an initial sample volume that is too large, or an improperly packed column.

      • Solution: Use the "dry load" method described above for sharper bands. Ensure the initial band of loaded sample on the column is as narrow as possible. The column may also be overloaded; a general rule is to use 1-5 g of crude material per 100 g of silica.

    • Q: The column bed has cracked or has air bubbles.

      • A: Causality: This happens if the column is allowed to run dry or if heat is generated during elution (e.g., when switching to a much more polar solvent like methanol). The cracks create channels, ruining the separation.

      • Solution: The column is likely unsalvageable and must be repacked. To prevent this, always keep the silica bed wet with solvent. When performing a gradient elution, change the solvent polarity gradually.

    • Q: My compound won't elute from the column.

      • A: Causality: The mobile phase is not polar enough to move the compound through the polar silica gel.

      • Solution: Gradually increase the polarity of the mobile phase. For example, if you are using 95:5 hexane:ethyl acetate, slowly switch to 90:10, then 80:20, and so on, until the compound begins to move down the column at a reasonable rate.

    Section 3: Final Purity Assessment

    Q: How do I confirm the purity of my final this compound?

    A: A combination of methods provides the most reliable assessment:

    • Melting Point: A sharp melting point within the literature range (41-45 °C) is a strong indicator of high purity.[1] Impurities will cause the melting point to be depressed and broaden.

    • Thin-Layer Chromatography (TLC): The purified sample should show a single spot in multiple solvent systems.

    • Gas Chromatography (GC) / HPLC: These quantitative techniques can determine purity with high precision (e.g., ≥98%).[1]

    • Spectroscopy (NMR, IR): ¹H NMR, ¹³C NMR, and IR spectra should match the known spectrum of the compound and be free of peaks corresponding to impurities.[4]

    By methodically choosing a purification strategy based on your specific needs and applying the troubleshooting principles outlined here, you can consistently obtain high-purity this compound for your research and development endeavors.

    References

    Technical Support Center: Optimizing the Synthesis of 3'-Chloro-4'-fluoroacetophenone

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the Technical Support Center for the synthesis of 3'-Chloro-4'-fluoroacetophenone (CAS No. 2923-66-2). This guide is designed for researchers, chemists, and process development professionals aiming to enhance the yield and purity of this valuable synthetic intermediate. Drawing upon established principles of electrophilic aromatic substitution and practical field experience, this document provides in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol.

    Understanding the Synthesis: The Friedel-Crafts Acylation of 1-Chloro-2-fluorobenzene

    The primary route to this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[1]

    The reaction proceeds via the formation of a highly electrophilic acylium ion (CH₃CO⁺), which then attacks the electron-rich aromatic ring.[2] The core challenge in this synthesis is not reactivity, but regioselectivity . The starting material, 1-chloro-2-fluorobenzene, has two ortho/para-directing halogen substituents, leading to a potential mixture of isomeric products.

    • Fluorine (at C2): A strongly electronegative but π-donating group. It is an ortho, para-director, with a strong preference for para substitution due to a combination of resonance stabilization and reduced steric hindrance.[3]

    • Chlorine (at C1): Also an ortho, para-director, though generally less activating than fluorine.[4]

    The interplay of these directing effects means the acyl group can add at several positions. The desired product, This compound , results from acylation at the C5 position, which is para to the fluorine atom and meta to the chlorine atom. A primary isomeric byproduct, 4'-Chloro-3'-fluoroacetophenone , arises from acylation at the C4 position, which is para to the chlorine atom and meta to the fluorine atom. Maximizing the yield of the desired C5-acylated product is the principal goal.

    Troubleshooting Guide for Low Yield & Impurity Formation

    Low yields or the presence of significant impurities are common hurdles. The following table addresses the most frequent issues encountered during this synthesis.

    Problem Observed Potential Root Cause(s) Recommended Solutions & Scientific Rationale
    Low Overall Yield / Incomplete Reaction 1. Inactive Catalyst: Anhydrous AlCl₃ is extremely hygroscopic. Moisture deactivates the catalyst by forming aluminum hydroxides.Solution: Use freshly opened, high-purity anhydrous AlCl₃. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
    2. Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, effectively sequestering it.[5] This means the reaction is often not truly catalytic and requires stoichiometric amounts of the Lewis acid.Solution: Use at least 1.1-1.3 molar equivalents of AlCl₃ relative to the limiting reagent (acetyl chloride). This ensures enough free catalyst is available to activate the acylating agent throughout the reaction.
    3. Low Reaction Temperature: While lower temperatures can improve selectivity, they may also slow the reaction rate to an impractical level, leading to incomplete conversion.Solution: Monitor reaction progress by TLC or GC. If the reaction stalls, consider a modest increase in temperature (e.g., from 0°C to room temperature or slightly above). However, be aware that higher temperatures may reduce regioselectivity.
    High Percentage of 4'-Chloro-3'-fluoroacetophenone Isomer 1. Reaction Temperature Too High: Higher temperatures can provide the kinetic energy needed to overcome the steric hindrance at positions ortho to the halogens, potentially favoring the thermodynamically stable 4'-chloro isomer.Solution: Maintain a low reaction temperature, especially during the addition of reagents. A temperature of 0-5°C is often optimal for maximizing selectivity.[6]
    2. Choice of Solvent: The solvent can influence the reactivity and selectivity of the acylium ion.Solution: Non-polar solvents like dichloromethane (DCM) or dichloroethane (DCE) are standard. Avoid highly polar or coordinating solvents that can compete with the acyl chloride for the Lewis acid catalyst.
    Formation of Dark, Tarry Byproducts 1. Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of reagents and products.Solution: Ensure efficient stirring and cooling, especially during the initial exothermic addition of AlCl₃ and acetyl chloride. Add reagents dropwise to control the reaction rate and temperature.
    2. Presence of Impurities: Impurities in the starting materials can trigger side reactions.Solution: Use high-purity, distilled 1-chloro-2-fluorobenzene and acetyl chloride.
    Difficult Workup / Emulsion Formation 1. Improper Quenching: Rapid, uncontrolled addition of water to the AlCl₃ complex can generate significant heat and lead to the formation of gelatinous aluminum hydroxide precipitates that stabilize emulsions.Solution: Quench the reaction by slowly and carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid. The acid helps keep the aluminum salts soluble as [Al(H₂O)₆]³⁺, preventing the formation of gels.[6]

    Frequently Asked Questions (FAQs)

    Q1: Why is a stoichiometric amount of AlCl₃ required for this reaction? Isn't it a catalyst? A1: While AlCl₃ acts as a catalyst to generate the acylium ion electrophile, the resulting ketone product is a Lewis base. It readily coordinates with the AlCl₃, forming a stable complex.[5] This complex is typically inactive and does not dissociate under the reaction conditions. Therefore, at least one molar equivalent of AlCl₃ per mole of product is consumed, necessitating a stoichiometric or slightly super-stoichiometric amount relative to the acylating agent.

    Q2: My yield is consistently low. Could I use a more powerful Lewis acid? A2: While other Lewis acids like FeCl₃ or SbF₅ can be used, AlCl₃ is generally the most effective and economical choice for this type of acylation. Before changing the catalyst, it is more critical to ensure the absolute exclusion of moisture and the use of a sufficient molar ratio of AlCl₃. In some cases, alternative "greener" catalytic systems, such as ionic liquids, have been reported to give very high yields, though they may require different workup procedures.[7]

    Q3: How can I effectively separate the desired this compound from its main isomer? A3: The two main isomers, this compound and 4'-Chloro-3'-fluoroacetophenone, have very similar boiling points, making distillation challenging. The most effective laboratory-scale purification method is typically column chromatography on silica gel using a solvent system like hexane/ethyl acetate. On an industrial scale, fractional crystallization might be a viable, though potentially difficult, alternative.

    Q4: Can I use acetic anhydride instead of acetyl chloride? A4: Yes, acetic anhydride can be used as the acylating agent. However, it requires a larger amount of Lewis acid catalyst (typically >2 equivalents) because one equivalent of the catalyst will complex with the acetate byproduct. While safer to handle than acetyl chloride, this can make the reaction less atom-economical and the workup more challenging.

    Optimized Experimental Protocol (Representative Method)

    This protocol is a representative procedure for the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene, designed to favor the formation of this compound.[6]

    Reagents & Materials:

    • 1-Chloro-2-fluorobenzene (1.0 eq)

    • Acetyl Chloride (1.1 eq)

    • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Crushed Ice

    • Concentrated Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Flame-dried, three-necked round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet/outlet.

    Procedure:

    • Setup: Assemble the flame-dried glassware under a positive pressure of dry nitrogen.

    • Catalyst Suspension: To the reaction flask, add anhydrous AlCl₃ (1.2 eq) followed by anhydrous DCM to create a stirrable slurry.

    • Cooling: Cool the slurry to 0°C using an ice-water bath.

    • Acylium Ion Formation: Add acetyl chloride (1.1 eq) dropwise via the addition funnel to the stirred AlCl₃ slurry over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

    • Aromatic Substrate Addition: After the addition is complete, add 1-chloro-2-fluorobenzene (1.0 eq) dropwise over 30-45 minutes, maintaining the internal temperature at 0-5°C.

    • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC analysis.

    • Quenching: In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into this quenching solution.

    • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

    • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: Purify the crude oil/solid by flash column chromatography on silica gel to isolate the pure this compound.

    Visualizing the Workflow

    The following diagrams illustrate the core reaction and a logical troubleshooting flow for addressing low yield.

    G cluster_0 Reaction Workflow reagents 1. Reagents (1-Chloro-2-fluorobenzene, Acetyl Chloride, AlCl3, DCM) reaction 2. Reaction (0-5°C, N2 atmosphere) reagents->reaction Add dropwise quench 3. Quench (Ice / HCl) reaction->quench Monitor by TLC workup 4. Extraction & Wash quench->workup purify 5. Purification (Chromatography) workup->purify product Product: This compound purify->product

    Caption: A simplified workflow for the synthesis of this compound.

    G start Low Yield / High Impurity Issue check_moisture Is the system scrupulously dry? start->check_moisture check_catalyst Is AlCl3 ratio ≥1.1 equivalents? check_moisture->check_catalyst Yes improve_drying Action: Flame-dry glassware, use fresh AlCl3, run under N2. check_moisture->improve_drying No check_temp Was temperature kept at 0-5°C? check_catalyst->check_temp Yes increase_catalyst Action: Increase AlCl3 to 1.2-1.3 eq. check_catalyst->increase_catalyst No control_temp Action: Improve cooling, slow reagent addition. check_temp->control_temp No rerun Re-run Experiment check_temp->rerun Yes improve_drying->rerun increase_catalyst->rerun control_temp->rerun

    Caption: Troubleshooting flowchart for low yield in Friedel-Crafts acylation.

    References

    Technical Support Center: Synthesis of 3'-Chloro-4'-fluoroacetophenone

    Author: BenchChem Technical Support Team. Date: January 2026

    Introduction

    3'-Chloro-4'-fluoroacetophenone is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1] Its preparation, most commonly via the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene, is a cornerstone reaction for many research and development professionals. However, like many electrophilic aromatic substitutions on disubstituted rings, this synthesis is not without its challenges, primarily concerning the formation of undesired side products.

    This technical support guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of this compound. By understanding the underlying chemical principles and having access to practical, field-proven solutions, you can enhance the yield, purity, and consistency of your reactions.

    Frequently Asked Questions (FAQs)

    Q1: What is the primary synthetic route for this compound and what are the key reagents?

    The most prevalent and industrially scalable method for synthesizing this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.[2] This reaction involves the introduction of an acetyl group (-COCH₃) onto the aromatic ring.

    The key reagents are:

    • Starting Material: 1-chloro-2-fluorobenzene

    • Acylating Agent: Typically acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O).

    • Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common choice.[3] Other Lewis acids like ferric chloride (FeCl₃) can also be used.

    • Solvent: A non-reactive, anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used.

    Q2: What are the most common side products I should expect in this synthesis?

    The formation of side products is a common challenge. These can be broadly categorized as:

    • Isomeric Impurities: These are the most significant and often most difficult to separate impurities. They arise from the acylation at different positions on the 1-chloro-2-fluorobenzene ring.

    • Polysubstituted Products: Although less common in acylation than alkylation, di-acylated products can form under certain conditions.

    • Process-Related Impurities: These can arise from side reactions of the reagents, such as the hydrolysis of acetyl chloride.

    • Unreacted Starting Materials: Incomplete reactions will leave residual 1-chloro-2-fluorobenzene.

    Q3: Why are isomeric impurities the primary concern, and which isomers are most likely to form?

    Isomeric impurities are the main challenge due to the directing effects of the existing chloro and fluoro substituents on the aromatic ring. In electrophilic aromatic substitution, both chlorine and fluorine are ortho, para-directing groups .[4] This means they direct the incoming electrophile (the acylium ion) to the positions ortho (adjacent) and para (opposite) to themselves.

    Given the starting material, 1-chloro-2-fluorobenzene, the possible positions for acylation are C3, C4, C5, and C6.

    • Desired Product: Acylation at the C5 position yields the target molecule, This compound . This position is para to the fluorine atom and meta to the chlorine atom.

    • Primary Isomeric Side Product: Acylation at the C3 position, which is ortho to both the fluorine and chlorine atoms, can also occur. Steric hindrance from the adjacent halogens can influence the amount of this isomer formed.[4]

    • Other Potential Isomers: Acylation at other positions is also possible, leading to a mixture of isomers that can be challenging to separate due to their similar physical properties.

    Q4: How can I minimize the formation of these isomeric side products?

    Controlling the regioselectivity of the reaction is key to minimizing isomeric impurities. Here are several strategies:

    • Temperature Control: Friedel-Crafts acylations are often exothermic. Maintaining a low and consistent reaction temperature (typically 0-5 °C) is crucial. Higher temperatures can provide the energy to overcome the activation barrier for the formation of less-favored isomers.

    • Rate of Addition: The slow, dropwise addition of the acylating agent to the mixture of the substrate and Lewis acid helps to maintain a low concentration of the reactive electrophile and control the reaction temperature, thereby improving selectivity.

    • Choice of Lewis Acid: While AlCl₃ is common, exploring other Lewis acids might offer different selectivity profiles.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experimenting with different anhydrous solvents may help optimize the isomeric ratio.

    Q5: Can di-acylation (polysubstitution) occur, and how can I prevent it?

    While polysubstitution is a significant issue in Friedel-Crafts alkylation, it is less of a concern in acylation.[5] The acetyl group introduced onto the aromatic ring is an electron-withdrawing group , which deactivates the ring towards further electrophilic attack.[6]

    However, di-acylation can occur under forcing conditions:

    • High Temperature: Elevated temperatures can drive a second acylation.

    • Excess Acylating Agent/Catalyst: Using a large excess of acetyl chloride and/or AlCl₃ can increase the likelihood of polysubstitution.

    To prevent di-acylation, use near-stoichiometric amounts of the acylating agent (e.g., 1.05-1.1 equivalents) and maintain a controlled, low temperature.

    Q6: What are some common process-related impurities and how do they form?

    A common process-related impurity is acetic acid . This forms if the acylating agent, acetyl chloride, comes into contact with water. Acetyl chloride readily hydrolyzes to form acetic acid and hydrochloric acid.[7]

    To avoid this:

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). All reagents and solvents must be anhydrous.

    Troubleshooting Guide

    This section provides a more detailed, problem-oriented approach to issues you might encounter during the synthesis.

    Problem 1: Low Yield of the Desired Product
    Potential Cause Explanation Recommended Solution
    Inactive Catalyst Anhydrous aluminum chloride is highly hygroscopic. Exposure to moisture will deactivate it.Use freshly opened, high-purity AlCl₃. Handle it quickly in a dry environment or a glovebox. Ensure your reaction is run under an inert, anhydrous atmosphere.
    Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated catalyst.Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider extending the reaction time or allowing it to slowly warm to room temperature.
    Poor Work-up Procedure The product may be lost during the aqueous work-up and extraction phases.Ensure proper phase separation. Perform multiple extractions with a suitable organic solvent (e.g., DCM, ethyl acetate) to maximize product recovery.
    Problem 2: High Levels of Isomeric Impurities in the Crude Product
    Potential Cause Explanation Recommended Solution
    High Reaction Temperature As discussed in the FAQs, higher temperatures can lead to the formation of undesired isomers.Maintain strict temperature control, ideally between 0-5 °C, during the addition of the acylating agent. Use an efficient cooling bath (ice-salt or cryocooler).
    Rapid Addition of Reagents Adding the acylating agent too quickly can cause localized overheating and reduce selectivity.Add the acetyl chloride dropwise over an extended period (e.g., 30-60 minutes) with vigorous stirring to ensure proper mixing and heat dissipation.
    Incorrect Stoichiometry An excess of the Lewis acid or acylating agent can sometimes affect the selectivity.Use a slight excess (1.05-1.1 equivalents) of the acylating agent and the Lewis acid.
    Problem 3: Presence of Unexpected Side Products
    Potential Cause Explanation Recommended Solution
    Moisture in the Reaction Water will hydrolyze acetyl chloride to acetic acid and deactivate the AlCl₃ catalyst.Use oven-dried glassware and anhydrous reagents and solvents. Perform the reaction under a nitrogen or argon atmosphere.
    Impure Starting Materials Impurities in the 1-chloro-2-fluorobenzene or acetyl chloride can lead to the formation of other byproducts.Use high-purity starting materials. Purify the starting materials by distillation if necessary.

    Analytical Methods for Impurity Profiling

    Accurate identification and quantification of the desired product and any side products are crucial.

    High-Performance Liquid Chromatography (HPLC)

    HPLC is an excellent technique for separating and quantifying isomeric impurities.

    Sample HPLC Protocol:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient elution is often necessary to separate closely related isomers.

      • Solvent A: 0.1% Formic acid in Water

      • Solvent B: 0.1% Formic acid in Acetonitrile

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-20 min: 80% B

      • 20.1-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase or a suitable solvent like acetonitrile.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is a powerful tool for both separating and identifying volatile impurities. The mass spectrometer provides structural information that can help in the unambiguous identification of isomers and other byproducts.[8]

    Purification Strategies

    Once the impurity profile is understood, appropriate purification methods can be employed.

    • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. Experiment with different solvent systems (e.g., ethanol, isopropanol, hexanes, or mixtures) to find conditions that provide good recovery of the desired product with high purity.

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be used. A non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) is typically effective.

    Visualizing the Reaction and Troubleshooting

    Diagram 1: Reaction Pathway for the Synthesis of this compound and Potential Side Products

    G cluster_reactants Reactants cluster_products Products 1-chloro-2-fluorobenzene 1-Chloro-2-fluorobenzene MainProduct This compound (Desired Product) 1-chloro-2-fluorobenzene->MainProduct Friedel-Crafts Acylation (Major Pathway) IsomericByproduct Isomeric Byproducts (e.g., acylation at other positions) 1-chloro-2-fluorobenzene->IsomericByproduct Minor Pathway AcetylChloride Acetyl Chloride / AlCl₃ AcetylChloride->MainProduct AcetylChloride->IsomericByproduct DiacylatedProduct Di-acylated Product (Polysubstitution) MainProduct->DiacylatedProduct Forcing Conditions

    Caption: Main reaction and potential side reactions.

    Diagram 2: Troubleshooting Workflow for Low Yield

    G Start Low Yield Observed CheckCatalyst Is the AlCl₃ anhydrous and active? Start->CheckCatalyst CheckConditions Were reaction conditions (time, temp) adequate? CheckCatalyst->CheckConditions Yes UseNewCatalyst Use fresh, anhydrous AlCl₃ under inert atmosphere. CheckCatalyst->UseNewCatalyst No CheckWorkup Was the work-up and extraction efficient? CheckConditions->CheckWorkup Yes OptimizeConditions Monitor reaction by TLC/GC. Adjust time/temperature. CheckConditions->OptimizeConditions No OptimizeWorkup Perform multiple extractions. Ensure good phase separation. CheckWorkup->OptimizeWorkup No End Yield Improved CheckWorkup->End Yes UseNewCatalyst->End OptimizeConditions->End OptimizeWorkup->End

    Caption: Decision tree for troubleshooting low yield.

    References

    Technical Support Center: Optimizing Reaction Conditions for 3'-Chloro-4'-fluoroacetophenone

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support center dedicated to the synthesis and optimization of 3'-Chloro-4'-fluoroacetophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal results in your experiments. This compound is a crucial building block in the synthesis of various pharmaceuticals and agrochemicals, making its efficient synthesis a key step in many research and development pipelines.[1]

    The most common and direct route to synthesizing this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with an acylating agent like acetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[2] This electrophilic aromatic substitution, while well-established, is sensitive to a variety of parameters that can significantly impact yield, purity, and scalability.

    Troubleshooting Guide: Navigating Common Experimental Hurdles

    This section addresses specific issues you may encounter during the synthesis of this compound in a practical question-and-answer format.

    Question 1: My reaction yield is significantly low or I'm getting no product at all. What are the likely causes and how can I fix this?

    Low or no yield is one of the most common frustrations in Friedel-Crafts acylation. Several factors, often related to reagent quality and reaction conditions, can be responsible.

    • Cause 1: Inactive Lewis Acid Catalyst. Aluminum chloride (AlCl₃) is extremely sensitive to moisture.[3][4] Any trace of water in your glassware, solvent, or reagents will react with and deactivate the catalyst, halting the reaction.

      • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents and freshly opened, high-quality anhydrous aluminum chloride.

    • Cause 2: Insufficient Catalyst. The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[4][5] Therefore, Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst, not just a catalytic amount.

      • Solution: Use at least a stoichiometric equivalent (1.0 to 1.1 equivalents) of AlCl₃ relative to the acetyl chloride. A slight excess can often be beneficial to drive the reaction to completion.[6]

    • Cause 3: Sub-optimal Reaction Temperature. The activation energy for the acylation of the moderately deactivated 1-chloro-2-fluorobenzene ring may not be met at very low temperatures. Conversely, excessively high temperatures can lead to side reactions and decomposition.[3][7]

      • Solution: A common starting point is to add the reagents at 0 °C to control the initial exothermic reaction, then allow the mixture to warm to room temperature and stir for several hours.[2] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be explored while monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC.[8]

    • Cause 4: Poor Quality Reagents. The purity of your starting materials, 1-chloro-2-fluorobenzene and acetyl chloride, is critical. Impurities can compete in side reactions or inhibit the catalyst.

      • Solution: Use reagents of the highest available purity. If necessary, distill the 1-chloro-2-fluorobenzene and acetyl chloride before use.

    G start Low or No Yield Observed check_catalyst Is the Lewis Acid (AlCl₃) active and anhydrous? start->check_catalyst check_stoichiometry Is the catalyst stoichiometry sufficient (≥1.0 eq)? check_catalyst->check_stoichiometry Yes solution_catalyst Use fresh, anhydrous AlCl₃. Ensure strictly anhydrous conditions. check_catalyst->solution_catalyst No check_temp Is the reaction temperature optimized? check_stoichiometry->check_temp Yes solution_stoichiometry Increase catalyst loading to 1.1 equivalents. check_stoichiometry->solution_stoichiometry No check_reagents Are the starting materials pure? check_temp->check_reagents Yes solution_temp Allow reaction to warm to RT. Consider gentle heating (40-50°C). check_temp->solution_temp No solution_reagents Use high-purity or freshly distilled reagents. check_reagents->solution_reagents No end_node Yield Improved check_reagents->end_node Yes solution_catalyst->check_stoichiometry solution_stoichiometry->check_temp solution_temp->check_reagents solution_reagents->end_node

    Troubleshooting workflow for low reaction yield.

    Question 2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity for this compound?

    The formation of the desired product is dictated by the directing effects of the existing chloro and fluoro substituents on the aromatic ring.

    • Cause: In 1-chloro-2-fluorobenzene, both the chlorine and fluorine atoms are ortho, para-directing groups. However, they are also deactivating. The acetyl group will be directed to positions activated by these substituents. The primary positions for electrophilic attack are C4 (para to the fluorine) and C6 (ortho to both halogens). Due to steric hindrance from the adjacent chloro and fluoro groups at the C6 position, acylation is strongly favored at the less hindered C4 position, leading to the 3'-Chloro-4'-fluoro isomer as the major product. The fluorine atom, being in the second period, has a stronger activating effect through resonance than chlorine, further favoring substitution para to it.

    • Solution:

      • Temperature Control: While regioselectivity in this case is primarily sterically and electronically controlled, running the reaction at lower temperatures (0 °C to room temperature) generally enhances selectivity by favoring the kinetic product, which is the desired isomer.[7]

      • Confirm Product Identity: It is crucial to confirm the structure of your product and any isomers using analytical techniques like NMR spectroscopy. This will verify if the issue is indeed isomer formation or the presence of other byproducts.

    Question 3: The reaction mixture turned dark brown or black. Is this normal, and what can be done to prevent it?

    A dark coloration is common in Friedel-Crafts reactions but excessive charring can indicate decomposition.

    • Cause 1: Uncontrolled Exotherm. The reaction between the Lewis acid and the acyl chloride is highly exothermic.[9] If the addition is too fast or cooling is inadequate, the resulting temperature spike can cause decomposition of the starting materials or product.

      • Solution: Add the acetyl chloride dropwise to the cooled (0 °C) suspension of aluminum chloride in the solvent.[2] Maintain slow and controlled addition of the 1-chloro-2-fluorobenzene as well. Ensure efficient stirring and use an ice bath to dissipate heat effectively.[6]

    • Cause 2: High Reactant Concentration. Running the reaction in a highly concentrated form can exacerbate the exotherm and lead to localized overheating.

      • Solution: Use a sufficient volume of an appropriate anhydrous solvent, such as dichloromethane (DCM), to ensure the reaction mixture is a mobile slurry and heat can be distributed evenly.[2][6]

    Frequently Asked Questions (FAQs)

    Q1: What is the detailed role of the aluminum chloride (AlCl₃) in this reaction?

    Aluminum chloride is a Lewis acid that serves to generate the highly electrophilic species required for the reaction. It coordinates to the chlorine atom of acetyl chloride, polarizing the carbonyl group and facilitating the formation of a resonance-stabilized acylium ion (CH₃CO⁺). This acylium ion is the potent electrophile that is attacked by the electron-rich aromatic ring of 1-chloro-2-fluorobenzene.[10][11][12]

    G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acyl ChlorideAlCl₃ Acyl ChlorideAlCl₃ Acylium Ion Complex Acylium Ion Complex Acyl ChlorideAlCl₃->Acylium Ion Complex Coordination Acylium Ion (Electrophile)\n+ [AlCl₄]⁻ Acylium Ion (Electrophile) + [AlCl₄]⁻ Acylium Ion Complex->Acylium Ion (Electrophile)\n+ [AlCl₄]⁻ 1-Chloro-2-fluorobenzeneAcylium Ion (Electrophile) 1-Chloro-2-fluorobenzeneAcylium Ion (Electrophile) Sigma Complex\n(Carbocation Intermediate) Sigma Complex (Carbocation Intermediate) 1-Chloro-2-fluorobenzeneAcylium Ion (Electrophile)->Sigma Complex\n(Carbocation Intermediate) Sigma Complex\n(Carbocation Intermediate)[AlCl₄]⁻ Sigma Complex (Carbocation Intermediate)[AlCl₄]⁻ This compound\n+ HCl + AlCl₃ This compound + HCl + AlCl₃ Sigma Complex\n(Carbocation Intermediate)[AlCl₄]⁻->this compound\n+ HCl + AlCl₃ Restores Aromaticity

    Mechanism of Friedel-Crafts Acylation.

    Q2: How can I effectively monitor the reaction's progress?

    Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring. Spot the reaction mixture on a silica gel plate alongside the starting material (1-chloro-2-fluorobenzene). The product, being more polar due to the ketone group, will have a lower Rf value than the starting material. The reaction is considered complete when the starting material spot has been consumed. For more quantitative analysis, you can take aliquots from the reaction, quench them, and analyze them by HPLC or GC-MS.[13]

    Q3: What are the critical safety precautions for this synthesis?

    • Aluminum chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood, wear gloves, and avoid any contact with moisture.[3][9]

    • Acetyl chloride: Corrosive and a lachrymator (causes tearing). It also reacts with moisture. Handle exclusively in a well-ventilated fume hood.[3]

    • Dichloromethane (DCM): A suspected carcinogen. Always handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.[3]

    • Quenching: The work-up procedure, which involves quenching the reaction with ice and acid, is highly exothermic and releases HCl gas. This step must be performed slowly and cautiously in a fume hood with vigorous stirring.[2][3]

    Q4: Are there any "greener" or alternative catalysts to aluminum chloride?

    Yes, research has explored various alternatives to reduce the environmental impact of traditional Friedel-Crafts acylation. These include:

    • Solid acid catalysts: Zeolites and heteropoly acids have been used to facilitate acylation, offering advantages like easier separation and reusability.[14]

    • Other Lewis acids: Catalysts like zinc oxide (ZnO) have been shown to be effective under solvent-free conditions.[15]

    • Brønsted acids: Strong acids like triflic acid can catalyze the acylation of some substrates.[4] However, for the specific acylation of a moderately deactivated substrate like 1-chloro-2-fluorobenzene, AlCl₃ often remains the most effective and widely used catalyst due to its high activity.

    Optimized Experimental Protocol

    This protocol is a representative procedure for the synthesis of this compound via Friedel-Crafts acylation.

    Reagents & Equipment:

    • 1-chloro-2-fluorobenzene

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Concentrated hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere.

    Procedure:

    • Setup: To the flame-dried flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

    • Cooling: Cool the resulting suspension to 0 °C in an ice bath with continuous stirring.

    • Acyl Chloride Addition: Add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.

    • Substrate Addition: Following the complete addition of acetyl chloride, add 1-chloro-2-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

    • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC.

    • Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[2]

    • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[2]

    • Washing: Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine to remove any remaining acid and salts.[2]

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.

    Summary of Key Reaction Parameters

    ParameterRecommendationRationale & Impact on Reaction
    Lewis Acid Stoichiometry 1.1 - 1.2 equivalentsOvercomes catalyst deactivation by the ketone product, driving the reaction to completion.[4][5]
    Reaction Temperature 0 °C for addition, then warm to RTControls initial exotherm to prevent side reactions; warming provides sufficient energy for the reaction to proceed.[2][7]
    Solvent Anhydrous Dichloromethane (DCM)Inert solvent that effectively dissipates heat and is suitable for the reaction temperature range.[2][6]
    Reaction Time 2 - 4 hours (monitor by TLC)Ensures complete consumption of the starting material without significant product degradation.
    Work-up Procedure Slow quench in ice/conc. HClSafely decomposes the aluminum chloride-ketone complex and neutralizes excess Lewis acid.[2][3]

    References

    Troubleshooting guide for 3'-Chloro-4'-fluoroacetophenone reactions

    Author: BenchChem Technical Support Team. Date: January 2026

    An in-depth technical guide to reactions involving 3'-Chloro-4'-fluoroacetophenone, a key building block in pharmaceutical and agrochemical synthesis.

    Introduction

    This compound is a versatile aromatic ketone that serves as a critical intermediate in the synthesis of numerous target molecules in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring an electron-withdrawing ketone group and halogen atoms on the aromatic ring, imparts specific reactivity that is highly valuable for medicinal chemists and process development scientists.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during reactions with this compound.

    Frequently Asked Questions (FAQs)

    Q1: What are the fundamental physicochemical properties of this compound?

    A1: A summary of key properties is provided in the table below for quick reference.

    PropertyValueReference(s)
    CAS Number 2923-66-2[3][4][5]
    Molecular Formula C₈H₆ClFO[1][3][6]
    Molecular Weight 172.58 g/mol [1][3]
    Appearance White to light yellow or dark green powder/crystal[1][2][5]
    Melting Point 41 - 45 °C[1][2][5]
    Boiling Point 127 °C @ 15 mmHg[1][2]
    Solubility Soluble in organic solvents like methanol.[1][5]

    Q2: How should I properly store and handle this reagent?

    A2: this compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[1][5] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7][8] Therefore, it is imperative to handle this chemical in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

    Q3: What are the most effective analytical techniques for monitoring the progress of reactions involving this compound?

    A3: Reaction progress can be effectively monitored using several standard techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of reaction conversion and purity assessment.[10] For more volatile components and structural confirmation of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective.[6][10] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time reaction monitoring and structural elucidation of intermediates and final products.[11]

    General Troubleshooting Workflow

    Before diving into specific reaction issues, it's crucial to have a systematic approach to troubleshooting. The following workflow can help diagnose and resolve many common experimental problems.

    G cluster_0 Initial Observation cluster_1 Diagnostic Steps cluster_2 Resolution Problem Problem Identified (e.g., Low Yield, Byproduct) Reagents Step 1: Verify Reagent Quality - Purity (≥98% GC) - Anhydrous conditions? - Freshly prepared? Problem->Reagents Conditions Step 2: Check Reaction Conditions - Temperature correct? - Stirring adequate? - Inert atmosphere? Reagents->Conditions Reagents OK Optimize Step 4: Optimize & Repeat - Purify reagents - Adjust temperature/time - Modify stoichiometry Reagents->Optimize Impurity found Analysis Step 3: Analyze Reaction Mixture - TLC, HPLC, GC-MS - Identify all spots/peaks - Unreacted starting material? Conditions->Analysis Conditions OK Conditions->Optimize Deviation found Analysis->Optimize Data suggests issue Success Successful Reaction Optimize->Success

    Caption: A general workflow for troubleshooting chemical reactions.

    Troubleshooting Guide for Specific Reactions

    This section addresses common issues encountered during specific chemical transformations of this compound.

    Section 1: Nucleophilic Aromatic Substitution (SNAr)

    The electron-withdrawing effect of the acetyl group activates the aromatic ring for nucleophilic attack, making SNAr a common reaction.

    Q: My SNAr reaction using an amine nucleophile is slow and gives a low yield. What are the likely causes?

    A: This is a common issue that can often be traced back to several factors:

    • Causality: The SNAr mechanism proceeds via a negatively charged intermediate (a Meisenheimer complex). The stability of this intermediate, and thus the reaction rate, is highly dependent on the solvent's ability to stabilize charge and the nucleophile's strength.

    • Troubleshooting Steps:

      • Solvent Choice: Ensure you are using a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are effective at solvating the cation of the nucleophile's salt but do not hydrogen-bond with the nucleophile, preserving its reactivity.

      • Nucleophile Strength & Base: The amine may not be nucleophilic enough on its own. The addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) can deprotonate the amine in situ, increasing its nucleophilicity.

      • Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy of disrupting the ring's aromaticity. Consider increasing the reaction temperature, monitoring for potential decomposition by TLC or HPLC.

      • Moisture: Water can protonate the nucleophile, reducing its effectiveness. Ensure all reagents and solvents are anhydrous.

    Section 2: Reactions at the Carbonyl Group

    Q: I am attempting to reduce the ketone to an alcohol with sodium borohydride (NaBH₄), but the reaction is incomplete. Why?

    A: While NaBH₄ is a standard reagent for ketone reduction, incomplete conversion can occur for several reasons.

    • Causality: The hydride from NaBH₄ attacks the electrophilic carbonyl carbon. The reaction is typically fast but can be hampered by reagent quality or procedural missteps.

    • Troubleshooting Steps:

      • Reagent Quality: NaBH₄ can degrade over time, especially if exposed to moisture. Use a fresh bottle or test the activity of your current stock on a simple ketone like acetone.

      • Stoichiometry: While theoretically 1 equivalent of NaBH₄ provides 4 equivalents of hydride, it is common practice to use a slight excess (1.1-1.5 equivalents) to ensure the reaction goes to completion.

      • Solvent: The reaction is fastest in protic solvents like methanol or ethanol. Ensure the reagent is fully dissolved and the reaction is homogenous.

      • Temperature: The reaction is typically run at 0 °C and then allowed to warm to room temperature. If the reaction is sluggish, ensure it has been given sufficient time (monitor by TLC).

    Q: I am trying to form a chalcone via a Claisen-Schmidt condensation, but the yield is poor.

    A: The Claisen-Schmidt condensation involves the base-catalyzed reaction with an aldehyde.[12] Poor yields often point to issues with the base or the aldehyde.

    • Causality: A strong base (e.g., NaOH or KOH) is required to deprotonate the alpha-carbon of the acetophenone, forming an enolate. This enolate then attacks the aldehyde.

    • Troubleshooting Steps:

      • Base Concentration: Ensure you are using a sufficiently concentrated solution of a strong base. The reaction is often performed in ethanol with aqueous NaOH.[12]

      • Aldehyde Reactivity: The reaction works best with aromatic aldehydes that do not have alpha-protons, preventing self-condensation. If your aldehyde is sterically hindered or electronically deactivated, the reaction may require more forcing conditions (higher temperature or longer reaction time).

      • Side Reactions: The primary side reaction is the Cannizzaro reaction if using an aldehyde with no alpha-protons or self-condensation for enolizable aldehydes. Ensure the temperature is controlled (often started at low temperature) to minimize these pathways.[12]

    Section 3: Alpha-Halogenation

    Q: When attempting to synthesize 2-bromo-3'-chloro-4'-fluoroacetophenone, I get a mixture of starting material and di-brominated product. How can I improve selectivity?

    A: Achieving selective mono-halogenation at the alpha-position requires careful control of the reaction conditions.

    • Causality: The reaction proceeds through an enol or enolate intermediate, which attacks the halogen. The product, an alpha-halo ketone, is often more reactive towards enolization than the starting material, leading to over-halogenation.

    • Troubleshooting Steps:

      • Control Stoichiometry: The most critical factor is the precise control of the halogenating agent (e.g., Br₂).[13] Add the bromine dropwise as a solution in a suitable solvent (e.g., acetic acid or CCl₄) and monitor the reaction closely by TLC or GC to stop it upon consumption of the starting material.

      • Acid Catalyst: The reaction is often catalyzed by acid (e.g., a few drops of HBr in acetic acid), which promotes the formation of the enol. Ensure consistent catalysis.

      • Temperature: Perform the addition of bromine at a controlled temperature (e.g., 0-10 °C) to manage the reaction rate and minimize side reactions.

    G Start This compound Meisenheimer Meisenheimer Complex (Intermediate) Start->Meisenheimer + Nucleophile Nu Nucleophile (e.g., R₂NH) Nu->Meisenheimer Product SNAr Product Meisenheimer->Product - Leaving Group LeavingGroup F⁻ Meisenheimer->LeavingGroup

    Caption: Simplified pathway for Nucleophilic Aromatic Substitution (SNAr).

    Detailed Experimental Protocols

    Protocol 1: Synthesis of a Pyrazole Derivative

    This protocol is a representative procedure for the synthesis of heterocyclic systems, a common application for this starting material.[9]

    • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-15 mL/g).

    • Reagent Addition: Add hydrazine hydrate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

    • Reaction: Heat the reaction mixture to reflux (approx. 80-90°C) and monitor the progress by TLC until the starting material is consumed (typically 4-8 hours).

    • Workup: Cool the mixture to room temperature and pour it into ice-cold water with stirring.

    • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.

    • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

    References

    Technical Support Center: Recrystallization of 3'-Chloro-4'-fluoroacetophenone

    Author: BenchChem Technical Support Team. Date: January 2026

    Prepared by: Gemini, Senior Application Scientist

    This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 3'-Chloro-4'-fluoroacetophenone (CAS: 2923-66-2) via recrystallization. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity is paramount.[1] This document moves beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies for common challenges encountered in the laboratory.

    Part 1: Foundational Principles & Solvent Selection (FAQs)

    This section addresses the most critical aspect of a successful recrystallization: the choice of solvent. Understanding the interaction between the solute (this compound) and the solvent is the first step toward developing a robust purification protocol.

    Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

    A1: The perfect solvent follows the "Goldilocks" principle—it shouldn't be too good or too poor at dissolving the compound at room temperature. The ideal solvent will exhibit:

    • High Solubility at Elevated Temperatures: The solvent should completely dissolve the crude this compound near its boiling point. This ensures that you can create a saturated solution.

    • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease dramatically, forcing it to crystallize out of the solution, leaving impurities behind.

    • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

    • Inertness: The solvent must not react with the this compound.

    • Impurity Profile: The solvent should either dissolve impurities completely (so they remain in the mother liquor) or not at all (so they can be removed via hot filtration).

    Q2: Which solvents are recommended as a starting point for this compound?

    A2: Based on its chemical structure (an aromatic ketone) and physical properties, several solvent systems are viable candidates.[1][2] this compound is noted to be soluble in methanol.[3]

    • Single-Solvent Systems: Alcohols like Methanol , Ethanol , or Isopropanol are excellent starting points. They are polar enough to dissolve the ketone functionality, especially when hot.

    • Mixed-Solvent Systems: If a single solvent proves inadequate, a mixed-solvent system can provide the necessary fine-tuning. A common approach involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not.

      • Ethanol-Water: Ethanol is the "good" solvent, and water is the "poor" solvent.

      • Ethyl Acetate-Hexane: Ethyl acetate serves as the "good" solvent, with hexane as the "poor" solvent.

    Q3: How do I perform a small-scale solvent test to find the best system?

    A3: Before committing your entire batch of crude product, perform small-scale tests:

    • Place approximately 20-30 mg of your crude this compound into several small test tubes.

    • To each tube, add a different potential solvent (e.g., methanol, ethanol, ethyl acetate, hexane) dropwise at room temperature. Swirl after each drop. The ideal solvent will not dissolve the compound at this stage.

    • Gently heat the tubes that did not show solubility at room temperature in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

    • Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.

    • Observe the quantity and quality of the crystals formed. The best solvent is the one that dissolves the compound when hot but yields a large amount of crystalline solid upon cooling.

    Part 2: Experimental Protocols & Data

    This section provides detailed, step-by-step methodologies for performing the recrystallization.

    Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
    • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate in a fume hood. Continue adding small portions of hot ethanol until the solid completely dissolves.

    • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

    • Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to prevent premature crystallization.[4] Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

    • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Cooling: Once the flask reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[4]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.

    • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass until the solvent has completely evaporated. Confirm purity by taking a melting point reading (pure this compound melts at 41-45 °C).[1]

    Data Reference Table
    ParameterSingle Solvent (Ethanol)Mixed Solvent (Ethanol/Water)
    Compound State White to light yellow solid[1][3]White to light yellow solid[1][3]
    Melting Point 41-45 °C[1]41-45 °C[1]
    "Good" Solvent EthanolEthanol
    "Poor" Solvent N/AWater
    Dissolution Temp. ~78 °C (Boiling point of Ethanol)~78 °C
    Key Action Add minimum hot solvent to dissolve.Add "poor" solvent to hot solution until cloudy, then clarify with a drop of "good" solvent.[5]

    Part 3: Troubleshooting Guide (Q&A Format)

    Even with a well-designed protocol, issues can arise. This section addresses the most common problems encountered during the recrystallization of this compound.

    Q4: Help! My compound separated as a yellow oil instead of crystals. What went wrong?

    A4: This phenomenon is known as "oiling out," and it is detrimental to purification because the oil traps impurities.[4] It occurs when the solute comes out of solution at a temperature above its melting point. Given that this compound has a low melting point (41-45 °C), this is a common risk.[1]

    • Primary Causes:

      • Rapid Cooling: If the solution is cooled too quickly, it becomes highly supersaturated at a temperature that is still above the compound's melting point.[4]

      • High Impurity Concentration: Impurities can depress the melting point of your compound, making it more prone to oiling out.[5]

      • Inappropriate Solvent Choice: The boiling point of your solvent may be too high relative to the compound's melting point.

    • Solutions:

      • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount (10-20% more) of hot solvent to lower the saturation point.[6]

      • Slow Down Cooling: Allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

      • Induce Crystallization: Try scratching the inner surface of the flask with a glass rod at a temperature just above the melting point to provide a nucleation site.

      • Change Solvents: If the problem persists, evaporate the current solvent and attempt the recrystallization with a lower-boiling point solvent.

    Q5: My solution is cold, but no crystals have formed. How can I initiate crystallization?

    A5: This is a classic case of a supersaturated solution, where the molecules have not yet organized into a crystal lattice.[7]

    • Solutions:

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth to begin.[6]

      • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution. This provides a perfect template for further crystallization.[6]

      • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[7]

      • Flash Freeze: Briefly dip the bottom of the flask in a dry ice/acetone bath for a few seconds to induce nucleation at the glass surface, then remove it immediately.

    Q6: My final yield is very low. What are the likely causes?

    A6: A low yield suggests that a significant portion of your compound did not end up as collected crystals.

    • Potential Causes & Solutions:

      • Excess Solvent: This is the most common reason. Too much solvent will keep a significant amount of your product dissolved even when cold.[5][7] Solution: Before discarding the mother liquor, try evaporating some of the solvent and cooling it again to recover a second crop of crystals.

      • Premature Crystallization: If crystals formed in the funnel during hot filtration, product was lost. Solution: Always use a pre-heated funnel and filter the solution as quickly as possible.[5]

      • Incomplete Cooling: The compound may have significant solubility even at room temperature. Solution: Ensure the flask spends adequate time (at least 30 minutes) in an ice-water bath to maximize precipitation.[5]

      • Washing with Warm Solvent: Washing the final crystals with room-temperature or warm solvent will dissolve some of your product. Solution: Always use a minimal amount of ice-cold solvent for the final wash.

    Part 4: Visualization of Workflows

    Diagram 1: Standard Recrystallization Workflow

    G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_iso Isolation & Drying crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filt Hot Gravity Filtration (Optional) dissolve->hot_filt Impurities? cool Slow Cooling to Room Temperature dissolve->cool No Impurities hot_filt->cool ice Ice Bath Cooling cool->ice vac_filt Vacuum Filtration ice->vac_filt wash Wash with Ice-Cold Solvent vac_filt->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

    Caption: Workflow for a standard recrystallization experiment.

    Diagram 2: Troubleshooting Decision Tree

    G start Problem Occurs During Cooling oil Compound 'Oils Out'? start->oil no_xtal No Crystals Form? oil->no_xtal No oil_sol1 Reheat, Add More Solvent, Cool Slowly oil->oil_sol1 Yes no_xtal_sol1 Scratch Flask with Glass Rod no_xtal->no_xtal_sol1 Yes oil_sol2 Switch to a Lower Boiling Point Solvent oil_sol1->oil_sol2 Still Fails? success Problem Solved oil_sol1->success Success? oil_sol2->success no_xtal_sol2 Add a Seed Crystal no_xtal_sol1->no_xtal_sol2 No Effect? no_xtal_sol1->success Success? no_xtal_sol3 Reduce Solvent Volume and Re-cool no_xtal_sol2->no_xtal_sol3 No Effect? no_xtal_sol2->success Success? no_xtal_sol3->success Success?

    Caption: Decision tree for common recrystallization problems.

    References

    Technical Support Center: 3'-Chloro-4'-fluoroacetophenone - Stability and Degradation Guide

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the dedicated support center for 3'-Chloro-4'-fluoroacetophenone. This guide is designed for our valued partners in research, development, and quality control. As a key building block in the synthesis of pharmaceuticals and agrochemicals, understanding the stability and degradation profile of this compound is paramount to ensuring the integrity of your research and the quality of your final products.[1][2] This resource provides in-depth answers to common questions, detailed troubleshooting guides for experimental challenges, and validated protocols to navigate the complexities of handling this versatile compound.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary factors that influence the stability of this compound?

    A1: The stability of this compound is primarily influenced by three main factors: exposure to light (photostability), pH of the solution (hydrolytic stability), and the presence of oxidizing agents. Like many aromatic ketones, it is susceptible to degradation under harsh conditions, which can impact its purity and performance in downstream applications.

    Q2: What are the ideal storage conditions for long-term stability?

    A2: For optimal long-term stability, this compound should be stored in a cool, dark, and dry place.[3] The recommended storage is at room temperature, in a tightly sealed container to protect it from moisture and light.[3] For solutions, it is advisable to use amber glassware and to store them at refrigerated temperatures (2-8 °C) to minimize potential degradation.

    Q3: I've noticed a discoloration in my sample of this compound. What does this indicate?

    A3: A change in color, from its typical white to light yellow appearance to a darker yellow or brown hue, is a common visual indicator of degradation. This is often due to the formation of colored degradation products resulting from oxidation or photodegradation. If you observe a color change, it is recommended to re-analyze the purity of the material before use.

    Q4: What are the likely degradation pathways for this compound?

    A4: Based on the structure of this compound, the most probable degradation pathways include:

    • Photodegradation: Aromatic ketones can undergo photochemical reactions upon exposure to UV light. For halogenated acetophenones, this can involve the homolytic cleavage of the carbon-halogen bond, leading to the formation of radical species and subsequent secondary reactions.

    • Hydrolysis: While the ketone functional group is generally stable, under strongly acidic or basic conditions, forced hydrolysis can occur, although typically at a slow rate.

    • Oxidation: The acetyl group and the aromatic ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or under conditions that promote auto-oxidation.

    Troubleshooting Guide

    This section addresses specific issues you may encounter during your experiments with this compound.

    Issue 1: Inconsistent results in reaction kinetics or yield.
    Possible Cause Recommended Action
    Degradation of starting material. Verify the purity of your this compound lot using a validated analytical method (see HPLC protocol below) before starting your reaction. Ensure proper storage conditions are maintained.
    Incompatibility with reaction components. While not extensively documented for this specific molecule, be mindful of potential interactions with strong bases, acids, or oxidizing agents in your reaction mixture that could lead to unintended side reactions or degradation.
    Photodegradation during the experiment. If your reaction is light-sensitive, conduct it in amber glassware or protect the reaction vessel from light.
    Issue 2: Appearance of unexpected peaks in my chromatogram.
    Possible Cause Recommended Action
    Degradation products. If new peaks appear over time or under specific experimental conditions, they are likely degradation products. Perform a forced degradation study (see protocol below) to identify the retention times of potential degradants.
    Contamination. Ghost peaks can arise from contaminated solvents, vials, or carryover from previous injections.[4][5] Run a blank gradient to check for system contamination.[5] Ensure high-purity solvents and clean sample vials are used.
    Column-related issues. Peak tailing or splitting can be caused by column contamination, voids, or interactions with active sites.[6][7] Flush the column with a strong solvent, or if the problem persists, consider replacing the guard column or the analytical column.[6][7]
    Issue 3: Poor peak shape (tailing) during HPLC analysis.
    Possible Cause Recommended Action
    Secondary interactions with the stationary phase. For halogenated aromatic compounds, interactions with residual silanols on the silica backbone of the column can cause peak tailing.[6] Ensure the mobile phase is adequately buffered, or consider using a column with advanced end-capping. Adjusting the pH of the mobile phase away from the pKa of any ionizable groups can also help.
    Column overload. Injecting a too-concentrated sample can lead to peak fronting or tailing.[7] Dilute your sample and re-inject.
    Extra-column band broadening. Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening.[7] Minimize the length and diameter of all connecting tubing.

    Experimental Protocols

    Protocol 1: Stability-Indicating HPLC Method

    This method is designed to separate this compound from its potential degradation products.

    • Instrumentation: HPLC with UV detector

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic acid in water

    • Gradient: 50:50 (Acetonitrile: 0.1% TFA in water)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

    Note: This method is based on a published method for a structural isomer and may require optimization for your specific application.

    Protocol 2: Forced Degradation Study

    A forced degradation study is crucial for understanding the degradation pathways and developing a stability-indicating analytical method.[8]

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 80°C for 8 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 4 hours. Neutralize with 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase for HPLC analysis.

    • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 70°C for 48 hours. Also, subject a solution of the compound to the same conditions. Prepare a 0.1 mg/mL solution of the solid sample in the mobile phase for analysis.

    • Photodegradation: Expose a solution of this compound (0.1 mg/mL in mobile phase) in a transparent container to UV light (e.g., in a photostability chamber) for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.

    Data Presentation

    Table 1: Physicochemical Properties of this compound
    PropertyValueReference(s)
    CAS Number 2923-66-2[9][10]
    Molecular Formula C₈H₆ClFO[9][10]
    Molecular Weight 172.58 g/mol [9][10]
    Appearance White to light yellow powder/crystal[3]
    Melting Point 38-42 °C
    Boiling Point 126-127 °C at 15 mmHg[11]

    Visualizations

    Diagram 1: General Workflow for Stability Testing

    G cluster_prep Sample Preparation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 80°C) Base Base Hydrolysis (0.1N NaOH, RT) Oxidation Oxidative (3% H2O2, RT) Thermal Thermal (70°C, 48h) Photo Photolytic (UV Light, 24h) Neutralize Neutralize & Dilute (0.1 mg/mL) Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

    Caption: Workflow for a forced degradation study.

    Diagram 2: Troubleshooting Logic for Unexpected HPLC Peaks

    G Start Unexpected Peak in Chromatogram Blank Run Blank Gradient Start->Blank PeakPresent Peak Present in Blank? Blank->PeakPresent SystemContamination System Contamination (Solvents, Tubing, Injector) PeakPresent->SystemContamination Yes Degradation Potential Degradation Product PeakPresent->Degradation No ForcedDeg Compare with Forced Degradation Samples Degradation->ForcedDeg Optimize Optimize Separation (Gradient, pH) ForcedDeg->Optimize

    Caption: Decision tree for troubleshooting unexpected peaks.

    References

    Removal of impurities from 3'-Chloro-4'-fluoroacetophenone

    Author: BenchChem Technical Support Team. Date: January 2026

    Answering the growing need for robust purification strategies in pharmaceutical and agrochemical synthesis, this Technical Support Center provides in-depth guidance on the removal of impurities from 3'-Chloro-4'-fluoroacetophenone. As a crucial building block in organic synthesis, the purity of this aromatic ketone is paramount for achieving high yields and desired biological activity in subsequent reactions.[1]

    This guide, structured in a practical question-and-answer format, is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, empowering users to troubleshoot and optimize their purification workflows effectively.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common impurities I should expect in my crude this compound?

    A1: The impurity profile of your crude product is intrinsically linked to its synthetic route, which is typically a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.[2] Understanding the potential contaminants is the first step toward devising an effective purification strategy.

    Table 1: Common Impurities and Their Origins

    Impurity Type Specific Examples Likely Origin Recommended Analytical Detection Method
    Starting Materials 1-chloro-2-fluorobenzene, Acetyl chloride Incomplete reaction GC-MS, ¹H NMR
    Positional Isomers 2'-Chloro-4'-fluoroacetophenone, 4'-Chloro-3'-fluoroacetophenone Non-selective acylation due to catalyst or reaction conditions HPLC, GC-MS, ¹⁹F NMR
    Reaction Byproducts Di-acylated products, Polymeric materials Side reactions, excessive heating HPLC, LC-MS
    Catalyst Residues Aluminum chloride (or its hydrated forms) Incomplete quenching or work-up ICP-MS (for trace metals)

    | Solvent Residues | Dichloromethane, Carbon disulfide | Incomplete removal after work-up or purification | ¹H NMR, GC-MS |

    Q2: My crude product is a yellow-to-brownish solid. What causes this discoloration, and will it affect my next reaction?

    A2: The ideal appearance of this compound is a white to light yellow crystalline solid.[1][3] Discoloration often points to the presence of polymeric or conjugated impurities formed during the synthesis, potentially from overheating or side reactions.[4] These impurities can interfere with subsequent reactions by complexing with catalysts, generating further byproducts, or hindering crystallization of the desired product. It is highly recommended to remove them before proceeding.

    Q3: What is the best general strategy for purifying this compound?

    A3: There is no single "best" method; the optimal strategy depends on the nature and quantity of the impurities. A multi-step approach is often most effective. The general workflow involves assessing the impurity profile and then selecting the appropriate technique(s).

    Purification_Workflow cluster_start Initial Assessment cluster_methods Purification Methods cluster_end Final Validation Start Crude Product (this compound) Analyze Analyze Purity (TLC, HPLC, NMR) Start->Analyze Recrystallize Recrystallization (For mostly pure solids >90%) Analyze->Recrystallize High Purity? Column Column Chromatography (For complex mixtures or isomers) Analyze->Column Low Purity / Isomers? Distill Vacuum Distillation (For non-volatile impurities) Analyze->Distill Specific Impurities? FinalAnalyze Assess Final Purity (Melting Point, HPLC, NMR) Recrystallize->FinalAnalyze Column->FinalAnalyze Distill->FinalAnalyze PureProduct Pure Product (>98%) FinalAnalyze->PureProduct

    Caption: General purification decision workflow.

    Troubleshooting Guide: Recrystallization

    Recrystallization is often the most efficient method for purifying solids that are already relatively pure (>90%). It relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[5]

    Q4: How do I choose the right solvent for recrystallization?

    A4: The ideal solvent should dissolve the this compound poorly at room temperature but completely at the solvent's boiling point. Impurities, conversely, should either be insoluble at high temperatures or remain soluble at low temperatures.

    Experimental Protocol: Solvent Screening

    • Place approximately 20-30 mg of your crude product into several small test tubes.

    • Add 0.5 mL of a candidate solvent to each tube at room temperature. Observe solubility. A good solvent will not dissolve the compound at this stage.

    • Heat the tubes that showed poor solubility in a water or sand bath. The compound should fully dissolve at or near the boiling point of the solvent.

    • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a promising solvent system.

    Table 2: Candidate Solvents for Recrystallization

    Solvent Boiling Point (°C) Polarity Comments
    Isopropanol 82.5 Polar Protic Good general choice for moderately polar compounds.
    Ethanol/Water Variable Polar Protic A solvent pair that allows for fine-tuning of polarity. Dissolve in minimal hot ethanol and add hot water dropwise until cloudy.[5]
    Hexanes/Ethyl Acetate Variable Nonpolar/Polar Aprotic Another common solvent pair. Dissolve in minimal hot ethyl acetate and add hot hexanes until persistent cloudiness appears.

    | Toluene | 111 | Nonpolar | Can be effective, but higher boiling point requires careful handling. |

    Q5: My compound "oiled out" instead of crystallizing. What should I do?

    A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (m.p. 41-45 °C).[1] This is common when the solution is cooled too quickly or the solvent is too nonpolar.

    Troubleshooting Steps:

    • Re-heat the Solution: Add a small amount of additional solvent and re-heat until the oil fully dissolves.

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool can help.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites.

    • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to induce crystallization.

    • Adjust Solvent Polarity: If the problem persists, the solvent may be inappropriate. If using a solvent pair like ethanol/water, add more of the more polar component (ethanol).

    Troubleshooting Guide: Flash Column Chromatography

    For complex mixtures containing multiple impurities or positional isomers, flash column chromatography is the preferred method.[4][6] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.

    Chromatography_Workflow Start Dissolve Crude Product in Minimal Dichloromethane TLC Develop TLC System (e.g., Hexane/Ethyl Acetate) Target Rf ~0.3 Start->TLC Pack Pack Silica Gel Column with Mobile Phase TLC->Pack Load Load Sample onto Column Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Fractions Pure? Evaporate Evaporate Solvent Combine->Evaporate End Obtain Purified Product Evaporate->End

    Caption: Step-by-step flash column chromatography workflow.

    Q6: I'm getting poor separation between my product and an impurity. How can I improve this?

    A6: Poor separation on a column is usually due to an improperly chosen mobile phase or incorrect column setup.

    Troubleshooting Steps:

    • Optimize the Solvent System: The key is to find a solvent system where your product has an Rf value of approximately 0.25-0.35 on a TLC plate. This provides the best resolution on the column. Test various ratios of a nonpolar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

    • Use a Gradient Elution: Start with a less polar mobile phase to elute nonpolar impurities first. Then, gradually increase the polarity (increase the percentage of ethyl acetate) to elute your product, leaving more polar impurities on the column.[4]

    • Check Column Packing: Ensure the silica gel is packed uniformly without air bubbles or channels, which can lead to band broadening and poor separation.[4]

    • Sample Loading: Adsorb the crude product onto a small amount of silica gel before loading it onto the column. This "dry loading" method often results in sharper bands and better separation than loading the sample as a concentrated solution.

    Table 3: Troubleshooting Common Column Chromatography Issues

    Issue Possible Cause(s) Suggested Solution(s)
    Poor Separation Incorrect mobile phase polarity. Column overloading. Poorly packed column. Optimize solvent system using TLC (aim for Rf ~0.3). Use a larger column or less sample. Repack the column carefully.
    Compound Stuck on Column Mobile phase is not polar enough. Gradually increase the polarity of the mobile phase. A final flush with a very polar solvent (e.g., pure ethyl acetate or methanol) may be necessary.
    Cracked/Channeling Column Bed Silica gel ran dry. Solvents of vastly different polarity were mixed too quickly. Never let the solvent level drop below the top of the silica. Use a pre-mixed mobile phase or a gradient controller.

    | Low Recovery | Compound is irreversibly adsorbed. Fractions were mixed incorrectly. | Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. Re-check TLC of all fractions before combining. |

    Chemical Purification Methods

    Q7: Can I use a liquid-liquid extraction or wash to remove any impurities?

    A7: Yes, a simple aqueous wash can be very effective for removing certain types of impurities before attempting recrystallization or chromatography.

    Experimental Protocol: Acid-Base Wash

    • Dissolve the crude this compound in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • A dilute acid (e.g., 1M HCl) to remove any basic impurities.

      • A dilute base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, such as residual Friedel-Crafts catalyst.[2]

      • Brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

    This procedure effectively removes water-soluble and ionizable impurities, often improving the success of subsequent purification steps. For removing other ketones or aldehydes, more specialized techniques like bisulfite extraction can be considered.[7][8]

    References

    Safe storage and handling procedures for 3'-Chloro-4'-fluoroacetophenone

    Author: BenchChem Technical Support Team. Date: January 2026

    Welcome to the technical support guide for 3'-Chloro-4'-fluoroacetophenone (CAS No. 2923-66-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this versatile chemical intermediate. This guide moves beyond standard safety data sheets to provide practical, field-tested advice in a troubleshooting and FAQ format, addressing the specific challenges you may encounter during your experiments.

    Frequently Asked Questions (FAQs)

    This section addresses common questions regarding the properties and safe handling of this compound.

    Q1: My batch of this compound appears light yellow, while a previous batch was white. Is it degraded?

    A1: Not necessarily. The appearance of this compound can range from a white to light yellow or even dark green powder or crystal.[1] This variation is often due to minor impurities or the crystalline structure and does not necessarily indicate degradation or a loss of purity. However, a significant color change in a batch over time, especially when accompanied by a change in texture or the appearance of an oil, could suggest degradation. For critical applications, it is always best to verify the purity via an appropriate analytical method, such as Gas Chromatography (GC), if you have concerns.

    Q2: The Safety Data Sheet (SDS) recommends storing at room temperature. How critical is this? Can I store it in a cold room?

    A2: Storing at room temperature in a dry, well-ventilated area is the standard recommendation.[2][3] While short-term storage in a cold room is unlikely to cause significant degradation, it is generally not advisable. The primary concern with cold storage is the potential for moisture condensation when the container is brought back to room temperature. This moisture could compromise the integrity of the compound. If you must store it cold, allow the container to equilibrate to room temperature for several hours before opening to prevent water absorption.

    Q3: What are the primary hazards I should be aware of when working with this compound?

    A3: this compound is classified as an irritant. The primary hazards are:

    • Skin Irritation: Causes skin irritation.[4]

    • Eye Irritation: Causes serious eye irritation.[4]

    • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[4]

    It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid exposure.

    Troubleshooting Guide

    This section provides solutions to specific problems you might encounter during the handling and use of this compound.

    Problem Potential Cause Troubleshooting Steps & Explanations
    Difficulty in completely dissolving the compound in a non-polar solvent. Inherent solubility characteristics.This compound is soluble in methanol but may have limited solubility in very non-polar solvents.[2] For reactions, consider using a more polar organic solvent system. If you must use a non-polar solvent, gentle warming and sonication can aid in dissolution. Always perform a small-scale solubility test first to avoid wasting material.
    Inconsistent reaction yields or unexpected side products. Contamination with incompatible materials or degradation of the starting material.Review your experimental setup for any contact with incompatible materials such as strong oxidizing agents, strong bases, or strong reducing agents.[3][5] Ensure your starting material has been stored correctly, away from moisture and light, to prevent degradation. If you suspect contamination, purify the this compound before use.
    The compound has clumped together in the storage bottle. Absorption of moisture.This indicates that the container was likely not sealed tightly or was opened in a humid environment. While the compound may still be usable for some applications, it is best to dry it under a vacuum before weighing it out for a reaction to ensure accurate measurement. For future storage, ensure the container is tightly sealed and consider storing it in a desiccator.

    Experimental Protocols

    Personal Protective Equipment (PPE) Workflow

    The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

    PPE_Workflow PPE Selection for this compound Handling start Start: Prepare to handle this compound check_ventilation Is work being done in a well-ventilated area (e.g., fume hood)? start->check_ventilation use_fume_hood Proceed in fume hood. check_ventilation->use_fume_hood Yes no_fume_hood Work is not recommended without proper ventilation. check_ventilation->no_fume_hood No wear_gloves Wear appropriate protective gloves (e.g., nitrile). use_fume_hood->wear_gloves wear_goggles Wear chemical safety goggles (conforming to EN166 or NIOSH standards). wear_gloves->wear_goggles wear_lab_coat Wear a lab coat and closed-toe shoes. wear_goggles->wear_lab_coat end Proceed with experiment wear_lab_coat->end

    Caption: PPE selection workflow for handling this compound.

    Emergency Response for Accidental Exposure

    In the event of accidental exposure, follow these steps immediately.

    If Inhaled:

    • Move the individual to fresh air immediately.[5]

    • If breathing is difficult, administer oxygen.

    • If the individual is not breathing, begin artificial respiration.

    • Seek immediate medical attention.[5]

    In Case of Skin Contact:

    • Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6]

    • If skin irritation persists, seek medical attention.[7]

    • Wash contaminated clothing before reuse.

    In Case of Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[7]

    • Seek immediate medical attention.[7]

    If Swallowed:

    • Do NOT induce vomiting.

    • Wash out the mouth with water.[5]

    • Seek immediate medical attention.[5]

    For any large-scale or uncontrolled release, evacuate the area and follow your institution's emergency procedures.

    Chemical and Physical Properties

    PropertyValueSource
    Molecular Formula C₈H₆ClFO--INVALID-LINK--
    Molecular Weight 172.58 g/mol --INVALID-LINK--
    Appearance White to light yellow to dark green powder to crystal--INVALID-LINK--[1]
    Melting Point 41 - 45 °C--INVALID-LINK--[1]
    Boiling Point 127 °C at 15 mmHg--INVALID-LINK--[1]
    Solubility Soluble in Methanol--INVALID-LINK--[2]

    References

    Validation & Comparative

    A Comparative Guide to the Synthesis of 3'-Chloro-4'-fluoroacetophenone: An In-depth Technical Analysis for Researchers

    Author: BenchChem Technical Support Team. Date: January 2026

    For the discerning researcher and professional in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3'-Chloro-4'-fluoroacetophenone, a versatile building block in the preparation of various pharmaceuticals and agrochemicals, presents several synthetic pathways, each with its own set of advantages and challenges.[1][2] This guide provides an in-depth, objective comparison of the most viable synthesis routes to this important aromatic ketone, supported by experimental insights and data to inform your selection of the most appropriate method for your research and development needs.

    Introduction to Synthetic Strategies

    The synthesis of this compound primarily revolves around the formation of a carbon-carbon bond between the aromatic ring and an acetyl group. The principal methods explored in this guide are:

    • Friedel-Crafts Acylation: A classic and direct approach involving the electrophilic substitution of an acetyl group onto the aromatic ring.

    • Oxidation of a Secondary Alcohol: A two-step route involving the formation of the corresponding alcohol followed by its oxidation to the ketone.

    • Grignard Reaction: A powerful method for carbon-carbon bond formation utilizing an organomagnesium reagent.

    Additionally, two other potential, albeit less documented for this specific molecule, routes will be discussed: the Fries Rearrangement and Suzuki Coupling .

    Route 1: Friedel-Crafts Acylation

    The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a frequently employed method for the synthesis of aryl ketones.[3] This reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion, generated from an acyl halide or anhydride and a Lewis acid catalyst, is attacked by the electron-rich aromatic ring.[4]

    Mechanistic Rationale

    The reaction is typically carried out by treating 1-chloro-2-fluorobenzene with acetyl chloride in the presence of a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of acetyl chloride, facilitating the formation of a highly electrophilic acylium ion. The aromatic ring of 1-chloro-2-fluorobenzene then acts as a nucleophile, attacking the acylium ion. Subsequent deprotonation of the resulting carbocation intermediate restores aromaticity and yields the desired ketone. The directing effects of the chloro (ortho-, para-directing) and fluoro (ortho-, para-directing) substituents on the starting material will influence the regioselectivity of the acylation.

    Friedel-Crafts Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Acetyl_Chloride CH₃COCl Acylium_Ion CH₃C⁺=O Acetyl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ AlCl3->Acylium_Ion AlCl4- AlCl₄⁻ Start_Mat 1-Chloro-2-fluorobenzene Intermediate Carbocation Intermediate Start_Mat->Intermediate + CH₃C⁺=O Product This compound Intermediate->Product - H⁺

    Caption: Friedel-Crafts acylation workflow.

    Experimental Protocol: Friedel-Crafts Acylation
    • Materials: 1-chloro-2-fluorobenzene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO₄), ice.[4]

    • Procedure:

      • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

      • Cool the suspension to 0 °C in an ice bath.

      • Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

      • After the addition is complete, add 1-chloro-2-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

      • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

      • Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane.

      • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

      • Purify the crude this compound by recrystallization or column chromatography.[4]

    Route 2: Oxidation of 1-(3-chloro-4-fluorophenyl)ethanol

    This two-step approach involves the initial synthesis of the secondary alcohol, 1-(3-chloro-4-fluorophenyl)ethanol, followed by its oxidation to the target ketone. The alcohol precursor can be prepared via the reduction of a corresponding acyl chloride or by the addition of a methyl Grignard reagent to 3-chloro-4-fluorobenzaldehyde.

    Mechanistic Rationale

    Several methods are available for the oxidation of secondary alcohols to ketones. Two common and effective methods are the Swern oxidation and the use of pyridinium chlorochromate (PCC).

    • Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base like triethylamine. The reaction proceeds through an alkoxysulfonium ylide intermediate, which undergoes an intramolecular elimination to yield the ketone, dimethyl sulfide, and carbon dioxide. The mild conditions make it suitable for substrates with sensitive functional groups.[5]

    • PCC Oxidation: Pyridinium chlorochromate is a milder chromium-based oxidizing agent that can selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively, without over-oxidation to carboxylic acids. The reaction is typically carried out in an anhydrous solvent like dichloromethane.[6]

    Oxidation_Route Alcohol 1-(3-chloro-4-fluorophenyl)ethanol Ketone This compound Alcohol->Ketone Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, Swern)

    Caption: General scheme for the oxidation route.

    Experimental Protocol: Swern Oxidation
    • Materials: 1-(3-chloro-4-fluorophenyl)ethanol, oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (TEA), dichloromethane (DCM).

    • Procedure:

      • In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C.

      • Slowly add a solution of DMSO (2.2 equivalents) in DCM, maintaining the temperature below -60 °C.

      • Stir the mixture for 15 minutes, then add a solution of 1-(3-chloro-4-fluorophenyl)ethanol (1.0 equivalent) in DCM dropwise, keeping the temperature below -60 °C.

      • After stirring for 30-45 minutes, add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature.

      • Quench the reaction with water and extract the product with DCM.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the product by column chromatography.

    Route 3: Grignard Reaction

    The Grignard reaction offers a powerful tool for C-C bond formation. For the synthesis of this compound, a plausible route involves the reaction of a suitable Grignard reagent with a nitrile.

    Mechanistic Rationale

    The reaction of a Grignard reagent (R-MgX) with a nitrile (R'-C≡N) initially forms an imine salt upon nucleophilic addition. This intermediate is then hydrolyzed with aqueous acid to yield the corresponding ketone. For the target molecule, one could either react 3-chloro-4-fluorophenylmagnesium halide with acetonitrile or, more practically, react methylmagnesium halide with 3-chloro-4-fluorobenzonitrile. The latter is often preferred due to the commercial availability of the nitrile. A critical aspect of this route is the absolute requirement for anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents.[1]

    Grignard_Reaction cluster_0 Grignard Reaction cluster_1 Hydrolysis Nitrile 3-chloro-4-fluorobenzonitrile Imine_Salt Imine Salt Intermediate Nitrile->Imine_Salt + CH₃MgBr Grignard CH₃MgBr Grignard->Imine_Salt Product This compound Imine_Salt->Product H₃O⁺

    Caption: Grignard reaction workflow.

    Experimental Protocol: Grignard Reaction with a Nitrile
    • Materials: 3-chloro-4-fluorobenzonitrile, methylmagnesium bromide (solution in THF or Et₂O), anhydrous diethyl ether or THF, aqueous hydrochloric acid.

    • Procedure:

      • In a flame-dried, three-necked flask under an inert atmosphere, place a solution of 3-chloro-4-fluorobenzonitrile (1.0 equivalent) in anhydrous diethyl ether.

      • Cool the solution in an ice bath.

      • Slowly add the methylmagnesium bromide solution (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

      • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

      • Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 10% aqueous hydrochloric acid to hydrolyze the intermediate imine.

      • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography or distillation.

    Comparative Analysis of Synthesis Routes

    FeatureFriedel-Crafts AcylationOxidation of AlcoholGrignard Reaction
    Starting Materials 1-chloro-2-fluorobenzene, acetyl chloride1-(3-chloro-4-fluorophenyl)ethanol3-chloro-4-fluorobenzonitrile, methylmagnesium bromide
    Number of Steps 12 (or more, depending on alcohol synthesis)1 (from nitrile)
    Typical Yield Good to ExcellentGood to ExcellentGood
    Key Reagents Anhydrous AlCl₃PCC or DMSO/Oxalyl chlorideMethylmagnesium bromide
    Reaction Conditions 0 °C to room temperature-78 °C to room temp. (Swern); 0 °C to room temp. (PCC)0 °C to room temperature
    Advantages - Direct, one-pot synthesis- Well-established and widely used- High yielding- Mild reaction conditions (Swern)- High selectivity, avoids over-oxidation- Good for sensitive substrates- Excellent for specific C-C bond formation- Can be high yielding
    Disadvantages - Stoichiometric amounts of Lewis acid required- Potential for isomeric byproducts- Moisture sensitive catalyst- Generation of acidic waste- Two-step process increases overall effort- Use of toxic chromium reagents (PCC)- Malodorous byproducts (Swern)- Low-temperature requirement for Swern- Strict anhydrous conditions are critical- Grignard reagents are highly reactive and basic- Potential for side reactions

    Other Potential Synthetic Routes

    Fries Rearrangement

    The Fries rearrangement is the conversion of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[4] Theoretically, this compound could be synthesized from 2-chloro-1-fluorophenol. This would first be acylated to form 2-chloro-1-fluorophenyl acetate, which would then undergo a Fries rearrangement. However, this route is likely to suffer from poor regioselectivity, yielding a mixture of ortho and para isomers relative to the hydroxyl group.

    Suzuki Coupling

    The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is conceivable to synthesize the target molecule by coupling a (3-chloro-4-fluorophenyl)boronic acid derivative with an acetylating agent, such as acetyl chloride, in the presence of a palladium catalyst. While a powerful method for C-C bond formation, there is limited specific literature for the acylation of arylboronic acids to produce acetophenones of this type.

    Supporting Experimental Data

    The successful synthesis and purification of this compound should be confirmed by standard analytical techniques.

    Physicochemical Properties:

    • Molecular Formula: C₈H₆ClFO

    • Molecular Weight: 172.58 g/mol [2]

    • Appearance: White to light yellow crystalline solid

    • Melting Point: 41-45 °C[4]

    Expected Spectroscopic Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.9 (d), ~7.8 (dd), ~7.2 (t), ~2.6 (s, 3H). The aromatic protons will exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom.

    • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~195 (C=O), aromatic carbons between 115-165 (with C-F couplings), ~26 (CH₃).

    • IR (KBr, cm⁻¹): ~1680 (C=O stretch), ~1600, ~1500 (aromatic C=C stretch), ~1250 (C-F stretch), ~800 (C-Cl stretch).

    • Mass Spectrometry (EI, m/z): 172/174 (M⁺, chlorine isotope pattern), 157/159 ([M-CH₃]⁺), 129/131 ([M-COCH₃]⁺).

    Conclusion

    For the synthesis of this compound, Friedel-Crafts acylation stands out as the most direct and well-documented method, likely offering high yields in a single step. However, it requires careful handling of a moisture-sensitive catalyst and may present challenges in controlling regioselectivity. The oxidation of 1-(3-chloro-4-fluorophenyl)ethanol is an excellent alternative, particularly when mild reaction conditions and high selectivity are critical. The Grignard reaction is also a viable approach, provided that stringent anhydrous conditions can be maintained. The Fries rearrangement and Suzuki coupling remain theoretically possible but are less established for this specific target and would require significant optimization. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, available equipment, and the desired purity of the final product.

    References

    A Senior Application Scientist's Guide to 3'-Chloro-4'-fluoroacetophenone and its Halogenated Congeners in Modern Synthesis

    Author: BenchChem Technical Support Team. Date: January 2026

    For the discerning researcher in drug development and fine chemical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Among the myriad of available building blocks, halogenated acetophenones stand out for their versatility as precursors to a wide range of biologically active molecules and functional materials. This guide provides an in-depth comparison of 3'-Chloro-4'-fluoroacetophenone with other key halogenated acetophenones, offering insights into their relative performance in common synthetic transformations and their impact on the biological activity of derived compounds.

    Physicochemical Properties: A Comparative Overview

    The seemingly subtle differences in the halogen substitution patterns on the acetophenone scaffold can lead to significant variations in their physical and chemical properties. These differences, in turn, influence their handling, reactivity, and suitability for various reaction conditions. This compound, with its unique combination of a meta-chloro and para-fluoro substituent, presents a distinct profile compared to its monosubstituted or isomeric counterparts.

    A comprehensive understanding of these properties is the first step in rational substrate selection. The following table summarizes key physicochemical data for this compound and a selection of other relevant halogenated acetophenones.

    CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
    This compound 2923-66-2C₈H₆ClFO172.5841 - 45[1]127 / 15 mmHg[1]
    4'-Fluoroacetophenone403-42-9C₈H₇FO138.144[2]196[2]
    2'-Chloroacetophenone2142-68-9C₈H₇ClO154.5952-56227-230
    4'-Chloro-3'-fluoroacetophenone151945-84-5C₈H₆ClFO172.5836.0-46.0Not available
    2,4-Dichloroacetophenone2273-73-6C₈H₆Cl₂O189.0433-35258

    The data clearly indicates that the introduction of a second halogen, as in this compound, significantly increases the molecular weight and generally raises the melting point compared to the monosubstituted 4'-fluoroacetophenone. This can be advantageous in terms of handling and stability.

    Reactivity in Key Synthetic Transformations

    The electronic nature of the halogen substituents profoundly influences the reactivity of both the aromatic ring and the acetyl group. This section delves into a comparative analysis of the performance of this compound and its analogs in two of the most important C-C bond-forming reactions in modern organic synthesis: the Claisen-Schmidt condensation and the Suzuki-Miyaura cross-coupling.

    Claisen-Schmidt Condensation: Synthesis of Chalcones

    The Claisen-Schmidt condensation, the reaction between an acetophenone and an aromatic aldehyde to form a chalcone, is a cornerstone of flavonoid and isoflavonoid synthesis.[2] Chalcones themselves are a class of compounds with a broad spectrum of biological activities.[2] The electron-withdrawing nature of halogen substituents on the acetophenone ring can influence the acidity of the α-protons of the acetyl group and the reactivity of the resulting enolate.

    While direct comparative yield data for a wide range of halogenated acetophenones under identical conditions is scarce in the literature, general trends can be inferred. Electron-withdrawing groups on the acetophenone generally favor the initial deprotonation step but may slightly decrease the nucleophilicity of the resulting enolate. However, the overall success of the Claisen-Schmidt condensation is often high for a variety of substituted acetophenones.[3][4]

    Below is a generalized experimental protocol for the synthesis of a chalcone derivative from a halogenated acetophenone.

    Experimental Protocol: Synthesis of a Halogenated Chalcone via Claisen-Schmidt Condensation

    This protocol provides a general procedure for the base-catalyzed condensation of a halogenated acetophenone with a substituted benzaldehyde.[2][5]

    Materials:

    • Halogenated acetophenone (e.g., this compound) (1.0 mmol)

    • Substituted benzaldehyde (1.0 mmol)

    • Sodium hydroxide (NaOH) (2.0 mmol)

    • Ethanol (95%, 15-20 mL)

    • Distilled water

    • Ice bath

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Büchner funnel and filter paper

    Procedure:

    • In a round-bottom flask, dissolve the halogenated acetophenone (1.0 mmol) and the substituted benzaldehyde (1.0 mmol) in ethanol (15-20 mL) with stirring.

    • Cool the mixture in an ice bath to approximately 0-5 °C.

    • Prepare a solution of sodium hydroxide (2.0 mmol) in a minimal amount of water and add it dropwise to the stirred reaction mixture, maintaining the temperature below 25°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

    • If a precipitate forms, collect the crude chalcone by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any residual base.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

    Claisen_Schmidt_Mechanism Acetophenone Halogenated Acetophenone Enolate Enolate (Nucleophile) Acetophenone->Enolate + OH⁻ (Deprotonation) Aldehyde Aromatic Aldehyde Intermediate Aldol Adduct Aldehyde->Intermediate Enolate->Intermediate + Aldehyde (Nucleophilic Attack) Chalcone Chalcone (α,β-Unsaturated Ketone) Intermediate->Chalcone - H₂O (Dehydration)

    Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

    Caption: Simplified mechanism of the Claisen-Schmidt condensation.

    Suzuki-Miyaura Cross-Coupling: A Gateway to Biaryl Scaffolds

    The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals.[1][6] In this reaction, a halogenated acetophenone can serve as the aryl halide coupling partner. The reactivity of the C-X bond is a critical factor, with the general trend being I > Br > Cl.[7] The presence of multiple halogens, as in this compound, raises questions of regioselectivity. In most palladium-catalyzed cross-coupling reactions, the C-Cl bond is less reactive than the C-Br or C-I bond. The C-F bond is generally unreactive under standard Suzuki-Miyaura conditions. Therefore, for this compound, the reaction is expected to occur selectively at the C-Cl bond.

    The electron-withdrawing nature of the acetyl group and the fluorine atom can influence the oxidative addition step of the catalytic cycle.[1]

    Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Halogenated Acetophenone

    This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a halogenated acetophenone with an arylboronic acid.[8][9][10]

    Materials:

    • Halogenated acetophenone (e.g., this compound) (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Toluene (5 mL)

    • Water (1 mL)

    • Nitrogen or Argon atmosphere

    • Schlenk flask or similar reaction vessel

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    Procedure:

    • To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the halogenated acetophenone (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

    • Add toluene (5 mL) and water (1 mL) to the flask.

    • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OH)₂ Base ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

    Caption: General workflow for the Suzuki-Miyaura cross-coupling of halogenated acetophenones.

    Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

    Applications in Drug Discovery and Agrochemicals: A Structure-Activity Relationship Perspective

    The true value of a building block is realized in the properties of the molecules it helps to create. Halogenated acetophenones are precursors to a vast array of compounds with diverse biological activities, from anticancer and anti-inflammatory agents to herbicides and insecticides.[11][12] The nature and position of the halogen substituents play a crucial role in modulating the biological activity of the final product, a concept central to the field of Quantitative Structure-Activity Relationship (QSAR) studies.

    For instance, the introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The unique electronic properties of the 3'-chloro-4'-fluoro substitution pattern can lead to derivatives with enhanced potency and improved pharmacokinetic profiles.[13]

    While a comprehensive QSAR study is beyond the scope of this guide, it is important to note that the choice of halogenated acetophenone can have a profound impact on the biological activity of the resulting derivatives. For example, in a series of benzofuran derivatives, the brominated analog showed greater cytotoxic potential against several cancer cell lines compared to the chlorinated analog, highlighting the significant effect of the specific halogen.[14]

    Conclusion

    This compound emerges as a highly versatile and valuable building block for researchers in drug discovery and agrochemical synthesis. Its unique physicochemical properties, predictable reactivity in key C-C bond-forming reactions, and the potential to impart favorable biological activities to its derivatives make it a compelling choice for a wide range of applications.

    This guide has provided a comparative overview of this compound alongside other halogenated acetophenones, offering detailed experimental protocols and insights into their relative performance. By understanding the nuances of their chemical behavior and the structure-activity relationships of their derivatives, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel and impactful molecules.

    References

    A Comparative Guide to the Validation of Analytical Methods for 3'-Chloro-4'-fluoroacetophenone

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides a comprehensive comparison and detailed validation protocols for analytical methods applicable to 3'-Chloro-4'-fluoroacetophenone, a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The focus is on providing researchers, scientists, and drug development professionals with the necessary tools to establish robust, reliable, and validated analytical methods essential for regulatory compliance and quality assurance in the pharmaceutical industry.

    The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the purpose of the analysis (e.g., routine quality control, stability studies, or impurity profiling). This guide will delve into the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method, a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Furthermore, we will compare this method with other viable alternatives, namely Gas Chromatography (GC) and UV-Vis Spectroscopy, to provide a holistic perspective.

    The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. The International Council for Harmonisation (ICH) has established guidelines, specifically ICH Q2(R1), which outline the validation parameters that need to be investigated. These parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

    Comparative Analysis of Analytical Techniques

    The selection of an appropriate analytical technique is the foundational step in method development and validation. Below is a comparative overview of three common techniques for the analysis of this compound.

    Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Vis Spectroscopy
    Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of the absorption of ultraviolet or visible radiation by the analyte.
    Applicability Ideal for non-volatile and thermally labile compounds. Well-suited for purity and impurity profiling.Suitable for volatile and thermally stable compounds. May require derivatization for polar compounds.Primarily used for quantitative analysis of the pure substance. Not a separative technique.
    Specificity High, especially with photodiode array (PDA) detectors that can provide spectral information.High, particularly when coupled with a mass spectrometer (GC-MS).Low. Susceptible to interference from other chromophoric compounds.
    Sensitivity High, typically in the µg/mL to ng/mL range.Very high, often in the pg/mL range, especially with sensitive detectors like FID or MS.Moderate, generally in the µg/mL range.
    Instrumentation Cost Moderate to high.Moderate to high.Low.
    Typical Run Time 5-30 minutes.10-60 minutes.< 1 minute.
    Advantages Versatile, robust, and widely applicable for pharmaceutical analysis.High resolution and sensitivity for volatile compounds.Simple, rapid, and cost-effective.
    Disadvantages Higher solvent consumption and waste generation.Not suitable for non-volatile or thermally unstable compounds.Limited specificity and applicability for complex mixtures.

    In-Depth Validation of an RP-HPLC Method for this compound

    This section provides a detailed protocol for the validation of a hypothetical, yet representative, RP-HPLC method for the quantification of this compound.

    Experimental Workflow for Method Validation

    Method Validation Workflow cluster_Plan Planning & Development cluster_Execution Execution of Validation Parameters cluster_Evaluation Evaluation & Reporting Method_Development Method Development & Optimization Validation_Protocol Define Validation Protocol & Acceptance Criteria Method_Development->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Compile Validation Report Data_Analysis->Validation_Report

    Caption: Workflow for the validation of an analytical method.

    Specificity

    Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

    Experimental Protocol:

    • Prepare a solution of the this compound reference standard.

    • Prepare solutions of known impurities and potential degradation products.

    • Prepare a placebo solution (a mixture of all formulation excipients without the active ingredient).

    • Spike the placebo solution with the reference standard and known impurities.

    • Inject all solutions into the HPLC system and record the chromatograms.

    • Assess the resolution between the peak for this compound and the peaks for the other components.

    Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (resolution > 2.0), and the peak purity should be confirmed using a PDA detector.

    Linearity and Range

    Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

    Experimental Protocol:

    • Prepare a stock solution of the this compound reference standard.

    • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each calibration standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

    Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

    Hypothetical Linearity Data:

    Concentration (µg/mL)Mean Peak Area (n=3)
    50451023
    75675891
    100902145
    1251128754
    1501352369
    0.9998
    Accuracy

    Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

    Experimental Protocol:

    • Prepare a placebo solution.

    • Spike the placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

    Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

    Hypothetical Accuracy Data:

    Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
    80%8079.599.4
    100%100100.2100.2
    120%120119.399.4
    Mean Recovery 99.7
    Precision

    Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

    Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

    Hypothetical Precision Data:

    ParameterRSD (%)
    Repeatability0.8
    Intermediate Precision1.2
    Detection Limit (LOD) and Quantitation Limit (LOQ)

    The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

    Experimental Protocol (based on the signal-to-noise ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

    • The concentration that yields an S/N ratio of approximately 3:1 is the LOD.

    • The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.

    Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

    Robustness

    Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

    Experimental Protocol:

    • Introduce small, deliberate changes to the method parameters, such as:

      • Flow rate (e.g., ± 0.2 mL/min)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • Wavelength (e.g., ± 2 nm)

    • Analyze a sample under each of the modified conditions.

    • Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).

    Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all variations.

    Interrelation of Validation Parameters

    The validation parameters are not independent of each other. The following diagram illustrates the logical relationship between them.

    Validation Parameter Interrelation Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range LOD_LOQ LOD_LOQ Linearity->LOD_LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Robustness Robustness Accuracy->Robustness Precision->Robustness

    Caption: Interrelation of analytical method validation parameters.

    Conclusion

    The validation of an analytical method is a mandatory requirement in the pharmaceutical industry to ensure the quality, safety, and efficacy of drug products. For this compound, RP-HPLC is a powerful and versatile technique that can be validated to provide reliable and accurate results for its quantification and impurity profiling. While other techniques like GC and UV-Vis spectroscopy have their specific applications, HPLC often provides the best balance of specificity, sensitivity, and applicability for non-volatile pharmaceutical intermediates.

    This guide has provided a framework for the validation of an RP-HPLC method for this compound, based on the principles outlined in the ICH Q2(R1) guideline. The provided protocols and acceptance criteria should be adapted to the specific requirements of the product and the laboratory. A thoroughly validated analytical method is a cornerstone of a robust quality system and is indispensable for ensuring product quality throughout its lifecycle.

    A Comparative Guide to the Reactivity of Acetophenone Derivatives in Key Organic Transformations

    Author: BenchChem Technical Support Team. Date: January 2026

    This guide provides a detailed comparative analysis of the reactivity of substituted acetophenones in fundamental organic reactions. Moving beyond simple procedural outlines, we will explore the underlying electronic and steric principles that govern these transformations. The experimental data and protocols presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for predicting and manipulating chemical reactivity in their own work. Our focus is on the causality behind experimental observations, ensuring a deeper understanding of structure-reactivity relationships.

    Foundational Principles: Understanding Substituent Effects

    The reactivity of the acetophenone scaffold is fundamentally controlled by the electrophilicity of its carbonyl carbon and the stability of reaction intermediates. Substituents on the aromatic ring modulate this reactivity through a combination of two primary electronic effects:

    • Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halides (-Cl, -Br), pull electron density away from the carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs), like methoxy (-OCH₃) or methyl (-CH₃), push electron density towards the carbonyl, decreasing its electrophilicity.

    • Resonance (Mesomeric) Effects: These effects involve the delocalization of π-electrons through the aromatic system. A para-nitro group, for instance, can delocalize the negative charge of a reaction intermediate onto itself, stabilizing it and accelerating the reaction. A para-methoxy group can donate a lone pair of electrons into the ring, destabilizing intermediates where a negative charge is building up on the carbonyl oxygen.

    Steric hindrance, particularly from ortho-substituents, can also play a decisive role by physically impeding the approach of a nucleophile to the carbonyl center or hindering the formation of planar intermediates.[1]

    Comparative Reactivity in Nucleophilic Addition

    Nucleophilic addition is a cornerstone reaction for carbonyl compounds. The rate of this reaction is highly sensitive to the electronic environment of the carbonyl carbon.

    Reduction with Sodium Borohydride (NaBH₄)

    The reduction of a ketone to a secondary alcohol is a classic example of nucleophilic addition, with the hydride ion (H⁻) acting as the nucleophile.[2] The reaction rate is directly proportional to the electrophilicity of the carbonyl carbon.

    An electron-withdrawing substituent on the aromatic ring enhances the partial positive charge on the carbonyl carbon, making it a "harder" electrophile and thus more reactive towards the hydride nucleophile. An electron-donating group has the opposite effect.

    This relationship can be quantified using the Hammett equation , log(k/k₀) = σρ, which correlates the rate constant (k) of a reaction for a substituted reactant to that of the unsubstituted reactant (k₀) using substituent (σ) and reaction (ρ) constants.[3][4] For the reduction of acetophenones, the reaction constant (ρ) is positive, indicating that the reaction is accelerated by electron-withdrawing groups (which have positive σ values).[5]

    Table 1: Comparative Reactivity Data for the Reduction of Substituted Acetophenones

    Acetophenone DerivativeSubstituent (para-)Hammett Constant (σₚ)Relative Rate of Reduction (Qualitative)
    p-Nitroacetophenone-NO₂+0.78Fastest
    p-Chloroacetophenone-Cl+0.23Fast
    Acetophenone-H0.00Baseline
    p-Methylacetophenone-CH₃-0.17Slow
    p-Methoxyacetophenone-OCH₃-0.27Slowest

    Data compiled from principles described in Hammett relationship studies.[3][5][6]

    Nucleophilic_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation Acetophenone Substituted Acetophenone (1.0 eq) Flask Round-Bottom Flask with Stir Bar Acetophenone->Flask Solvent Methanol or Ethanol Solvent->Flask IceBath Cool to 0°C (Ice Bath) Flask->IceBath 1. Cool NaBH4 Add NaBH₄ (1.5 eq) portion-wise IceBath->NaBH4 2. Add Reagent Stir Stir for 15-30 min at 0°C NaBH4->Stir 3. React TLC Monitor by TLC Stir->TLC 4. Monitor Quench Quench with Acid (e.g., 3M HCl) TLC->Quench 5. Quench Extract Extract with Organic Solvent (Et₂O) Quench->Extract 6. Extract Dry Dry (Na₂SO₄) & Evaporate Extract->Dry 7. Isolate Product Crude 1-Phenylethanol Derivative Dry->Product

    Caption: Experimental workflow for the reduction of acetophenone derivatives.

    Grignard Reaction

    The addition of a Grignard reagent (R-MgBr) is a powerful C-C bond-forming reaction.[7] The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. Similar to hydride reduction, the reactivity is enhanced by electron-withdrawing groups on the acetophenone.

    However, a key difference is the steric bulk of the Grignard reagent compared to the small hydride ion. A bulky ortho-substituent on the acetophenone derivative can significantly hinder the approach of the Grignard reagent, slowing the reaction rate or preventing it altogether, even if the electronic effects are favorable.

    Caption: Mechanism of Grignard addition to substituted acetophenones.

    Reactivity in Enolate Formation and Subsequent Reactions

    The acidity of the α-protons (the protons on the methyl group) of acetophenone derivatives is crucial for reactions involving enolate intermediates, such as aldol condensations and halogenations.

    Acidity of α-Protons (pKa)

    The stability of the resulting enolate conjugate base determines the acidity of the α-proton. Electron-withdrawing groups on the aromatic ring can delocalize the negative charge of the enolate through resonance, stabilizing it and thus increasing the acidity of the α-proton (i.e., lowering the pKa).

    Table 2: Equilibrium pKa Values for Substituted Acetophenones in Aqueous Solution

    Acetophenone DerivativeSubstituent (para-)pKa
    p-Methoxyacetophenone-OCH₃19.0
    p-Methylacetophenone-CH₃Not Reported
    p-Fluoroacetophenone-F18.5
    Acetophenone-H18.4
    p-Chloroacetophenone-Cl18.1
    p-Bromoacetophenone-Br18.0
    p-Nitroacetophenone-NO₂16.7

    Data sourced from a kinetic study of halogenation rates.[8]

    The lower pKa of p-nitroacetophenone (16.7) compared to acetophenone (18.4) signifies that it is significantly more acidic and will form an enolate more readily under basic conditions.[8]

    Claisen-Schmidt Condensation

    The Claisen-Schmidt condensation, a type of aldol condensation, involves the reaction of an enolate (from acetophenone) with an aldehyde (like benzaldehyde). The rate-determining step is often the initial deprotonation to form the enolate. Therefore, derivatives with more acidic α-protons (those with EWGs) will generally react faster.

    However, steric factors can also be significant. Ortho-substituents can hinder both the initial enolate formation and the subsequent nucleophilic attack on the aldehyde.[1]

    Table 3: Comparative Yields in the Claisen-Schmidt Condensation with Benzaldehyde

    Acetophenone DerivativeYield (%)Primary Influencing Factor
    Acetophenone85-95Baseline
    4-Methylacetophenone50-74Electronic (Weak EDG)
    2-MethylacetophenoneSignificantly LowerSteric Hindrance
    2-Hydroxy-5-methylacetophenone33Steric Hindrance & Electronic

    This data, compiled from various studies, provides a quantitative basis for comparing relative reactivities.[1] The data clearly shows that even a donating methyl group in the para position reduces the yield, while ortho-substitution has a much more dramatic negative effect due to steric hindrance.[1]

    Experimental Protocols

    The following protocols are provided as validated starting points for comparative studies. Researchers should optimize conditions based on the specific derivative and desired outcome.

    Protocol 4.1: General Procedure for NaBH₄ Reduction of Substituted Acetophenones
    • Preparation: In a 250 mL round-bottom flask, dissolve the substituted acetophenone (1.0 g, 1.0 eq) in methanol (15 mL).[9][10]

    • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to ~0°C.

    • Reduction: Weigh sodium borohydride (NaBH₄) (approx. 1.5 molar equivalents) and add it portion-wise to the stirring solution over 5 minutes. Caution: Hydrogen gas is evolved.

    • Reaction Monitoring: Continue stirring the reaction mixture in the ice bath. Monitor the disappearance of the starting ketone using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 15-30 minutes.[11]

    • Work-up: Carefully add 3M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture.[12][13]

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 20 mL).

    • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude secondary alcohol.

    Protocol 4.2: General Procedure for Claisen-Schmidt Condensation
    • Preparation: In a suitable flask, dissolve the substituted acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

    • Catalysis: While stirring, add an aqueous solution of sodium hydroxide (NaOH) dropwise. The mixture will typically turn yellow and may warm up.

    • Reaction: Continue stirring at room temperature for 1-2 hours. The product, a chalcone, will often precipitate out of the solution as a solid.

    • Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

    • Purification: Wash the product with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials. Recrystallize the crude product from ethanol if necessary.

    Conclusion

    The reactivity of acetophenone derivatives is a predictable and controllable function of their substituent patterns.

    • Electron-withdrawing groups generally enhance reactivity towards nucleophiles (e.g., in reductions and Grignard reactions) and increase the acidity of α-protons, facilitating enolate formation (e.g., in aldol condensations).

    • Electron-donating groups have the opposite effect, decreasing reactivity in these transformations.

    • Steric hindrance , particularly from ortho-substituents, can override electronic effects and significantly reduce reaction rates by impeding the approach of reagents.

    By understanding these fundamental principles and utilizing quantitative tools like Hammett plots and pKa data, researchers can make informed decisions in synthetic planning, catalyst design, and the development of new chemical entities.

    References

    A Comparative Guide to the Purity Analysis of 3'-Chloro-4'-fluoroacetophenone: An Orthogonal Approach

    Author: BenchChem Technical Support Team. Date: January 2026

    Abstract

    3'-Chloro-4'-fluoroacetophenone (CAS No: 2923-66-2) is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its molecular integrity and purity are not merely matters of quality control; they are foundational to the safety, efficacy, and regulatory compliance of the final products. This guide provides an in-depth, comparative analysis of the principal analytical techniques for determining the purity of this compound. We will delve into the causality behind methodological choices in High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By presenting detailed experimental protocols, comparative data, and workflow visualizations, this document serves as a comprehensive resource for researchers, analytical chemists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.

    Introduction: The Imperative for Purity in a Key Synthetic Building Block

    This compound is a disubstituted aromatic ketone whose utility in medicinal chemistry is significant.[1] The precise arrangement of its chloro and fluoro substituents on the phenyl ring makes it a versatile precursor for creating complex molecules with specific biological activities. However, the very process used to synthesize this intermediate—typically a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene—can introduce a spectrum of process-related impurities.[2][3] These can include unreacted starting materials, positional isomers, and byproducts from side reactions.

    The presence of such impurities, even at trace levels, can have profound consequences, potentially altering the pharmacological or toxicological profile of the resulting API. Therefore, regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities in drug substances.[4][5][6] The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities, making robust and validated analytical methods indispensable.[4][7] This guide champions an orthogonal testing strategy—the use of multiple, disparate analytical techniques—to build a comprehensive and trustworthy purity profile.

    The Synthetic Landscape and Anticipated Impurities

    The most common route to this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., AlCl₃).[3][8] While effective, this reaction is not without its challenges, primarily concerning regioselectivity. The fluorine atom is an ortho-, para-director, and while the para-position is sterically favored, the formation of isomeric impurities is a significant concern.[9][10]

    Potential Process-Related Impurities Include:

    • Isomeric Byproducts: The most probable impurities are other isomers formed during acylation, such as 2'-Chloro-5'-fluoroacetophenone and 4'-Chloro-2'-fluoroacetophenone.

    • Unreacted Starting Materials: Residual 1-chloro-2-fluorobenzene.

    • Related Substances: Potential for di-acylated products or impurities arising from contaminants in the starting materials.

    • Residual Solvents: Solvents used during the reaction and workup must be controlled according to ICH Q3C guidelines.[11]

    Synthesis_and_Impurities cluster_reactants Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_products Reaction Mixture SM1 1-Chloro-2-fluorobenzene Reaction Reaction Vessel SM1->Reaction SM2 Acetyl Chloride / AlCl₃ SM2->Reaction Product This compound (Target Compound) Reaction->Product Impurity1 Isomeric Impurities (e.g., 2'-Chloro-5'-fluoroacetophenone) Reaction->Impurity1 Impurity2 Unreacted SM1 Reaction->Impurity2 Impurity3 Residual Solvents Reaction->Impurity3

    Caption: Synthetic pathway and potential impurity formation.

    Comparative Analysis of Primary Analytical Techniques

    No single analytical method can provide a complete picture of a compound's purity. An orthogonal approach, leveraging the different separation and detection principles of various techniques, is the most robust strategy.

    High-Performance Liquid Chromatography (HPLC)

    HPLC is the cornerstone of purity analysis for non-volatile organic compounds in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[12]

    • Principle & Causality: Reversed-Phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute first, while more non-polar compounds are retained longer. This is ideal for separating this compound from its more or less polar isomers and related substances. A UV detector is highly effective as the aromatic ketone chromophore absorbs strongly in the UV region.

    • Experimental Protocol: RP-HPLC Method

      • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

      • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Acetonitrile.

      • Gradient Elution: A typical gradient might run from 30% B to 90% B over 20 minutes to ensure elution of all potential impurities.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: DAD at 254 nm.

      • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile/Water diluent.

    HPLC_Workflow Prep 1. Sample Preparation (Dissolve in Diluent) Inject 2. Injection into HPLC Prep->Inject Column 3. Separation on C18 Column (Gradient Elution) Inject->Column Detect 4. UV/DAD Detection Column->Detect Analyze 5. Data Analysis (Chromatogram Integration) Detect->Analyze Report 6. Purity Calculation (Area %) Analyze->Report

    Caption: Standard workflow for HPLC purity analysis.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is a powerful orthogonal technique, particularly for identifying volatile and semi-volatile impurities, such as residual solvents and certain process byproducts.[13]

    • Principle & Causality: GC separates compounds based on their boiling points and interaction with a stationary phase in a heated column.[14] The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing definitive structural identification. This is invaluable for confirming the identity of unknown peaks observed in HPLC or for detecting impurities that are not amenable to LC analysis.

    • Experimental Protocol: GC-MS Method

      • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

      • Injector Temperature: 250 °C.

      • MS Transfer Line: 280 °C.

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like Dichloromethane.

    GCMS_Workflow Prep 1. Sample Preparation (Dissolve in Volatile Solvent) Inject 2. Injection into GC Prep->Inject Column 3. Separation in Capillary Column (Temperature Program) Inject->Column Ionize 4. Electron Ionization (EI) Column->Ionize Detect 5. Mass Analysis (m/z) Ionize->Detect Report 6. Identification & Quantification Detect->Report

    Caption: Standard workflow for GC-MS impurity identification.

    Quantitative NMR (qNMR) Spectroscopy

    NMR is unparalleled for structural elucidation and can be adapted for highly accurate purity determination without the need for specific impurity reference standards.[15][16]

    • Principle & Causality: Quantitative ¹H NMR (qNMR) relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[17] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the standard. This provides an absolute purity value, which is a powerful orthogonal check on the relative purity values obtained from chromatography.[18][19]

    • Experimental Protocol: ¹H qNMR Method

      • Instrumentation: NMR Spectrometer (≥400 MHz).

      • Internal Standard: A certified reference material with non-overlapping peaks (e.g., Maleic Anhydride, Dimethyl Sulfone).

      • Sample Preparation: a. Accurately weigh ~20 mg of this compound. b. Accurately weigh ~10 mg of the internal standard into the same vial. c. Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL CDCl₃).

      • Acquisition Parameters: a. Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery. A value of 30-60 seconds is typical. b. Use a calibrated 90° pulse. c. Acquire sufficient scans for a high signal-to-noise ratio (>250:1 for signals being integrated).

      • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the chosen analyte and standard signals.

      • Calculation: Purity is calculated using the established formula considering molecular weights, masses, number of protons, and integral values.

    Data Presentation and Method Comparison

    A robust purity assessment relies on comparing the results from these orthogonal techniques.

    Table 1: Comparison of Analytical Techniques for Purity Analysis

    ParameterHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H NMR (qNMR)
    Principle Separation by polarity/hydrophobicity.[12]Separation by volatility/boiling point.[14]Intrinsic nuclear property, signal area proportional to molar amount.[17]
    Primary Use Quantitative purity (area %), impurity profiling.Identification of volatile impurities, structural confirmation.Absolute purity determination (mass %), structural verification.
    Strengths High resolution, high precision, robust for routine QC.High specificity, definitive identification via mass spectra.[20]No reference standard needed for the analyte, "first principle" method.
    Limitations Requires reference standards for impurity identification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatography, potential for peak overlap.[18]
    Typical LOQ ~0.05%~0.01% (for specific ions)~0.1%

    Table 2: Representative Data for this compound Analysis

    AnalyteHPLC Ret. Time (min)GC Ret. Time (min)Key ¹H NMR Signal (CDCl₃, δ ppm)Expected Mass (m/z)
    This compound 12.510.22.61 (s, 3H, -CH₃)172 (M+), 157 (M-CH₃)+
    1-Chloro-2-fluorobenzene (SM)14.86.57.10-7.30 (m)132 (M+)
    2'-Chloro-5'-fluoroacetophenone11.99.82.65 (s, 3H, -CH₃)172 (M+), 157 (M-CH₃)+

    Conclusion and Recommendations

    For a comprehensive and defensible purity analysis of this compound, a multi-faceted, orthogonal approach is not just recommended, it is essential.

    • Primary Assay and Impurity Profile: RP-HPLC should be employed as the primary method for determining purity and the impurity profile due to its high resolution and precision. The method must be validated according to ICH Q2(R1) guidelines, covering specificity, linearity, accuracy, precision, and robustness.[21][22][23]

    • Impurity Identification: GC-MS serves as a critical orthogonal technique to identify volatile impurities and to provide definitive mass spectral confirmation for any unknown peaks observed in the HPLC analysis.

    • Absolute Purity Confirmation: ¹H qNMR should be used as a final, absolute confirmation of purity. Its fundamentally different principle of measurement provides a powerful cross-validation of the chromatographic results and establishes an accurate mass balance.

    By integrating these three pillars of analytical chemistry, researchers and drug development professionals can establish a self-validating system of analysis. This ensures that the this compound used in subsequent synthesis is of the highest, most well-characterized quality, thereby safeguarding the integrity of the final pharmaceutical product.

    References

    Cost-effectiveness of different 3'-Chloro-4'-fluoroacetophenone synthesis methods

    Author: BenchChem Technical Support Team. Date: January 2026

    An In-Depth Technical Guide to the Cost-Effective Synthesis of 3'-Chloro-4'-fluoroacetophenone

    A Senior Application Scientist's Comparative Analysis of Synthesis Methodologies

    Authored for Researchers, Scientists, and Professionals in Drug Development

    Abstract

    This compound (CAS No. 2923-66-2) is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1][2] Its halogenated aromatic ketone structure serves as a versatile scaffold for constructing more complex molecules, particularly in the development of anti-inflammatory and analgesic drugs.[1][3] The economic viability of producing these final products is intrinsically linked to the cost-effectiveness of synthesizing this key building block. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, with a focus on experimental data, reaction efficiency, and cost-effectiveness to inform laboratory and industrial-scale production decisions.

    Introduction: The Strategic Importance of this compound

    The unique substitution pattern of this compound, featuring both chloro and fluoro groups, imparts specific reactivity that is highly valued in medicinal chemistry and materials science.[1][3] The presence of these halogens can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. As such, an efficient and scalable synthesis is of paramount importance. This document will dissect the predominant synthesis methodology, Friedel-Crafts acylation, and explore other potential synthetic strategies, evaluating each on its merits of yield, purity, cost, and environmental impact.

    Physicochemical Properties:

    PropertyValue
    CAS Number 2923-66-2[4][5][6][7]
    Molecular Formula C₈H₆ClFO[1][3][4][6][7]
    Molecular Weight 172.58 g/mol [1][3][4]
    Appearance White to light yellow powder or crystal[1][3]
    Melting Point 41 - 45 °C[1][2][3]
    Boiling Point 127 °C at 15 mmHg[1][2]

    Friedel-Crafts Acylation: The Workhorse of Aryl Ketone Synthesis

    The most established and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.[3] This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring.[8]

    Reaction Mechanism and Key Parameters

    The reaction proceeds by activating an acylating agent, typically acetyl chloride or acetic anhydride, with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[9][10] This generates a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of 1-chloro-2-fluorobenzene.

    Causality Behind Experimental Choices:

    • Choice of Catalyst: Aluminum chloride is a highly effective and common Lewis acid for this reaction due to its ability to efficiently generate the acylium ion.[9][10] However, it is required in stoichiometric amounts and is sensitive to moisture, which can complicate handling and workup.[11] Greener alternatives, such as reusable solid acid catalysts or certain metal triflates, are being explored to mitigate the waste generated by traditional methods.[11][12]

    • Solvent Selection: A non-reactive solvent like 1,2-dichloroethane or dichloromethane is typically used to facilitate the reaction while remaining inert to the highly reactive intermediates.[3]

    • Temperature Control: The initial stages of the reaction are often conducted at low temperatures (e.g., 0 °C) to control the exothermic reaction between the Lewis acid and the acylating agent.[3] The reaction is then allowed to proceed at room temperature or with gentle heating to ensure completion.[3][8]

    Experimental Data and Performance

    Various patented methods demonstrate the high yields achievable with this approach. For instance, a method starting from 2,4-dichloro-fluorobenzene and using anhydrous aluminum chloride as a catalyst reports yields as high as 90.1%.[13] Another process utilizing an ionic liquid in conjunction with AlCl₃ for the acylation of fluorobenzene also shows high yields of over 96%.[14]

    Detailed Experimental Protocol: Friedel-Crafts Acylation

    The following protocol is a representative example for the synthesis of this compound.

    • Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 equivalents) and an anhydrous solvent such as dichloromethane.

    • Cooling: The suspension is cooled to 0 °C in an ice bath.

    • Addition of Acylating Agent: Acetyl chloride (1.1 equivalents) is added dropwise to the stirred suspension, maintaining the temperature at 0 °C.

    • Addition of Substrate: 1-chloro-2-fluorobenzene (1.0 equivalent) is then added dropwise.[3]

    • Reaction: The mixture is stirred at room temperature for 1-2 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).[3]

    • Quenching: Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.[3]

    • Workup: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.[3]

    • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[3]

    Visualization of the Friedel-Crafts Workflow

    Friedel_Crafts_Acylation_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_purification Workup & Purification 1_chloro_2_fluorobenzene 1-Chloro-2-fluorobenzene mixing Mix in Anhydrous Solvent (0°C) 1_chloro_2_fluorobenzene->mixing acetyl_chloride Acetyl Chloride acetyl_chloride->mixing AlCl3 AlCl₃ (Catalyst) AlCl3->mixing reaction Stir at Room Temp (1-2h) mixing->reaction Electrophilic Aromatic Substitution quench Quench with Ice/HCl reaction->quench extraction Extraction with DCM quench->extraction washing Wash with H₂O, NaHCO₃, Brine extraction->washing drying Dry & Evaporate washing->drying purification Recrystallization/ Chromatography drying->purification product This compound purification->product

    Caption: Workflow for Friedel-Crafts acylation synthesis.

    Alternative Synthetic Routes: A Comparative Outlook

    While Friedel-Crafts acylation is dominant, it is instructive for the research scientist to consider alternative organometallic routes, such as Grignard and organolithium reactions, which are staples in ketone synthesis.

    Grignard Reaction Pathway

    A hypothetical Grignard route would involve the preparation of a Grignard reagent from a suitable dihalobenzene, followed by reaction with an acetylating agent.

    Plausible Reaction Scheme:

    • Formation of the Grignard reagent from 1-bromo-3-chloro-4-fluorobenzene.

    • Reaction of the Grignard reagent with acetyl chloride or acetic anhydride to form the ketone.

    Expertise & Experience-Based Analysis:

    • Challenges: The primary challenge is the selective formation of the Grignard reagent. The reactivity of halogens towards magnesium is Br > Cl, making selective reaction at the bromine position feasible. However, the presence of multiple reactive sites can lead to side products. Grignard reagents are also highly basic and can be incompatible with certain functional groups.[15][16]

    • Cost-Effectiveness: The starting materials for a Grignard route, particularly multi-halogenated benzenes, can be more expensive than 1-chloro-2-fluorobenzene. The stringent anhydrous conditions required also add to the operational cost.[17]

    • Yield and Selectivity: While Grignard reactions can be high-yielding for simpler ketones, achieving high selectivity in this specific multi-halogenated system could be problematic, potentially leading to lower overall yields of the desired product.[17][18]

    Organolithium Chemistry Pathway

    Organolithium reagents are even more powerful nucleophiles and stronger bases than Grignard reagents.[19] A potential route could involve a halogen-lithium exchange followed by acylation.

    Plausible Reaction Scheme:

    • Lithiation of a dihalobenzene (e.g., 1-bromo-3-chloro-4-fluorobenzene) using an alkyllithium reagent like n-butyllithium at low temperatures.

    • Reaction of the resulting aryllithium species with an acetylating agent.

    Expertise & Experience-Based Analysis:

    • Reactivity and Selectivity: Organolithium reagents are extremely reactive, necessitating very low temperatures (e.g., -78 °C) to control the reaction and prevent side reactions.[19] Similar to the Grignard route, achieving regioselectivity during the lithiation step is a significant hurdle.

    • Cost and Safety: Alkyllithium reagents are expensive and pyrophoric, requiring specialized handling techniques and infrastructure, which increases the overall cost and safety considerations.

    • Applicability: This route is generally more suited for small-scale, complex syntheses where other methods have failed, rather than for the cost-effective production of an intermediate like this compound.

    Visualization of a Hypothetical Grignard Workflow

    Grignard_Reaction_Workflow cluster_reagents Reagents cluster_process Reaction Process start_material 1-Bromo-3-chloro- 4-fluorobenzene grignard_formation Form Grignard Reagent (Anhydrous Ether) start_material->grignard_formation magnesium Magnesium Turnings magnesium->grignard_formation acetyl_chloride Acetyl Chloride acylation React with Acetyl Chloride acetyl_chloride->acylation grignard_formation->acylation workup Aqueous Workup acylation->workup product This compound workup->product

    Caption: Hypothetical workflow for Grignard synthesis.

    Cost-Effectiveness and Performance Comparison

    To provide a clear, at-a-glance comparison, the following table summarizes the key performance indicators for each discussed synthetic method.

    ParameterFriedel-Crafts AcylationGrignard Reaction (Hypothetical)Organolithium Route (Hypothetical)
    Starting Materials Cost Low to ModerateModerate to HighHigh
    Typical Yield High (often >90%)[13]Moderate to High (variable)Moderate to High (variable)
    Purity of Crude Product Good to Excellent[13]Fair to Good (side products likely)Fair to Good (side products likely)
    Reaction Conditions 0°C to Reflux[3][8]Room Temp to RefluxVery Low Temp (-78°C) to RT[19]
    Catalyst/Reagent Cost Low (AlCl₃) to High (specialty)Low (Mg)High (n-BuLi)
    Waste Generation Significant (AlCl₃ waste)[11]Moderate (Magnesium salts)Moderate (Lithium salts)
    Scalability ExcellentGoodPoor to Fair
    Safety Concerns Corrosive reagents, HCl gasFlammable solvents, exothermicPyrophoric reagents, flammable solvents

    Conclusion and Recommendations

    Based on the comprehensive analysis of available data and established chemical principles, Friedel-Crafts acylation remains the most cost-effective, robust, and scalable method for the synthesis of this compound. Its reliance on relatively inexpensive starting materials and catalysts, combined with consistently high yields, makes it the preferred choice for both laboratory and industrial production.[3][13]

    While organometallic routes involving Grignard or organolithium reagents are powerful tools in organic synthesis, their application to this specific target is hampered by higher costs, potential selectivity issues, and more stringent reaction conditions. These methods are not competitive from a cost-effectiveness standpoint for producing this particular intermediate.

    For researchers and drug development professionals, optimizing the Friedel-Crafts acylation process, perhaps by exploring greener, reusable catalysts, represents the most promising avenue for further improving the economic and environmental profile of this compound synthesis.

    References

    A Senior Application Scientist's Guide to the Isomeric Differentiation of Chloro-fluoroacetophenones Using Spectroscopy

    Author: BenchChem Technical Support Team. Date: January 2026

    For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of positional isomers is a foundational requirement for ensuring efficacy, safety, and intellectual property protection. Chloro-fluoroacetophenones, common intermediates in pharmaceutical and agrochemical synthesis, present a classic analytical challenge: isomers with the same molecular formula can exhibit vastly different biological activities and physical properties. Distinguishing between, for example, a 2-chloro-4-fluoroacetophenone and a 3-chloro-4-fluoroacetophenone is not merely an academic exercise; it is critical for process control and regulatory compliance.

    This guide provides an in-depth comparison of spectroscopic methodologies for the robust differentiation of these isomers. We will move beyond simple data reporting to explore the causality behind the spectral differences, grounding our analysis in the principles of structural chemistry and providing field-proven protocols for reliable characterization.

    The Spectroscopic Gauntlet: An Integrated Approach

    No single technique is universally sufficient for isomer differentiation. A self-validating system relies on the convergence of data from multiple, orthogonal spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy offers the most definitive information on substitution patterns, while Infrared (IR) spectroscopy provides rapid confirmation of functional groups and substitution class. Mass Spectrometry (MS) confirms molecular weight and offers clues through fragmentation, albeit with limitations for positional isomers.

    Our strategy is to employ these techniques in a complementary workflow, ensuring a confident structural assignment.

    G cluster_start Initial Analysis cluster_methods Spectroscopic Techniques cluster_results Data Interpretation & Validation cluster_end Conclusion Unknown Unknown Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Unknown->NMR Acquire Data IR FT-IR Spectroscopy Unknown->IR Acquire Data MS Mass Spectrometry Unknown->MS Acquire Data NMR_Data Coupling Constants (J) Chemical Shifts (δ) Number of Signals NMR->NMR_Data IR_Data C=O Stretch (ν_CO) Fingerprint Region (C-H Bending) IR->IR_Data MS_Data Molecular Ion (M⁺) Fragmentation Pattern MS->MS_Data Compare Compare Data with Predicted Patterns NMR_Data->Compare IR_Data->Compare MS_Data->Compare ID Unambiguous Isomer Identification Compare->ID Convergent Evidence

    Figure 1: A logical workflow for the spectroscopic differentiation of chloro-fluoroacetophenone isomers.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

    NMR spectroscopy is the cornerstone of isomer differentiation, as it directly probes the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F) and the connectivity between them.[1][2] The key diagnostic features are chemical shifts (δ), the number of unique signals, and spin-spin coupling constants (J).

    ¹H NMR: Deciphering Aromatic Substitution Patterns

    The aromatic region (typically δ 6.5-8.5 ppm) of the ¹H NMR spectrum holds the most valuable information.[1] The splitting pattern of the aromatic protons is dictated by the substitution pattern.

    • Causality: The magnitude of the coupling constant (J) between two protons is dependent on the number of bonds separating them. This relationship is a reliable diagnostic tool for determining substituent positions.[1]

      • ³J (ortho-coupling): Between adjacent protons (3 bonds). Typically the largest, ranging from 6-10 Hz.[1]

      • ⁴J (meta-coupling): Between protons separated by a substituent (4 bonds). Significantly smaller, around 1-3 Hz.

      • ⁵J (para-coupling): Between protons across the ring (5 bonds). Very small or often zero (0-1 Hz).

    Consider a hypothetical comparison of chloro-fluoro-substituted acetophenones:

    • 1,2,4-Trisubstituted Ring (e.g., 3-Chloro-4-fluoroacetophenone): This pattern will result in three distinct aromatic protons. The proton at C5 will be a doublet (ortho-coupled to H6), the proton at C2 will be a doublet (meta-coupled to H6), and the proton at C6 will be a doublet of doublets (ortho-coupled to H5 and meta-coupled to H2).

    • 1,3,4-Trisubstituted Ring (e.g., 2-Chloro-4-fluoroacetophenone): This also gives three unique aromatic protons, but with a different coupling network.

    • Ortho-Fluoro Effect: Isomers with a fluorine atom at the 2' (ortho) position can exhibit through-space coupling to the acetyl group's α-protons or α-carbon.[3][4] This long-range coupling (e.g., ⁵J(Hα-F) > 3 Hz) is a powerful diagnostic marker for the ortho-fluoro substitution pattern, as such coupling is absent when the fluorine is in the meta or para position.[3][4]

    Figure 2: Diagnostic proton-proton (H-H) coupling constants in a substituted benzene ring.

    ¹³C NMR: A Question of Symmetry

    Proton-decoupled ¹³C NMR spectra provide a direct count of the number of unique carbon environments. Aromatic carbons typically resonate between 120-150 ppm.[5]

    • Causality: Molecular symmetry dictates the number of signals. In disubstituted benzenes, for example, a para-isomer possesses a plane of symmetry that makes pairs of aromatic carbons chemically equivalent.[5] Ortho and meta isomers lack this symmetry, resulting in six distinct aromatic carbon signals.[5] This principle extends to trisubstituted systems, where the number of signals immediately narrows down the possible isomeric structures.

    ¹⁹F NMR: A Sensitive Probe of the Electronic Environment

    Fluorine-19 is an ideal nucleus for NMR due to its 100% natural abundance and high sensitivity.[6] The ¹⁹F chemical shift is extremely sensitive to the electronic environment, making it a superb tool for differentiating isomers.[7][8]

    • Causality: The position of the electron-withdrawing chlorine atom relative to the fluorine atom will significantly alter the electron density around the fluorine, causing a predictable change in its chemical shift. For instance, a chlorine atom para to the fluorine will exert a different electronic influence (a combination of inductive and mesomeric effects) compared to a chlorine atom in the meta position (primarily inductive). This leads to distinct and well-resolved ¹⁹F chemical shifts for each isomer.

    Spectroscopic FeatureOrtho-IsomerMeta-IsomerPara-IsomerRationale
    ¹H NMR (Aromatic) Complex, asymmetric multipletFour distinct multipletsSimpler, often symmetric patternMolecular symmetry and unique H-H coupling networks.[1]
    ¹H NMR (Special) Potential for through-space Hα-F couplingNo through-space couplingNo through-space couplingProximity of ortho-fluorine to the acetyl group.[3]
    ¹³C NMR (Aromatic signals) 6 signals6 signals<6 signals (if symmetric)Symmetry makes certain carbons chemically equivalent.[5]
    ¹⁹F NMR Chemical Shift Unique δ valueUnique δ valueUnique δ valueHighly sensitive to the electronic effect of the adjacent Cl substituent.[7]

    Table 1: Comparative NMR features for the differentiation of positional chloro-fluoroacetophenone isomers.

    Infrared (IR) Spectroscopy: The Functional Group Fingerprint

    While less definitive than NMR for pinpointing specific substitution patterns, FT-IR is a rapid and invaluable tool for confirming the presence of the ketone functional group and providing strong evidence for the type of aromatic substitution.

    • Carbonyl (C=O) Stretch: The strong C=O stretching band in aryl ketones appears in the 1680-1700 cm⁻¹ region.[9][10] The exact position is influenced by conjugation with the aromatic ring.[9][11] The electronic nature and position of the chloro and fluoro substituents will cause subtle but measurable shifts in this frequency, which can be correlated across a series of isomers.[12][13]

    • Fingerprint Region (C-H Bending): The out-of-plane (oop) C-H bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.[14] For example, 1,4-disubstitution (para) typically gives a single strong band, while 1,2- (ortho) and 1,3- (meta) substitution patterns have their own distinct absorption patterns in this region. This allows for a quick classification of the isomer type.

    IR BandApproximate Frequency (cm⁻¹)Significance for Isomer Differentiation
    C=O Stretch 1680 - 1700Position varies slightly with isomer due to differing electronic effects of substituents on conjugation.[12]
    Aromatic C=C Stretch 1450 - 1600Pattern of bands can offer clues but is less diagnostic than C-H bending.
    C-H Out-of-Plane Bend 700 - 900The pattern of bands in this region is highly characteristic of the aromatic substitution pattern (e.g., 1,2,4- vs 1,3,4-).[14]
    C-F Stretch 1100 - 1250Confirms presence of fluorine, but less useful for positional differentiation.
    C-Cl Stretch 600 - 800Confirms presence of chlorine, but often overlaps with C-H bending bands.

    Table 2: Key Infrared absorption bands for the analysis of chloro-fluoroacetophenones.

    Mass Spectrometry (MS): Confirmation and Fragmentation Clues

    Electron Ionization Mass Spectrometry (EI-MS) is primarily used to confirm the molecular weight, which will be identical for all isomers (C₈H₆ClFO, MW ≈ 172.58 g/mol ).[15] While MS is powerful, it is often the least effective technique for distinguishing positional isomers of aromatic compounds because they frequently yield very similar fragmentation patterns.[16]

    • Causality: The fragmentation of acetophenones is dominated by cleavage alpha to the carbonyl group.[17][18] The two primary fragmentation pathways are:

      • Loss of a methyl radical (•CH₃): This leads to the formation of a stable chloro-fluorobenzoyl cation ([M-15]⁺). This is often the base peak.[18]

      • Formation of the acetyl cation (CH₃CO⁺): Cleavage of the bond between the carbonyl carbon and the aromatic ring results in a peak at m/z 43.[17][19]

    While the major fragments will be the same, subtle differences in the relative abundances of these fragment ions may be observed. However, these differences are often not pronounced enough for confident, standalone identification. The key value of MS in this workflow is the definitive confirmation of the molecular formula via the molecular ion (M⁺) peak, paying attention to the characteristic M+2 isotopic peak for the presence of a single chlorine atom.

    G MI Molecular Ion (M⁺) m/z 172/174 Frag1 [M - CH₃]⁺ (Benzoyl Cation) m/z 157/159 MI->Frag1 α-cleavage Frag2 [CH₃CO]⁺ (Acetyl Cation) m/z 43 MI->Frag2 α-cleavage Radical1 - •CH₃ Radical2 - •C₇H₃ClFO

    Figure 3: Primary mass spectrometry fragmentation pathways for a generic chloro-fluoroacetophenone.

    Experimental Protocols

    Adherence to standardized protocols is essential for generating reproducible and reliable data.

    Protocol 1: NMR Sample Preparation and Acquisition
    • Sample Preparation: Accurately weigh 5-10 mg of the chloro-fluoroacetophenone isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[20]

    • Internal Standard: Ensure the solvent contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer: Transfer the solution to a 5 mm NMR tube.

    • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment. A relaxation delay of 1-2 seconds and 8-16 scans are typically sufficient.

    • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. A higher number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are required due to the lower sensitivity of the ¹³C nucleus.[21]

    • ¹⁹F NMR Acquisition: Use a standard single-pulse experiment, typically with proton decoupling. ¹⁹F spectra can be acquired rapidly due to the high sensitivity of the nucleus.

    Protocol 2: FT-IR Sample Preparation and Acquisition
    • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

    • Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.[20]

    • Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.[21]

    Protocol 3: GC-MS Sample Preparation and Acquisition
    • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

    • GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example, starting at 100 °C, holding for 1 minute, and ramping at 10 °C/min to 250 °C.

    • MS Method: Use electron ionization (EI) at a standard energy of 70 eV. Scan a mass range from m/z 40 to 250.

    • Data Analysis: Analyze the mass spectrum of the main chromatographic peak to identify the molecular ion and major fragment ions.[20]

    Conclusion

    The differentiation of chloro-fluoroacetophenone isomers is a challenge readily met by a systematic, multi-technique spectroscopic approach. While IR and MS provide rapid, confirmatory data, NMR spectroscopy stands as the definitive arbiter . The combination of ¹H NMR coupling patterns, the number of signals in ¹³C NMR, and the high sensitivity of ¹⁹F NMR chemical shifts to the local electronic environment provides a self-validating network of data points. By understanding the causal links between molecular structure and spectral output, the modern analytical scientist can confidently resolve isomeric ambiguity, ensuring the integrity and quality of their chemical research.

    References

    Safety Operating Guide

    A Senior Scientist's Guide to the Proper Disposal of 3'-Chloro-4'-fluoroacetophenone

    Author: BenchChem Technical Support Team. Date: January 2026

    As researchers and developers in the pharmaceutical and chemical industries, our work with novel compounds like 3'-Chloro-4'-fluoroacetophenone is foundational to innovation. However, the responsibility for these materials extends beyond their synthesis and application; it encompasses their entire lifecycle, culminating in safe and compliant disposal. This guide provides an in-depth, procedural framework for managing this compound waste, ensuring the safety of laboratory personnel and the protection of our environment. The protocols herein are designed to be self-validating, grounded in established safety principles and regulatory standards.

    Hazard Profile and Essential Pre-Disposal Safety

    Understanding the inherent risks of a compound is the first principle of safe handling and disposal. This compound is an irritant and must be handled with appropriate caution.[1][2]

    Core Compound Data

    A summary of the critical safety and physical data for this compound is presented below. This information dictates the necessary handling precautions and disposal pathway.

    PropertyValueSource(s)
    CAS Number 2923-66-2[3][4]
    Molecular Formula C₈H₆ClFO[1][3]
    Molecular Weight 172.58 g/mol [1][2]
    Appearance White to pale yellow powder or crystals[2][5]
    Melting Point 41 - 45 °C[4][5]
    GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
    Primary Hazards Skin, eye, and respiratory tract irritant[1][2]
    Mandatory Personal Protective Equipment (PPE)

    The causality behind PPE selection is risk mitigation. To prevent exposure via inhalation, dermal contact, or ocular contact, the following PPE is mandatory when handling this compound in any capacity, including disposal preparation.

    • Eye Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] This is critical to prevent contact with the powder, which can cause serious eye irritation.[2]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[2][6] Contaminated gloves must be disposed of after use.[8] This prevents direct contact that leads to skin irritation.[9]

    • Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[6][8] All handling of the solid form that could create airborne particles should be conducted within a certified chemical fume hood to minimize inhalation risk.[2][10]

    Safe Handling and Interim Storage

    Proper handling is a prerequisite for proper disposal. Always use this compound in a well-ventilated area.[2][8] Containers should be kept tightly closed when not in use and stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11][12]

    Step-by-Step Disposal Protocol for Laboratory Quantities

    The disposal of this compound is governed by its classification as a halogenated organic compound.[13][14] Such compounds require specific disposal pathways and must never be disposed of via standard trash or sanitary sewer systems.[15][16] The primary and recommended method of disposal is incineration by a licensed professional waste disposal service.[2][17]

    Step 1: Waste Characterization and Segregation

    The presence of chlorine and fluorine atoms makes this compound a halogenated organic waste . This is a critical distinction that dictates its entire disposal journey.

    • Action: Collect all waste materials containing this compound, including contaminated consumables (e.g., weigh boats, gloves, filter paper), into a dedicated hazardous waste container.

    • Causality: Halogenated waste streams must be segregated from non-halogenated streams.[10] Co-mingling them needlessly contaminates the entire volume, increasing the complexity and cost of disposal, as the entire mixture must be treated as halogenated waste.[10]

    Step 2: Containerization and Labeling

    Proper containment and communication of hazards are non-negotiable for safety and compliance.

    • Action: Use a robust, leak-proof container with a secure, threaded cap that is chemically compatible with the waste.[2][10]

    • Action: Affix a hazardous waste label to the container before adding the first drop of waste.[10] The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (do not use abbreviations)[2][10]

      • A clear indication of the associated hazards (e.g., "Irritant")[2]

    Step 3: Storage in a Designated Accumulation Area

    Waste must be stored safely pending pickup by disposal professionals.

    • Action: Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.[2]

    • Causality: Storing hazardous waste in a designated, controlled area prevents accidental spills, exposure to untrained personnel, and commingling with incompatible materials.

    Step 4: Arranging Final Disposal

    Final disposal must be handled by certified professionals to ensure regulatory compliance and environmental safety.

    • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup and disposal.[2][15]

    • Action: The designated disposal method for this compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2][11][17]

    • Action: Retain all documentation, such as waste manifests, provided by the disposal company. This serves as proof of proper disposal.[2]

    Emergency Protocol: Spill Management

    In the event of a spill, a swift and systematic response is required to mitigate exposure and environmental contamination.

    • Evacuate & Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated; if the spill is large or in a poorly ventilated space, evacuate the entire room.[8]

    • Don PPE: Before addressing the spill, don the full, mandatory PPE as described in section 1.2.[8]

    • Containment: Prevent further spread of the material. For solids, prevent the generation of dust.[8]

    • Absorb & Collect: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a chemical spill pillow.[11][16] Using non-sparking tools, carefully sweep or scoop the material and absorbent into a suitable hazardous waste container.[8][15]

    • Package & Label: Securely seal the container and label it as hazardous waste, detailing the contents (this compound and absorbent material).

    • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the decontamination materials as hazardous waste as well.[15]

    • Dispose: Manage the spill cleanup waste according to the disposal protocol outlined in Section 2.

    The Disposal Decision Workflow

    The following diagram illustrates the logical workflow for managing this compound from the point of generation to its final, safe disposal.

    G cluster_spill Spill Response cluster_routine Routine Disposal start Waste Identified: This compound decision_type Spill or Routine Waste? start->decision_type spill_ppe Don Full PPE decision_type->spill_ppe Spill routine_segregate Segregate as Halogenated Waste decision_type->routine_segregate Routine spill_contain Contain with Inert Absorbent spill_ppe->spill_contain spill_collect Collect with Non-Sparking Tools spill_contain->spill_collect spill_package Package in Labeled Container spill_collect->spill_package storage Store in Designated Hazardous Waste Area spill_package->storage routine_package Package in Labeled, Sealed Container routine_segregate->routine_package routine_package->storage contact Contact EHS or Licensed Disposal Vendor storage->contact incinerate Arrange for High-Temp Incineration contact->incinerate document Document Disposal (Manifest) incinerate->document end_node Waste Disposed Safely document->end_node

    Caption: Decision workflow for handling this compound waste.

    Conclusion

    The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to this structured protocol—from initial hazard assessment and PPE selection to proper segregation, packaging, and professional disposal—researchers can ensure they are meeting the highest standards of safety and regulatory compliance. Trust in our processes is built upon such rigorous and self-validating procedures.

    References

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.